Fmoc-NMe-PEG4-NHS ester
Description
Properties
Molecular Formula |
C31H38N2O10 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H38N2O10/c1-32(31(37)42-22-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27)13-15-39-17-19-41-21-20-40-18-16-38-14-12-30(36)43-33-28(34)10-11-29(33)35/h2-9,27H,10-22H2,1H3 |
InChI Key |
GDTKRPKAACWJRV-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fmoc-NMe-PEG4-NHS ester |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-NMe-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-NMe-PEG4-NHS ester, a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and Proteolysis Targeting Chimera (PROTAC) development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's structure, properties, and practical applications.
Core Compound Summary
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two distinct reactive functionalities. At one terminus, an N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines. The other end is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which masks a secondary amine. This orthogonal protecting group strategy allows for sequential conjugation reactions, making it a valuable tool in the synthesis of complex biomolecules and targeted therapeutics.[1][2] The inclusion of a PEG4 spacer enhances the solubility and reduces steric hindrance of the conjugated molecules.[3]
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 598.64 g/mol | [4] |
| Molecular Formula | C₃₁H₃₈N₂O₁₀ | [4][5] |
| CAS Number | 2228857-30-3 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | -20°C, sealed and dry | [3] |
Chemical Structure
The structure of this compound is characterized by the central PEG4 chain, which imparts hydrophilicity. One end of the PEG chain is linked to an N-methylated amine protected by an Fmoc group, while the other end is functionalized with an NHS ester.
Caption: Chemical structure of this compound.
Experimental Protocols
This compound is a key reagent in multi-step bioconjugation strategies. The following protocols provide a general framework for its use.
Amine Conjugation via NHS Ester
This protocol describes the reaction of the NHS ester moiety with a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized small molecule).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography, or HPLC.
Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose the secondary amine for subsequent conjugation.
Materials:
-
Fmoc-protected conjugate
-
Deprotection solution: 20% piperidine (B6355638) in DMF (v/v)
-
DMF for washing
Procedure:
-
Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.
-
Add the deprotection solution to the dissolved conjugate. A typical ratio is 1:4 (conjugate solution to deprotection solution).
-
Allow the reaction to proceed for 20-30 minutes at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product and discard the supernatant.
-
Wash the pellet multiple times with cold diethyl ether to remove residual piperidine and dibenzofulvene byproduct.
-
Dry the final product under vacuum.
Application in PROTAC Synthesis
This compound is particularly valuable in the modular synthesis of PROTACs.[6][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The workflow for PROTAC synthesis using this linker typically involves two key steps, as illustrated in the diagram below.
Caption: PROTAC synthesis workflow using this compound.
In this workflow, the NHS ester of the linker is first reacted with a primary amine on the target-binding ligand. Following purification, the Fmoc group is removed to expose the secondary amine. This newly available amine is then conjugated to a reactive group on the E3 ligase ligand, completing the synthesis of the PROTAC molecule. This modular approach allows for the rapid generation of a library of PROTACs with varying linkers to optimize degradation efficiency.
References
A Technical Guide to the Solubility of Fmoc-NMe-PEG4-NHS Ester in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-NMe-PEG4-NHS ester, a bifunctional linker crucial in bioconjugation and drug development. This document outlines its solubility in common organic and aqueous media, provides detailed experimental protocols for solubility determination, and illustrates a typical workflow for its application in bioconjugation.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional crosslinker. Its structure comprises three key components:
-
Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine, allowing for controlled, sequential conjugation.
-
NMe-PEG4 (N-Methylated tetraethylene glycol) spacer: A hydrophilic polyethylene (B3416737) glycol chain that enhances the solubility of the molecule and the resulting conjugate in aqueous media.[1] The N-methylation provides additional stability.
-
NHS (N-Hydroxysuccinimide) ester: An amine-reactive functional group that readily reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds.
The strategic combination of these components makes this compound a versatile tool for linking molecules, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Solubility Profile
Organic Solvent Solubility
This compound exhibits good solubility in several common organic solvents. This is essential for the initial dissolution and preparation of stock solutions before their introduction into aqueous reaction buffers.
| Solvent | Chemical Formula | Type | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[1][2][3][4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[1][2][3][4] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble[1][2][3][4] |
Aqueous Solvent Solubility
The presence of the hydrophilic PEG4 spacer is specifically designed to increase the water solubility of this linker and any molecule it is conjugated to.[1][5][6] However, the complete molecule, with its hydrophobic Fmoc group, is generally considered to have limited solubility in purely aqueous solutions. Typically, the compound is first dissolved in a water-miscible organic solvent like DMSO or DMF and then diluted into an aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be optimized to maintain the solubility of the linker without denaturing the biomolecules involved in the conjugation.
Experimental Protocols
Determining the precise solubility of this compound in a specific buffer system is often necessary for reproducible and efficient conjugation reactions. Below is a generalized protocol for a kinetic solubility assay that can be adapted for this purpose.
Protocol: Kinetic Solubility Determination by UV/Vis Spectroscopy
Objective: To determine the kinetic solubility of this compound in a chosen aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipette
-
Plate reader with UV/Vis spectrophotometer capabilities
-
Incubator/shaker
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This should be done immediately before use due to the moisture sensitivity of the NHS ester.
-
-
Serial Dilution:
-
Perform a serial dilution of the DMSO stock solution in the 96-well plate to create a range of concentrations.
-
-
Addition of Aqueous Buffer:
-
To each well containing the DMSO solution, add the chosen aqueous buffer. The final concentration of DMSO should be kept low and consistent across all wells (e.g., 1-5%) to minimize its effect on solubility and protein stability.
-
-
Incubation and Equilibration:
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a set period (e.g., 2 hours) to allow for the precipitation of the compound from supersaturated solutions.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength where the compound has a known absorbance maximum. For compounds with a distinct chromophore like the Fmoc group, this is a suitable method.
-
Alternatively, for compounds without a strong chromophore, nephelometry (light scattering) can be used to detect the presence of undissolved particles.
-
-
Data Analysis:
-
Plot the measured absorbance (or light scattering) against the compound concentration.
-
The concentration at which the absorbance plateaus or a significant increase in light scattering is observed represents the kinetic solubility of the compound under the tested conditions.
-
Visualization of Experimental Workflow and Logical Relationships
Bioconjugation Workflow using this compound
The following diagram illustrates a typical experimental workflow for the conjugation of a payload (e.g., a small molecule drug) to a primary amine-containing biomolecule (e.g., a protein or antibody) using this compound.
Caption: A typical workflow for bioconjugation using this compound.
Logical Relationship of Solubility and Reaction Steps
The solubility of the linker and its intermediates is crucial at various stages of the bioconjugation process. The following diagram illustrates these dependencies.
Caption: Interdependence of solubility and key bioconjugation steps.
References
- 1. This compound, 2228857-30-3 | BroadPharm [broadpharm.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Fmoc-PEG4-NHS ester - Amerigo Scientific [amerigoscientific.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
The Strategic Advantage of N-Methylation: A Technical Guide to Fmoc-NMe-PEG4-NHS Ester in Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of N-methylated amino acids into peptides and other bioactive molecules represents a significant advancement in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the function and application of the N-methyl group in the context of Fmoc-NMe-PEG4-NHS ester, a heterobifunctional linker increasingly utilized in the synthesis of sophisticated bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). By examining the physicochemical and biological consequences of N-methylation, this document elucidates how this modification enhances metabolic stability, improves membrane permeability, and influences molecular conformation. This guide offers a comprehensive resource for researchers seeking to leverage the unique advantages of N-methylated linkers in their therapeutic and research applications, complete with detailed experimental protocols and illustrative diagrams.
Introduction: The Role of the N-Methyl Group in Peptide and Linker Chemistry
The this compound is a sophisticated chemical tool designed for bioconjugation. Each component of this molecule has a distinct function:
-
Fmoc (Fluorenylmethyloxycarbonyl chloride): A base-labile protecting group for the amine terminus, allowing for controlled, sequential synthesis, particularly in solid-phase peptide synthesis (SPPS).
-
NMe (N-methyl group): The focus of this guide, this modification of the amide bond nitrogen confers significant and advantageous properties to the resulting molecule.
-
PEG4 (Tetraethylene glycol): A hydrophilic spacer that enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.[1][2]
-
NHS ester (N-Hydroxysuccinimide ester): A reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins.[3]
The introduction of an N-methyl group to a peptide backbone or a linker is a key strategy to overcome some of the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability.[4][5] This modification has profound implications for the design of next-generation therapeutics, including PROTACs, where the linker is not merely a spacer but a critical determinant of the molecule's overall efficacy.[6][7]
Core Functions of the N-Methyl Group
The presence of a methyl group on the amide nitrogen introduces significant changes to the molecule's properties. These are primarily due to two factors: the replacement of the amide proton and the introduction of steric bulk.
Enhanced Metabolic Stability
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation by proteases.[8][9] Proteases recognize and bind to the peptide backbone through hydrogen bonding, and the amide proton is a key hydrogen bond donor. The N-methyl group removes this proton, disrupting protease recognition and sterically hindering the enzyme's approach to the scissile amide bond.[8][9] This leads to a substantial increase in the half-life of the peptide or PROTAC in biological fluids.
Improved Membrane Permeability and Oral Bioavailability
N-methylation increases the lipophilicity of a molecule by removing a hydrogen bond donor, which reduces the energetic penalty of desolvation required for crossing the hydrophobic cell membrane.[10][11] This enhanced permeability is a critical factor for the development of orally bioavailable drugs.[5][12] In the context of PROTACs, linker methylation has been shown to drive "chameleonic" folding, where the molecule can adopt a more compact, less polar conformation in a nonpolar environment (like the cell membrane), further aiding its passage into the cell.[13]
Conformational Control
The steric hindrance introduced by the N-methyl group restricts the conformational freedom of the peptide backbone.[10] This can be strategically employed to lock the molecule into a specific, biologically active conformation.[14][15] In PROTACs, the linker's conformation is crucial for the productive formation of a ternary complex between the target protein and the E3 ligase.[6] N-methylation can pre-organize the linker into a conformation that is favorable for this complex formation, thereby enhancing the efficiency of protein degradation.
Quantitative Impact of N-Methylation
| Parameter | Non-Methylated Peptide/Linker | N-Methylated Peptide/Linker | Fold Improvement (Approximate) | References |
| Proteolytic Half-Life (in vitro) | Minutes | Hours | >10x | [8][9] |
| Cell Permeability (Caco-2, Papp) | Low (<1 x 10⁻⁶ cm/s) | Moderate to High (>1 x 10⁻⁵ cm/s) | >10x | [12] |
| Oral Bioavailability (rodent models) | <1% | Up to 28% reported for some cyclic peptides | >10x | [5][12] |
Table 1: General Quantitative Effects of N-Methylation on Peptide and Linker Properties.
| Property | Non-Methylated PROTAC Linker | N-Methylated PROTAC Linker | Impact on PROTAC Function | References |
| Conformational Flexibility | High | Reduced/Constrained | Can promote a more favorable conformation for ternary complex formation. | [6][13] |
| Solubility | Generally good (PEG component) | May slightly decrease aqueous solubility due to increased lipophilicity. | A trade-off to be considered in formulation. | [10] |
| Ternary Complex Stability | Variable | Can be enhanced due to pre-organization of the linker. | Potentially leads to more efficient protein degradation. | [13] |
Table 2: Comparative Properties of N-Methylated vs. Non-Methylated Linkers in PROTACs.
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-methylated peptides using Fmoc-N-Me-amino acids and a general protocol for the construction of a PROTAC using this compound.
Synthesis of an N-Methylated Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing an N-methylated amino acid residue using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-Me-amino acid
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Coupling of Standard Fmoc-Amino Acid:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (5 times).
-
(Optional) Perform a Kaiser test to confirm complete coupling.
-
-
Coupling of Fmoc-N-Me-Amino Acid:
-
Repeat the Fmoc deprotection step as described above.
-
In a separate vial, dissolve 3 equivalents of the Fmoc-N-Me-amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 4-6 hours at room temperature. N-methylated amino acids couple more slowly due to steric hindrance.
-
Drain and wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the peptide by LC-MS.
Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, first by conjugating a warhead (POI ligand) to the this compound, followed by deprotection and conjugation to an E3 ligase ligand.
Materials:
-
POI ligand with a primary amine handle
-
E3 ligase ligand with a carboxylic acid handle
-
This compound
-
Anhydrous DMF
-
DIPEA
-
20% Piperidine in DMF
-
HATU
-
Reverse-phase HPLC for purification
-
LC-MS for analysis
Procedure:
Step 1: Conjugation of POI Ligand to the Linker
-
Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (Fmoc-NMe-PEG4-POI ligand) by flash column chromatography or preparative HPLC.
Step 2: Deprotection and Conjugation to E3 Ligase Ligand
-
Dissolve the purified Fmoc-NMe-PEG4-POI ligand (1 equivalent) in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove piperidine. Co-evaporate with toluene (B28343) to ensure complete removal.
-
In a separate vial, dissolve the E3 ligase ligand with a carboxylic acid (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. Pre-activate for 5 minutes.
-
Dissolve the deprotected H2N-NMe-PEG4-POI ligand in anhydrous DMF and add it to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
References
- 1. PEG NHS ester | BroadPharm [broadpharm.com]
- 2. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 3. This compound, 2228857-30-3 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Hydrophilic Bridge: A Technical Guide to the Role of the PEG4 Spacer in Modifying Compound Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the physicochemical properties of a therapeutic candidate are paramount to its success. Poor aqueous solubility is a persistent challenge, hindering the formulation, bioavailability, and ultimately, the clinical efficacy of many promising compounds.[1] One of the key strategies to overcome this hurdle is the incorporation of hydrophilic moieties into the molecular structure. Among these, the use of short polyethylene (B3416737) glycol (PEG) linkers, particularly the tetraethylene glycol (PEG4) spacer, has emerged as a versatile and effective tool. This in-depth technical guide explores the core principles of how PEG4 spacers modify compound solubility, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in leveraging this technology.
Polyethylene glycol is a non-toxic, non-immunogenic, and water-soluble polymer that, when attached to a molecule (a process known as PEGylation), can confer its favorable properties to the parent compound.[2][3] The hydrophilic nature of the repeating ethylene (B1197577) oxide units in the PEG chain creates a hydration shell around the molecule, which can disrupt intermolecular hydrophobic interactions and enhance its interaction with aqueous media, thereby increasing solubility.[4] While long PEG chains are often employed to extend the in-vivo half-life of biologics, shorter, discrete PEG linkers like PEG4 are increasingly utilized in small molecule drug conjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs) to specifically address solubility issues without significantly altering the molecular weight and pharmacokinetic profile.[5][]
Quantitative Impact of PEGylation on Solubility
The inclusion of a PEG spacer can lead to a significant, quantifiable increase in the aqueous solubility of a compound. While specific data for PEG4 linkers is often embedded within broader studies, the general principle of solubility enhancement by PEGylation is well-documented. The following tables summarize available data for various compounds where PEGylation has been employed to improve solubility.
| Compound | Original Solubility | Formulation/Modification | Improved Solubility/Dissolution | Fold Increase (approx.) | Reference |
| Erlotinib | < 10% dissolution | Amorphous Solid Dispersion with PEG-4000 | 80% dissolution rate | ~8x (in dissolution rate) | [2][7][8] |
| Docetaxel | ~6-7 µg/mL in water | Nanomicellar formulation with PEGylated surfactants | 2000 µg/mL (2 mg/mL) | ~333x | [5] |
| SN-38 | 11-38 µg/mL | Complexation with cyclodextrins (a solubility enhancement technique) | Enhanced by about 30–1,400 times | 30-1400x | [9][10][11][12] |
| [68Ga]Ga-Flu-1 (PSMA Inhibitor) | LogD7.4 = -2.64 ± 0.25 | Conjugation with a PEG8 linker | LogD7.4 = -4.23 ± 0.26 | N/A (LogD decrease indicates increased hydrophilicity) | [13] |
| Paclitaxel (B517696) | < 0.1 µg/mL in water | Formulation with amphiphilic MPC polymers | 5.0 mg/mL | >50,000x | [14] |
Note: The data presented is for various forms of PEGylation and solubility enhancement techniques and is intended to illustrate the potential magnitude of improvement. The specific impact of a PEG4 spacer will be compound-dependent.
Mechanism of Solubility Enhancement
The primary mechanism by which a PEG4 spacer enhances solubility is through the introduction of a hydrophilic domain into a predominantly hydrophobic molecule. This can be visualized as a "hydrophilic bridge" that favorably interacts with water molecules.
Caption: PEGylation enhances solubility by creating favorable interactions with water.
Experimental Protocols for Solubility Assessment
Accurate determination of a compound's solubility is critical. The following are detailed methodologies for key experiments used to assess the solubility of compounds, including those modified with a PEG4 spacer.
Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for the early stages of drug discovery for rapid assessment.
-
Objective: To determine the solubility of a compound under non-equilibrium conditions.
-
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over a short period.
-
Materials:
-
Test compound and parent compound (without PEG4 spacer)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV assay, clear for nephelometry)
-
Plate reader (nephelometer or UV spectrophotometer)
-
Filtration plate (for direct UV assay)
-
Incubator/shaker
-
-
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound and the parent compound in DMSO.
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentration. Create a serial dilution across the plate.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 1-2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in scattering indicates precipitation.
-
Direct UV Assay: Filter the solutions using a filtration plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax.
-
-
Data Analysis: Determine the concentration of the soluble compound by comparing the UV absorbance to a standard curve. The highest concentration that remains in solution is the kinetic solubility.
-
Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method provides the equilibrium solubility, which is a more accurate representation of a compound's intrinsic solubility.
-
Objective: To determine the solubility of a compound at thermodynamic equilibrium.
-
Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
-
Materials:
-
Solid form of the test compound and parent compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
HPLC-UV system
-
-
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound.
-
Experimental and Logical Workflows
Visualizing the workflow for both the modification of a compound with a PEG4 spacer and the subsequent solubility assessment can provide clarity for experimental planning.
Caption: Workflow for PEG4 conjugation and subsequent solubility analysis.
Conclusion
The incorporation of a PEG4 spacer is a powerful and well-established strategy for enhancing the aqueous solubility of poorly soluble drug candidates. By introducing a hydrophilic region, the PEG4 linker disrupts hydrophobic interactions and promotes favorable interactions with water, often leading to a significant increase in solubility. The choice of the appropriate solubility assay, whether kinetic for high-throughput screening or thermodynamic for in-depth characterization, is crucial for accurately quantifying this improvement. The methodologies and workflows presented in this guide provide a framework for researchers and drug development professionals to effectively utilize PEG4 spacers to overcome solubility challenges and advance the development of new therapeutics.
References
- 1. Docetaxel-loaded PLGA and PLGA-PEG nanoparticles for intravenous application: pharmacokinetics and biodistribution profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Self-Assembled Nanomicellar Formulation of Docetaxel as a Potential Breast Cancer Chemotherapeutic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SN-38-cyclodextrin complexation and its influence on the solubility, stability, and in vitro anticancer activity against ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-NMe-PEG4-NHS Ester: A Technical Guide to Chemical Stability and Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and hydrolysis of Fmoc-NMe-PEG4-NHS ester. This heterobifunctional linker is of significant interest in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding its stability profile is critical for the successful design and execution of synthetic protocols and for ensuring the integrity and reproducibility of the final conjugates.
Introduction to this compound
This compound is a versatile chemical tool featuring three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine, allowing for controlled, sequential synthesis.
-
NMe-PEG4 (N-methylated tetraethylene glycol) spacer: A hydrophilic spacer that enhances the solubility of the molecule and the resulting conjugate in aqueous media. The N-methylation can also influence the conformational properties and metabolic stability of the linker.
-
NHS (N-hydroxysuccinimide) ester: A reactive group that readily couples with primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.
This unique combination of functionalities makes this compound a valuable reagent for attaching molecules to proteins, peptides, and other amine-containing compounds with precise control and improved biopharmaceutical properties.[1][2][] It is particularly utilized in the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[2][4]
Chemical Stability and Hydrolysis
The primary determinant of the stability of this compound in experimental settings is the hydrolysis of the NHS ester moiety. This reaction is highly dependent on pH, temperature, and the composition of the aqueous environment.
General Stability and Storage
In its solid form, this compound is relatively stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.[4][5] Under these conditions, the shelf life can be greater than one year.[4] For stock solutions, dissolving the ester in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is recommended.[4][5] These stock solutions should be stored at -20°C or -80°C and are typically stable for up to a month, though fresh preparation is always preferred.[6] It is crucial to avoid repeated freeze-thaw cycles.
Hydrolysis of the NHS Ester
The NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction to the desired amidation with a primary amine. The rate of hydrolysis is significantly influenced by the pH of the solution.[7]
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
This data represents the general stability of NHS esters and serves as a crucial guideline. The specific hydrolysis rate of this compound may be influenced by the electronic and steric effects of the Fmoc and NMe-PEG4 moieties.
As the pH increases, the concentration of hydroxide (B78521) ions, a potent nucleophile, increases, leading to a more rapid cleavage of the ester bond. This hydrolysis reaction yields the inactive carboxylic acid derivative of the linker and free N-hydroxysuccinimide. Therefore, bioconjugation reactions using NHS esters are typically performed in a pH range of 7.2 to 8.5, which represents a compromise between maximizing the nucleophilicity of the target amine and minimizing the rate of hydrolysis.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from general protocols for NHS ester chemistry.
Protocol for Assessing NHS Ester Hydrolysis Rate
This protocol allows for the determination of the hydrolysis rate of an NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate (B84403) buffers of varying pH (e.g., pH 7.0, 7.5, 8.0, 8.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Prepare a stock solution: Immediately before use, prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Initiate hydrolysis: Add a small volume of the stock solution to a pre-warmed (to the desired experimental temperature) phosphate buffer of a specific pH in a quartz cuvette to achieve a final concentration suitable for spectrophotometric analysis.
-
Monitor absorbance: Immediately begin monitoring the absorbance of the solution at 260 nm over time.
-
Data Analysis: The increase in absorbance at 260 nm corresponds to the release of NHS upon hydrolysis. The rate of hydrolysis can be determined by plotting the absorbance versus time and fitting the data to a first-order kinetic model. The half-life (t₁/₂) can then be calculated from the rate constant (k) using the equation: t₁/₂ = ln(2)/k.
Protocol for Protein Labeling with this compound
This protocol outlines a general procedure for the covalent labeling of a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5 - 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Methodology:
-
Prepare the protein solution: Dissolve the protein in the reaction buffer at a suitable concentration (typically 1-10 mg/mL).
-
Prepare the NHS ester solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Perform the conjugation reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the ester over the protein.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Quench the reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purify the conjugate: Remove excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
General Workflow for Protein Bioconjugation
Caption: Workflow for protein bioconjugation using this compound.
Role of this compound as a PROTAC Linker
Caption: The role of this compound in the synthesis and function of a PROTAC.
Conclusion
This compound is a valuable tool for researchers in drug development and the life sciences. A thorough understanding of its chemical stability, particularly the hydrolysis of the NHS ester, is paramount for its effective use. By carefully controlling reaction conditions, particularly pH, and following established protocols for handling and purification, researchers can successfully utilize this linker to create well-defined and stable bioconjugates for a wide range of applications.
References
Fmoc-NMe-PEG4-NHS Ester: A Core Component in PROTAC Linker Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable properties. This technical guide focuses on a specific and valuable building block for PROTAC synthesis: Fmoc-NMe-PEG4-NHS ester.
Physicochemical Properties and Structural Features
This compound is a PEG-based PROTAC linker characterized by a four-unit polyethylene glycol chain.[1][2] Key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine and a reactive N-hydroxysuccinimide (NHS) ester. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions to allow for conjugation to either a warhead or an E3 ligase ligand.[3] The NHS ester is a highly reactive group that efficiently forms stable amide bonds with primary and secondary amines on the corresponding binding ligand.[3] The N-methylation of the PEG linker can influence the conformational properties and membrane permeability of the resulting PROTAC.[4]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Formula | CAS Number | Key Features |
| This compound | 598.64 | C32H42N2O10 | 2228857-30-3 | N-methylated PEG4 chain, Fmoc-protected amine, NHS ester |
| Fmoc-PEG4-NHS ester | 584.61 | C30H36N2O10 | 1314378-14-7 | Non-methylated PEG4 chain, Fmoc-protected amine, NHS ester |
The Role of the N-Methylated PEG4 Linker in PROTAC Design
The selection of the linker is a critical step in PROTAC design, as its length, flexibility, and chemical composition can profoundly impact the biological activity of the final molecule.
-
Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, a crucial factor for their development as therapeutics.[5][6] The N-methylation of the linker can further modulate the physicochemical properties, potentially influencing cell permeability by affecting the molecule's ability to form intramolecular hydrogen bonds and adopt conformations that shield polar surface area.[4]
-
Ternary Complex Formation: The length and flexibility of the PEG4 chain play a pivotal role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker length is necessary to correctly orient the POI and the E3 ligase for efficient ubiquitination.[7] Linker methylation can alter the conformational preferences of the PROTAC, which may impact the stability of the ternary complex.[4]
-
Synthetic Versatility: The this compound is a versatile building block for the modular synthesis of PROTACs. The orthogonal reactivity of the Fmoc-protected amine and the NHS ester allows for a stepwise and controlled assembly of the final PROTAC molecule.
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol describes a general two-step approach for the synthesis of a PROTAC, starting with the conjugation of the linker to an amine-containing warhead (POI ligand), followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Coupling of this compound to the Warhead
-
Dissolution: Dissolve the amine-containing warhead (1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate analytical technique, such as LC-MS, to confirm the formation of the Fmoc-protected intermediate.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Fmoc-linker-warhead conjugate.
Step 2: Fmoc Deprotection and Coupling to the E3 Ligase Ligand
-
Fmoc Deprotection: Dissolve the purified Fmoc-linker-warhead conjugate in DMF and treat with 20% piperidine (B6355638) in DMF. Stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Removal of Piperidine: Concentrate the reaction mixture under reduced pressure to remove the piperidine. The crude amine can be used directly in the next step or purified if necessary.
-
Coupling to E3 Ligase Ligand: Dissolve the deprotected linker-warhead amine (1.0 equivalent) and a carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Coupling Reagent Addition: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2-3 equivalents).
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the final PROTAC product by LC-MS.
-
Purification: Purify the final PROTAC by preparative reverse-phase HPLC to yield the desired product.
Caption: Mechanism of a PROTAC targeting a kinase for degradation within the PI3K/AKT/mTOR pathway.
Quantitative Data on PEG4-Containing PROTACs
Table 2: Representative Degradation Data for PROTACs with PEG4 Linkers
| Target Protein | E3 Ligase | Linker Type | DC50 | Dmax (%) | Cell Line |
| BRD4 | VHL | PEG4 | ~10-50 nM | >90 | Various cancer cell lines |
| BTK | CRBN | PEG4 | ~1-40 nM | >85 | Ramos |
| ERα | VHL | PEG4 | ~5-20 nM | >95 | MCF-7 |
Note: The data presented in this table is a compilation from various literature sources and serves as a general reference. Actual DC50 and Dmax values for a PROTAC with an this compound linker will be dependent on the specific warhead and E3 ligase ligand used.
Conclusion
This compound represents a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, featuring a flexible and hydrophilic PEG4 chain, an orthogonally protected N-methyl amine, and a reactive NHS ester, provides researchers with a reliable building block for the systematic design and synthesis of novel protein degraders. The N-methylation offers an additional parameter for fine-tuning the physicochemical and pharmacokinetic properties of the resulting PROTAC. By leveraging the experimental protocols outlined in this guide, researchers can effectively synthesize and evaluate PROTACs incorporating this linker, paving the way for the development of next-generation therapeutics that target disease-causing proteins for degradation.
References
- 1. This compound, 2228857-30-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 4. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Fmoc-NMe-PEG4-NHS Ester
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Fmoc-NMe-PEG4-NHS ester. It is intended for researchers, scientists, and professionals in the field of drug development who utilize PEG linkers in their work. This document outlines detailed experimental protocols and presents representative spectroscopic data to aid in the characterization of this compound.
Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. This data is based on the analysis of its constituent chemical moieties and typical values observed for similar structures.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.78 | d | 2H | Fmoc-H |
| 7.60 | d | 2H | Fmoc-H |
| 7.41 | t | 2H | Fmoc-H |
| 7.32 | t | 2H | Fmoc-H |
| 4.45 | d | 2H | Fmoc-CH₂ |
| 4.23 | t | 1H | Fmoc-CH |
| 3.80 | t | 2H | O-CH₂ |
| 3.68 - 3.55 | m | 12H | PEG-CH₂ |
| 3.48 | t | 2H | N-CH₂ |
| 2.95 | s | 3H | N-CH₃ |
| 2.84 | s | 4H | NHS-CH₂ |
| 2.70 | t | 2H | CH₂-C=O |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 169.1 | NHS C=O |
| 168.5 | Ester C=O |
| 156.8 | Fmoc C=O |
| 143.8 | Fmoc C (quaternary) |
| 141.3 | Fmoc C (quaternary) |
| 127.8 | Fmoc CH |
| 127.1 | Fmoc CH |
| 125.1 | Fmoc CH |
| 120.0 | Fmoc CH |
| 70.6 - 69.5 | PEG CH₂ |
| 67.3 | Fmoc CH₂ |
| 49.2 | N-CH₂ |
| 47.2 | Fmoc CH |
| 37.1 | N-CH₃ |
| 33.8 | CH₂-C=O |
| 25.6 | NHS CH₂ |
Table 3: Predicted Mass Spectrometry Data for this compound (ESI-MS)
| m/z | Ion Type |
| 621.26 | [M+Na]⁺ |
| 599.28 | [M+H]⁺ |
| 484.22 | [M-NHS+H]⁺ |
| 377.18 | [M-Fmoc]⁺ |
| 222.09 | [Fmoc-CH₂]⁺ |
| 179.08 | [Fmoc-CH+H]⁺ |
| 115.01 | [NHS+H]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire spectra on a 500 MHz NMR spectrometer.
-
For ¹H NMR, acquire 16 scans with a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
For ¹³C NMR, acquire 1024 scans with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.
-
Process the data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.
-
2.2 Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 1:1 solution of acetonitrile and water containing 0.1% formic acid.
-
-
Instrumentation and Data Acquisition:
-
Perform analysis using a Q-TOF mass spectrometer equipped with an electrospray ionization source.
-
Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120°C.
-
Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Infuse the sample at a flow rate of 10 µL/min.
-
Visualizations
3.1 Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR and MS analysis.
3.2 Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for this compound in ESI-MS.
Caption: Predicted fragmentation of the parent ion.
A Technical Guide to Fmoc-NMe-PEG4-NHS Ester for Advanced Peptide Synthesis and Bioconjugation
Fmoc-NMe-PEG4-NHS ester is a heterobifunctional linker designed for researchers, scientists, and drug development professionals engaged in peptide synthesis, bioconjugation, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs. This molecule incorporates three critical chemical moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an N-methylated polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination provides compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enhances the physicochemical properties of the target molecule, and enables efficient, specific covalent linkage to primary amines.
Core Features and Specifications
The strategic design of this compound offers distinct advantages in the synthesis and modification of peptides and other biomolecules.
-
Fmoc Protecting Group: The Fmoc group is a well-established, base-labile protecting group for primary amines, forming the cornerstone of modern SPPS.[1][2] Its stability in acidic conditions and clean removal with a mild base, typically piperidine (B6355638) in DMF, allows for the stepwise assembly of peptide chains with high fidelity.[3]
-
N-Methylated PEG4 Spacer: The polyethylene glycol (PEG) component is a hydrophilic chain that improves the solubility and pharmacokinetic properties of conjugated molecules.[4][5] PEGylation is known to increase a molecule's hydrodynamic size, which can reduce renal clearance, and shield it from enzymatic degradation, thereby extending its circulation half-life.[5][6] The specific inclusion of an N-methyl group on the amide linkage within the PEG chain is a key feature. While direct studies on this specific linker's proteolytic resistance are not widely published, N-methylation of peptide backbones is a known strategy to increase stability by sterically hindering access for proteases. A study on PEG-protein conjugates indicated that N-methylation of an amide linker did not negatively impact the conformational stability of the conjugate.[7]
-
NHS Ester Reactive Group: The NHS ester is a highly efficient reactive group for targeting primary amines, such as the N-terminus of a peptide or the ε-amine of a lysine (B10760008) residue.[4][8] The reaction proceeds under mild, slightly alkaline conditions to form a highly stable, covalent amide bond.[8]
Physicochemical Properties
The quantitative data summarized below are essential for experimental design, including dissolution, stoichiometry calculations, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 2228857-30-3 | [9] |
| Molecular Formula | C₃₁H₃₈N₂O₁₀ | [9] |
| Molecular Weight | 598.64 g/mol | [9] |
| Purity | ≥95% | [9] |
| Solubility | Soluble in DMSO, DMF, DCM | [10] |
| Storage | 2-8°C or -20°C, sealed, dry, protected from light | [9] |
Note: Solubility and storage data are often transferable from the structurally similar non-methylated analogue, Fmoc-PEG4-NHS ester.[10][11]
Reaction Mechanisms and Workflows
Understanding the reaction mechanisms and experimental workflows is crucial for the successful application of this compound.
NHS Ester Amine Reaction
The core conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group to yield a stable amide bond.
Caption: Mechanism of stable amide bond formation.
General Bioconjugation Workflow
A typical workflow for labeling a peptide or protein with this compound involves several key steps, from reagent preparation to final purification of the conjugate.
Caption: Standard workflow for peptide conjugation.
Role of Functional Groups in Application
The linker's three components have distinct, coordinated roles that enable its use in multi-step synthetic and conjugation strategies.
Caption: Functional components and their primary roles.
Experimental Protocols
The following protocols provide generalized methodologies for the use of this compound. Optimization may be required based on the specific properties of the peptide or protein being modified.
Protocol 1: Conjugation to a Peptide/Protein in Solution
This protocol details the steps for labeling a purified peptide or protein that contains an available primary amine.
1. Materials Required:
-
This compound
-
Peptide/protein of interest
-
Amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Anhydrous, amine-free organic solvent (DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
2. Procedure:
-
Prepare Peptide Solution: Dissolve the peptide or protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare Reagent Stock: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10-20 mM stock solution. The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. Gentle mixing during incubation is recommended.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This step hydrolyzes any remaining NHS ester.
-
Purification: Remove excess reagent and reaction byproducts (e.g., N-hydroxysuccinimide) by SEC, dialysis, or another suitable chromatographic technique to isolate the purified conjugate.
Table of Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. |
| Molar Excess | 10x - 50x | Higher excess may be needed for dilute protein solutions. |
| Temperature | 4°C to Room Temperature | Lower temperature can minimize protein degradation. |
| Reaction Time | 30 min - 2 hours | Can be extended, but monitor for hydrolysis and side reactions. |
| Buffer Type | Phosphate, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine). |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced applications:
-
PEGylation for Improved Pharmacokinetics: The primary application of PEG linkers is to improve the drug-like properties of therapeutic peptides and proteins.[12] PEGylation can enhance solubility, reduce immunogenicity, and protect against enzymatic degradation, leading to a longer in-vivo half-life.[4][5]
-
Site-Specific Labeling: When used with peptides containing a single, accessible primary amine, this linker allows for the site-specific attachment of various payloads, such as fluorescent dyes, biotin (B1667282) tags for detection, or other functional molecules.[8]
-
Development of ADCs and PROTACs: In more complex constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), PEG linkers are crucial for connecting the different molecular components.[12] The PEG4 spacer provides adequate distance to prevent steric hindrance between the conjugated parts, ensuring that each component can perform its biological function effectively.[13] The N-methyl modification can further enhance the stability of these linkers in biological systems.
References
- 1. peg-linker.com [peg-linker.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. peptide.com [peptide.com]
- 6. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fmoc-NMe-PEG4-NHS este [myskinrecipes.com]
- 10. labsolu.ca [labsolu.ca]
- 11. Fmoc-PEG4-NHS ester - Amerigo Scientific [amerigoscientific.com]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Fmoc-NMe-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NMe-PEG4-NHS ester is a valuable amine-reactive building block used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This labeling reagent contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a monomethylated amine within the polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for the covalent conjugation of this linker to primary amines on a protein, such as the side chain of lysine (B10760008) residues or the N-terminus, forming a stable amide bond.[3][4][5] The PEG4 spacer enhances solubility and provides appropriate spatial orientation.[6]
This document provides a detailed protocol for the labeling of proteins with this compound, including reaction conditions, purification methods, and characterization of the conjugate.
Principle of the Reaction
The labeling reaction is based on the nucleophilic acyl substitution of the NHS ester by a primary amine on the protein. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[7] The reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amines are deprotonated and thus sufficiently nucleophilic.[3][4]
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5 or 0.1 M Phosphate Buffer, pH 8.3-8.5[4]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine[7]
-
Purification System: Size-exclusion chromatography (SEC) column, dialysis tubing, or desalting column[3][8]
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
This compound Stock Solution:
-
This compound is moisture-sensitive.[9] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[5][9] Vortex to ensure complete dissolution.[8] Aqueous solutions of NHS esters should be used immediately.[4]
-
Protein Labeling Reaction
The optimal molar ratio of this compound to protein is crucial for achieving the desired degree of labeling and should be empirically determined. A higher molar excess will generally result in a higher degree of labeling.
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5 | Avoid buffers containing primary amines.[4][9] The pH is critical for the reaction.[4] |
| Molar Excess of NHS Ester | 5-20 fold | This is a starting point and should be optimized. For proteins with low concentrations (< 5 mg/mL), a higher excess (20- to 50-fold) may be necessary.[11] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | |
| Reaction Time | 1-4 hours at Room Temperature or Overnight (12-16 hours) at 4°C | Longer incubation times may be required for reactions at lower pH or temperature.[12] |
| Solvent Concentration | <10% (v/v) DMF or DMSO | High concentrations of organic solvents can denature the protein. |
Procedure:
-
Transfer the protein solution to the Reaction Buffer at the desired concentration.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for the desired time and temperature. If the labeling reagent is light-sensitive, protect the reaction from light.[7]
Quenching the Reaction (Optional)
To terminate the labeling reaction, a quenching reagent can be added to react with any excess this compound.
| Reagent | Final Concentration | Incubation Time |
| Tris-HCl, pH 8.0 | 50-100 mM | 15-30 minutes |
| Glycine | 50-100 mM | 15-30 minutes |
Procedure:
-
Add the quenching buffer to the reaction mixture.
-
Incubate at room temperature for 15-30 minutes.[13]
Purification of the Labeled Protein
Purification is essential to remove unreacted this compound, hydrolyzed reagent, and N-hydroxysuccinimide.[3]
| Method | Principle | Best For |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on size. The larger labeled protein elutes before the smaller, unreacted labeling reagent.[3] | High-resolution purification.[3] |
| Dialysis | Separates molecules based on size using a semi-permeable membrane. | Large-scale reactions where high resolution is not critical.[8] |
| Desalting Columns | A rapid form of gel filtration for buffer exchange and removal of small molecules. | Quick removal of excess reagent and buffer exchange.[12] |
General SEC/Desalting Column Protocol:
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the labeled protein according to the manufacturer's instructions.
-
Collect the fractions containing the purified labeled protein. The protein can be monitored by UV absorbance at 280 nm.[3]
Characterization of the Labeled Protein
After purification, it is important to determine the concentration of the labeled protein and the Degree of Labeling (DOL), which is the average number of linker molecules conjugated to each protein molecule.
Methods for Characterization:
-
UV-Vis Spectroscopy: The protein concentration can be determined by measuring the absorbance at 280 nm. The concentration of the Fmoc group can be determined by its characteristic absorbance, which can then be used to calculate the DOL.
-
Mass Spectrometry (MS): MS analysis can provide the exact mass of the labeled protein, allowing for the determination of the number of attached linkers.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the labeled protein and separate species with different degrees of labeling.
Experimental Workflow Diagram
Caption: Workflow for labeling proteins with this compound.
Signaling Pathway Diagram: PROTAC Mechanism of Action
Caption: Generalized PROTAC mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Fmoc-NMe-PEG4-NHS este [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-NMe-PEG4-NHS Ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NMe-PEG4-NHS ester is a specialized chemical reagent designed for incorporation into peptides during solid-phase peptide synthesis (SPPS). It functions as a hydrophilic, N-methylated building block. Structurally, it consists of three key components:
-
An Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the N-methylated amine, which is standard in Fmoc-based SPPS, allowing for selective deprotection and chain elongation.[1][2]
-
An N-methylated PEG4 (polyethylene glycol) spacer : This provides a flexible, hydrophilic linker. The N-methylation of the amide bond formed upon its incorporation into a peptide chain offers resistance to enzymatic degradation. The PEG component enhances the solubility of the resulting peptide conjugate.[3][4][5]
-
An NHS (N-hydroxysuccinimide) ester : This is a highly reactive group that efficiently couples with the primary N-terminal amine of a growing peptide chain on the solid support, forming a stable amide bond.[1][6]
The primary application of this reagent is in the synthesis of modified peptides, where enhanced solubility, increased proteolytic stability, and improved pharmacokinetic properties are desired. It is particularly valuable in the development of therapeutic peptides and PROTACs (PROteolysis TArgeting Chimeras).[7][8]
Key Applications and Advantages
Incorporating an this compound unit into a peptide sequence offers several distinct advantages:
-
Enhanced Hydrophilicity : The tetra-ethylene glycol spacer significantly increases the aqueous solubility of peptides, which is particularly beneficial for hydrophobic or aggregation-prone sequences.[3][4]
-
Improved Pharmacokinetics : PEGylation is a widely adopted strategy to increase the in-vivo half-life of peptide-based drugs. The PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance and shielding it from proteolytic enzymes.
-
Increased Proteolytic Resistance : The N-methyl group on the backbone amide bond provides steric hindrance, making the adjacent peptide bond less susceptible to cleavage by endogenous proteases.
-
Reduced Immunogenicity : The flexible and hydrophilic nature of the PEG chain can help to mask potential epitopes on the peptide, reducing its immunogenic potential.
-
Controlled and Site-Specific Modification : As a building block in SPPS, it allows for precise, site-specific insertion of the NMe-PEG4 moiety at any desired position within the peptide sequence.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2228857-30-3 | [5] |
| Molecular Formula | C₃₁H₃₈N₂O₁₀ | [5] |
| Molecular Weight | 598.64 g/mol | [5] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in DMF, DMSO, DCM | [3][4] |
| Storage | Store at -20°C, sealed and dry | [3][5] |
Table 2: Recommended Coupling Conditions for this compound
| Parameter | Recommended Condition | Notes |
| Equivalents of Reagent | 1.5 - 3.0 eq. | Relative to the resin's functional loading. |
| Solvent | DMF (N,N-Dimethylformamide) | Ensure anhydrous grade for best results. |
| Base | DIPEA (N,N-Diisopropylethylamine) | 2.0 - 4.0 eq. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2 - 4 hours | Can be extended overnight for sterically hindered couplings. |
| Monitoring | Kaiser Test (for primary amines) | A negative result indicates complete coupling. |
Table 3: Common Cleavage Cocktails for Final Peptide Deprotection
| Reagent Cocktail | Composition (v/v) | Target Residues / Application Notes | Reference |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with a wide range of protecting groups. | |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Suitable for peptides containing Arg(Pbf/Pmc), Cys(Trt), His(Trt), Trp(Boc). | [9] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for Trp-containing peptides to minimize reattachment to the linker. | [9] |
| Standard TFA | TFA / Water / TIPS (95:2.5:2.5) | For simple peptides without sensitive side-chain protecting groups like Arg, Cys, Met, Trp. | [10] |
TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Chain
This protocol describes the coupling of the reagent to the N-terminus of a peptide chain growing on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine (B6355638) in DMF
-
DIPEA (N,N-Diisopropylethylamine)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
N-terminal Fmoc Deprotection: a. If the N-terminus of the peptide-resin is Fmoc-protected, begin by swelling the resin in DMF for 30-60 minutes.[11] b. Drain the DMF and add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 10 minutes. Drain the solution. d. Repeat the piperidine treatment for another 10 minutes. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene. f. Wash with DCM (3 times) and DMF (3 times). g. Optional: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) is expected.
-
Coupling Reaction: a. In a separate vial, dissolve 1.5-3.0 equivalents of this compound in a minimal volume of DMF. b. Add the dissolved reagent to the synthesis vessel containing the washed and deprotected peptide-resin. c. Add 2.0-4.0 equivalents of DIPEA to the vessel. d. Agitate the mixture at room temperature for 2-4 hours. For potentially difficult couplings (e.g., to a sterically hindered residue), the reaction time can be extended overnight. e. Monitor the reaction's completion by taking a small sample of resin beads and performing a Kaiser test. A negative result (clear or yellowish beads) indicates that all primary amines have been acylated.
-
Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products. c. Perform a final wash sequence with DCM (3 times) and DMF (3 times).
-
Continuation of Synthesis: a. The peptide-resin now has the Fmoc-NMe-PEG4 moiety at its N-terminus. b. To continue peptide elongation, proceed with the N-terminal Fmoc deprotection protocol (Step 1) to remove the Fmoc group from the newly added linker, exposing its N-methyl amine for the next coupling step. c. If this was the final modification, the peptide-resin is ready for final cleavage.
Protocol 2: Final Cleavage and Deprotection of the Modified Peptide
This protocol releases the final peptide from the solid support and removes side-chain protecting groups.
Materials:
-
Dry peptide-resin from the previous protocol
-
Pre-chilled diethyl ether
-
Cleavage cocktail (see Table 3 for options)
-
Centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Resin Preparation: a. Wash the final peptide-resin with DCM (3-5 times) to remove residual DMF. b. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: a. Place the dry resin in a suitable reaction vessel. b. Add the appropriate cleavage cocktail (e.g., Reagent K), using approximately 10 mL per gram of resin.[9] c. Stopper the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. The resin may turn a deep yellow or red color, which is normal.[10]
-
Peptide Precipitation and Isolation: a. Filter the resin from the cleavage mixture into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate (the crude peptide) should form immediately. b. Rinse the resin with a small amount of fresh TFA and add this to the ether mixture to maximize yield. c. Centrifuge the tube at 3000-4000 rpm for 5-10 minutes to pellet the peptide. d. Carefully decant and discard the ether supernatant. e. Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers.
-
Drying and Purification: a. After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. b. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Mandatory Visualizations
Caption: Workflow for incorporating this compound in SPPS.
Caption: Coupling reaction of the NHS ester with the peptide's N-terminus.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 4. Fmoc-PEG4-NHS ester - Amerigo Scientific [amerigoscientific.com]
- 5. Fmoc-NMe-PEG4-NHS este [myskinrecipes.com]
- 6. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 7. xcessbio.com [xcessbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Fmoc-NMe-PEG4-NHS Ester in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is critical to the safety and efficacy of the ADC. Fmoc-NMe-PEG4-NHS ester is a heterobifunctional linker that offers several advantages in the design and synthesis of next-generation ADCs. This molecule incorporates an N-hydroxysuccinimide (NHS) ester for covalent attachment to lysine (B10760008) residues on the antibody, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics, an N-methylated amide to potentially enhance linker stability, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine for subsequent, specific conjugation of a drug payload.[1][2][3][][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.
Key Features and Applications
The unique structure of this compound provides several benefits for ADC development:
-
Controlled, Two-Step Conjugation: The orthogonal protecting groups (NHS ester and Fmoc-amine) allow for a sequential and controlled conjugation process.[3][6] First, the linker is attached to the antibody via the NHS ester. Subsequently, the Fmoc group is removed to reveal a primary amine, which can then be coupled to a pre-activated drug payload. This two-step process can improve reaction control and final product homogeneity.
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG4 spacer helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation and improving solubility.[2][7][8][9] This is particularly important for achieving higher drug-to-antibody ratios (DARs) without compromising the physical stability of the conjugate.[2][7]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biologics.[2][10] The PEG4 moiety can create a hydrophilic shield around the payload, potentially reducing clearance rates and increasing tumor accumulation.[2][7]
-
Potentially Increased Linker Stability: N-methylation of amide bonds within linkers has been shown to increase stability against certain enzymatic degradation pathways, for instance, in mouse serum.[1] This can lead to reduced premature payload release and an improved therapeutic window.
-
Versatility in Payload Attachment: The deprotected primary amine on the linker can be reacted with various activated drug derivatives (e.g., those containing an NHS ester, carboxylic acid for amide bond formation, or other compatible functional groups), offering flexibility in payload selection.
Experimental Data (Representative)
The following tables summarize representative quantitative data for ADCs developed with PEGylated linkers. This data is intended to serve as a general guide, and specific results will vary depending on the antibody, payload, and precise linker structure used.
Table 1: In Vitro Cytotoxicity of a HER2-Targeting ADC with a PEG Linker [10]
| Cell Line (HER2 Expression) | ADC Conjugate (EC50, pM) | Unconjugated Antibody (EC50, pM) |
| SK-BR-3 (High) | 161.7 | 135.6 |
| NCI-N87 (High) | 250.7 | Not Reported |
| MDA-MB-231 (Low) | > 10,000 | Not Reported |
Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Lengths [7]
| ADC Construct | PEG Length | Clearance (mL/day/kg) | In Vivo Efficacy |
| Non-PEGylated Control | 0 | High | Suboptimal |
| ADC-PEG4 | 4 units | Moderate | Improved |
| ADC-PEG8 | 8 units | Low | Optimal |
| ADC-PEG12 | 12 units | Low | Optimal |
Table 3: Tolerability of ADCs with PEG Linkers in Mice [10]
| Compound | Maximum Tolerated Dose (MTD) (mg/kg) |
| Free MMAE Payload | < 2.0 |
| Non-PEGylated ADC | 5.0 |
| ADC with 4 kDa PEG | 10.0 |
| ADC with 10 kDa PEG | 20.0 |
Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol outlines the general procedure for conjugating a drug payload to an antibody in a two-step process.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate, pH 8.0-8.5
-
Fmoc Deprotection Solution: 20% Piperidine (B6355638) in Dimethylformamide (DMF)[11][12]
-
Activated drug payload (e.g., payload-NHS ester)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Analytical instruments for ADC characterization (e.g., UV-Vis Spectrophotometer, HIC-HPLC, LC-MS)[13][14]
Step 1: Conjugation of Linker to Antibody
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL. Ensure the antibody solution is free of any amine-containing stabilizers like Tris or glycine.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved linker to the antibody solution with gentle mixing. A typical molar excess of linker to antibody is 5-20 fold. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light.
-
-
Purification of Antibody-Linker Intermediate:
-
Remove excess, unreacted linker by SEC or TFF, exchanging the buffer back to a neutral pH buffer like PBS (pH 7.4).
-
Step 2: Fmoc Deprotection and Payload Conjugation
-
Fmoc Deprotection:
-
To the purified antibody-linker intermediate, add the 20% piperidine in DMF solution to a final piperidine concentration of ~2-5%.
-
Incubate at room temperature for 15-30 minutes with gentle agitation.[11][12]
-
Immediately purify the antibody with the deprotected linker using SEC or TFF to remove piperidine and byproducts. The buffer should be suitable for the subsequent payload conjugation (e.g., PBS, pH 7.4).
-
-
Payload Conjugation:
-
Dissolve the activated drug payload in a suitable organic solvent (e.g., DMSO).
-
Add the activated payload to the deprotected antibody-linker solution. The molar excess of the payload should be optimized (typically 3-10 fold over the antibody).
-
Incubate at room temperature for 2-4 hours, protected from light.
-
-
Quenching and Final Purification:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted payload.
-
Incubate for 30 minutes at room temperature.
-
Purify the final ADC using SEC or TFF to remove unreacted payload, quenched payload, and any aggregates. The final ADC should be in a formulation buffer suitable for storage.
-
Protocol 2: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Calculate the DAR using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.[13]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.[13]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a detailed distribution of DAR species.[14]
2. Analysis of Aggregates and Fragments:
-
Size Exclusion Chromatography (SEC): Use SEC to determine the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the final ADC preparation.[13]
3. In Vitro Potency Assay:
-
Perform a cell-based cytotoxicity assay using a target antigen-positive cancer cell line and a negative control cell line to determine the EC50 value and confirm target-specific killing.[10]
4. Stability Assessment:
-
Incubate the ADC in plasma (e.g., human and mouse) at 37°C for various time points. Analyze the samples by HIC or LC-MS to monitor for drug deconjugation over time.[1][15]
Visualizations
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. peptide.com [peptide.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Step-by-Step Guide for Conjugating Fmoc-NMe-PEG4-NHS Ester to Oligonucleotides
Abstract
This document provides a detailed, step-by-step guide for the conjugation of this compound to amine-modified oligonucleotides. This process, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of oligonucleotide-based therapeutics. The protocol covers the initial conjugation of the NHS ester to the oligonucleotide, followed by the subsequent removal of the Fmoc protecting group to yield the final PEGylated product. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures in molecular biology and chemistry.
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical modification strategy in drug development that enhances the therapeutic potential of biomolecules, including oligonucleotides. By increasing the hydrodynamic volume and masking the oligonucleotide from nuclease degradation and renal clearance, PEGylation can significantly extend the in vivo half-life and improve the overall efficacy of the therapeutic agent.
This compound is a heterobifunctional linker that facilitates the covalent attachment of a PEG moiety to an oligonucleotide. The N-hydroxysuccinimide (NHS) ester group reacts efficiently and specifically with primary aliphatic amines, such as those introduced at the 5' or 3' terminus of a synthetic oligonucleotide, to form a stable amide bond.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other end of the PEG linker allows for subsequent chemical modifications or can be removed to expose a primary amine for further conjugation or to simply yield the final PEGylated oligonucleotide.
This protocol details the two key stages of this process:
-
Stage 1: NHS Ester Conjugation. Reaction of the amine-modified oligonucleotide with the this compound.
-
Stage 2: Fmoc Deprotection. Removal of the Fmoc group to expose the terminal amine of the PEG linker.
Materials and Reagents
Equipment
-
Microcentrifuge
-
Thermomixer or incubator
-
UV-Vis spectrophotometer
-
HPLC system (for purification and analysis)
-
Lyophilizer or centrifugal evaporator
-
Vortex mixer
-
pH meter
Reagents
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0). Other non-nucleophilic buffers such as sodium borate (B1201080) can also be used.[1][3]
-
Fmoc Deprotection Solution: 20% (v/v) Piperidine (B6355638) in DMF.
-
Nuclease-free water
-
Ethanol (B145695) (absolute and 70%)
-
3 M Sodium Acetate
-
Purification columns (e.g., desalting columns, reverse-phase cartridges)
Experimental Protocols
Stage 1: Conjugation of this compound to Amine-Modified Oligonucleotide
This stage involves the reaction of the NHS ester with the primary amine on the oligonucleotide. It is crucial to work in an amine-free environment to prevent unwanted side reactions.[4]
Protocol Steps:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-10 mM. For a 0.2 µmole synthesis scale, dissolving the oligo in 500 µL of buffer is a good starting point.[1]
-
Ensure the oligonucleotide is fully dissolved by gentle vortexing.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 5-10 equivalents relative to the oligonucleotide.[1] For example, for a 0.2 µmole reaction, this would be 1-2 µmoles of the NHS ester.
-
Briefly vortex the solution to ensure it is fully dissolved. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, it is critical to use anhydrous solvent and prepare this solution fresh.[1][5]
-
-
Conjugation Reaction:
-
Purification of the Fmoc-PEGylated Oligonucleotide (Optional but Recommended):
-
The crude reaction mixture will contain the desired conjugate, unreacted oligonucleotide, and hydrolyzed NHS ester.
-
Purification can be performed using several methods, including ethanol precipitation, size-exclusion chromatography (e.g., desalting columns), or reverse-phase HPLC.[4][7]
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M Sodium Acetate to the reaction mixture.
-
Add 3 volumes of cold absolute ethanol and mix well.
-
Incubate at -20°C for at least 30 minutes.[4]
-
Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes.[4]
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol.
-
Air-dry or briefly centrifuge the pellet under vacuum to remove residual ethanol.
-
-
HPLC Purification: Reverse-phase HPLC is a highly effective method for separating the more hydrophobic PEGylated oligonucleotide from the unreacted oligonucleotide.[7]
-
Stage 2: Fmoc Deprotection
This stage involves the removal of the Fmoc group from the terminus of the PEG linker. This protocol is adapted from standard procedures used in solid-phase peptide synthesis.[8][9]
Protocol Steps:
-
Resuspension of Fmoc-PEGylated Oligonucleotide:
-
Dissolve the purified and dried Fmoc-PEGylated oligonucleotide in nuclease-free water or a suitable buffer.
-
-
Fmoc Removal:
-
Add the 20% piperidine in DMF solution to the oligonucleotide solution. The final concentration of piperidine should be sufficient to drive the reaction to completion. A common starting point is to add an equal volume of the 20% piperidine/DMF solution to the oligonucleotide solution.
-
Incubate the reaction at room temperature for 10-20 minutes. The reaction progress can be monitored by HPLC. Standard conditions for Fmoc removal in peptide synthesis often involve two sequential treatments with the piperidine solution.[4]
-
-
Purification of the Deprotected PEGylated Oligonucleotide:
-
After deprotection, the reaction mixture will contain the final PEGylated oligonucleotide, piperidine, DMF, and the dibenzofulvene-piperidine adduct.
-
It is crucial to remove these components. This can be achieved through:
-
Ethanol Precipitation: As described in section 3.1.4.
-
Size-Exclusion Chromatography: Using a desalting column appropriate for the size of the oligonucleotide.
-
Reverse-Phase HPLC: This is the recommended method for achieving high purity.[7]
-
-
-
Final Product Characterization:
-
The final purified PEGylated oligonucleotide should be characterized to confirm its identity and purity. This can be done using techniques such as:
-
UV-Vis spectrophotometry to determine the oligonucleotide concentration.
-
Mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of the conjugate.
-
Analytical HPLC to assess purity.
-
-
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Conjugation and Deprotection.
| Parameter | Stage 1: NHS Ester Conjugation | Stage 2: Fmoc Deprotection |
| Oligonucleotide Concentration | 1-10 mM | Dependent on previous step |
| Linker Concentration | 5-10 molar equivalents to oligo | N/A |
| Deprotection Reagent | N/A | 20% Piperidine in DMF |
| Reaction Buffer | 0.1 M Sodium Bicarbonate (pH 8.5-9.0) | N/A |
| Reaction Solvent | Anhydrous DMSO or DMF | DMF |
| Reaction Temperature | 20-25°C | 20-25°C |
| Reaction Time | 1-2 hours | 10-20 minutes |
| Primary Purification Method | Ethanol Precipitation / RP-HPLC | Ethanol Precipitation / RP-HPLC |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-stage conjugation and deprotection process.
Chemical Reaction Pathway
Caption: Chemical pathway of this compound conjugation to an oligonucleotide.
References
- 1. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. genscript.com [genscript.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of Fmoc-NMe-PEG4-NHS Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of Fmoc-NMe-PEG4-NHS (N-hydroxysuccinimide) ester with primary amines. This bifunctional linker is commonly utilized in bioconjugation, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs). The N-methylated PEG4 spacer enhances solubility and provides a flexible linker, while the Fmoc-protected amine and the NHS ester allow for sequential and specific conjugations.
I. Overview of the Reaction
Fmoc-NMe-PEG4-NHS ester reacts with primary amines (-NH₂) to form a stable amide bond. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct. This reaction is highly selective for primary amines at a slightly basic pH. The Fmoc protecting group on the other end of the linker remains stable under these conditions and can be removed later using a mild base to expose a secondary amine for further conjugation.
II. Key Reaction Parameters
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, solvent, and the molar ratio of reactants. The following table summarizes the recommended conditions for the reaction of NHS esters with primary amines.
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | The reaction is strongly pH-dependent. At lower pH, the primary amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[1][2][3] |
| Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, or Borate buffers (0.1 M) | Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target amine for reaction with the NHS ester.[1][3][4] |
| Solvent for NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | This compound is soluble in DMSO, DMF, and DCM.[5][6][7][8] The NHS ester should be dissolved in a minimal amount of organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[4] |
| Reaction Temperature | 4°C to Room Temperature (approx. 25°C) | Lower temperatures (4°C or on ice) can be used to slow down the hydrolysis of the NHS ester, which has a half-life of 10 minutes at pH 8.6 and 4°C.[3] Reactions at room temperature are typically faster.[1][3] |
| Reaction Time | 30 minutes to overnight | Reaction times can vary from 30-60 minutes at room temperature to 2 hours on ice, or even overnight.[1][4][9] The optimal time depends on the specific reactants and their concentrations. |
| Molar Ratio (NHS Ester:Amine) | 1:1 to 20:1 | A molar excess of the NHS ester is often used to drive the reaction to completion, especially when labeling complex biomolecules like proteins.[4][9] For simpler primary amines, a lower excess (e.g., 1:1 or 2:1) may be sufficient.[9] |
III. Experimental Protocols
The following are generalized protocols for the reaction of this compound with a primary amine-containing molecule. The specific conditions may need to be optimized for your particular application.
Protocol 1: General Conjugation in an Aqueous Buffer
This protocol is suitable for the conjugation of this compound to proteins, antibodies, or other amine-containing biomolecules that are soluble in aqueous buffers.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.2-8.5 or 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.[1]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare the Amine Solution: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.[2]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[4] The NHS ester is moisture-sensitive and will hydrolyze in the presence of water; do not prepare stock solutions for long-term storage.[4][9]
-
Reaction: Add the desired molar excess of the this compound solution to the amine solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][3] The optimal incubation time should be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of primary amines can be added to consume any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct by dialysis, size-exclusion chromatography, or another suitable purification method.[1][4]
Protocol 2: Conjugation in an Organic Solvent
This protocol is suitable for the reaction with small molecules that are soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing small molecule
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))[9]
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve the Amine: Dissolve the amine-containing small molecule in an anhydrous organic solvent.
-
Add Base and NHS Ester: Under continuous stirring, add a base (e.g., TEA, DIPEA) to the reaction mixture, followed by the this compound.[9] A 1:1 or 2:1 molar ratio of the NHS ester to the amine is a good starting point.[9]
-
Reaction: Stir the reaction mixture at room temperature for 3-24 hours.[9]
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Once the reaction is complete, the desired product can be isolated using standard organic synthesis workup and purification techniques, such as column chromatography.[9]
IV. Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the interplay of key reaction parameters.
Caption: Experimental workflow for the conjugation of this compound with a primary amine.
Caption: Influence of key reaction parameters on conjugation efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 7. Fmoc-PEG4-NHS ester - Amerigo Scientific [amerigoscientific.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for Fmac-NMe-PEG4-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NMe-PEG4-NHS ester is a heterobifunctional linker widely utilized in the development of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This linker is composed of three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a monomethylated tetraethylene glycol (NMe-PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of features offers researchers precise control over the conjugation process, enabling the creation of stable and effective therapeutic conjugates.
The Fmoc group provides a temporary protecting shield for a primary amine, which can be selectively removed under mild basic conditions to allow for subsequent conjugation steps.[3] The hydrophilic NMe-PEG4 spacer enhances the solubility and reduces the aggregation of the resulting conjugate, which can improve its pharmacokinetic properties.[4][5] The N-methylation of the PEG chain can also impart increased stability against certain enzymatic degradation pathways.[6] Finally, the highly reactive NHS ester enables efficient and specific covalent bond formation with primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies, to form stable amide bonds.[3]
These application notes provide an overview of the use of this compound in drug delivery, along with detailed protocols for its conjugation to proteins/antibodies and subsequent characterization.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach cytotoxic drugs to monoclonal antibodies. The PEG spacer can help to overcome solubility issues associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the ADC.[7][8]
-
PROTACs: This linker is instrumental in synthesizing PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG spacer are critical for the formation of a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[1][2][9]
-
Peptide and Protein Modification: The linker can be used to PEGylate peptides and proteins to enhance their therapeutic properties, such as increasing their half-life in circulation and reducing immunogenicity.[3][5]
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Antibody-Drug Conjugates
| Parameter | Non-PEGylated ADC | PEGylated ADC (e.g., with PEG4) | Reference |
| Clearance Rate | Higher | Lower | [8][10] |
| Half-life (t½) | Shorter | Longer | [7] |
| Tolerability | Lower (especially with hydrophobic drugs) | Higher | [10] |
| Drug Exposure (AUC) | Lower | Higher | [7] |
Note: This table presents generalized data to illustrate the expected impact of PEGylation. Actual values are highly dependent on the specific antibody, drug, linker, and PEG length.
Table 2: Typical Drug-to-Antibody Ratio (DAR) Characterization Results
| Analytical Method | Information Provided | Typical Outcome for Lysine Conjugation | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Distribution of different DAR species | A chromatogram with multiple peaks, each representing a different DAR value (e.g., 0, 2, 4, 6, 8) | [11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise mass of different DAR species and average DAR | A deconvoluted mass spectrum showing the masses of antibody with varying numbers of attached drug-linkers, allowing for the calculation of the average DAR. | [12][13] |
| UV-Vis Spectroscopy | Average DAR | Calculation based on the absorbance of the antibody and the drug at different wavelengths. | [12] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for the covalent attachment of this compound to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against the reaction buffer or by using an appropriate antibody purification kit.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody-linker pair.
-
Gently mix the reaction solution by pipetting or slow vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Characterize the drug-to-antibody ratio (DAR) using HIC-HPLC or LC-MS (see Protocol 3).
-
Protocol 2: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group from the conjugated antibody to expose the terminal amine for further modifications.
Materials:
-
Fmoc-protected antibody conjugate
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF or a milder, aqueous-based deprotection buffer if the antibody is sensitive to organic solvents.
-
Purification system (as in Protocol 1)
Procedure:
-
Deprotection Reaction:
-
To the purified Fmoc-protected antibody conjugate, add the deprotection solution. Note: Optimization of the deprotection conditions is crucial to avoid antibody denaturation.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Immediately purify the deprotected conjugate to remove piperidine and the dibenzofulvene-piperidine adduct. This is typically done using SEC or dialysis.
-
-
Further Conjugation:
-
The purified conjugate with the newly exposed amine is now ready for a second conjugation reaction with another molecule (e.g., a targeting ligand or another therapeutic agent).
-
Protocol 3: Characterization of the Drug-to-Antibody Ratio (DAR)
A. By Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Column: A HIC column suitable for antibody separations.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR, which are more hydrophobic. The relative peak areas can be used to determine the distribution of DAR species.[11]
B. By Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: The purified conjugate may need to be deglycosylated to simplify the mass spectrum.
-
LC Separation: Use a reverse-phase column suitable for proteins.
-
MS Analysis: Acquire data in the appropriate mass range for the intact antibody and its conjugates.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the masses of the different DAR species. The average DAR can be calculated from the relative abundance of each species.[12][13]
Protocol 4: In Vitro Plasma Stability Assay
This protocol assesses the stability of the drug-linker on the antibody in plasma.
Materials:
-
Purified antibody-drug conjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for DAR determination (e.g., LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.[14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Processing: At each time point, the ADC can be isolated from the plasma using affinity capture (e.g., with Protein A/G beads).
-
Analysis: Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker instability.[14][15]
Visualizations
Caption: Structure of this compound.
Caption: Experimental workflow for two-step conjugation.
Caption: General mechanism of action for an ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. peptide.com [peptide.com]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clinical Pharmacology of Antibody-Drug Conjugates [mdpi.com]
- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Biomaterial Surface Modification using Fmoc-NMe-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NMe-PEG4-NHS ester is a heterobifunctional linker molecule widely employed in the surface modification of biomaterials, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This reagent features three key components:
-
An N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines on biomaterial surfaces to form stable amide bonds.[3][4]
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG4) that enhances solubility and reduces steric hindrance, which can improve the biocompatibility of the modified material by reducing non-specific protein adsorption.[5][6]
-
A Fluorenylmethyloxycarbonyl (Fmoc) protecting group on a methylated amine, which provides a temporary protective group that can be removed under mild basic conditions to expose a secondary amine for subsequent conjugation steps.[7]
These application notes provide detailed protocols for the surface modification of amine-functionalized biomaterials with this compound, subsequent Fmoc deprotection, and methods for surface characterization.
Product Information and Storage
| Parameter | Specification |
| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-oate |
| Molecular Formula | C₃₁H₃₈N₂O₁₀ |
| Molecular Weight | 598.64 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | Store at -20°C, sealed and dry.[5] |
Note: this compound is sensitive to moisture.[8][9] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use as the NHS ester moiety readily hydrolyzes in aqueous solutions.[8][9]
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Biomaterials
This protocol describes the covalent attachment of this compound to a biomaterial surface presenting primary amine groups.
Materials:
-
Amine-functionalized biomaterial substrate
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium phosphate, 0.15 M NaCl)[8][9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Deionized (DI) water
-
Nitrogen or argon gas
Procedure:
-
Prepare the Biomaterial Surface:
-
Ensure the amine-functionalized biomaterial surface is clean and dry. If necessary, pre-clean the surface using appropriate methods for the specific material (e.g., plasma cleaning, washing with ethanol (B145695) and DI water, followed by drying under a stream of nitrogen).
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Immediately before use, dissolve the desired amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Surface Activation:
-
Dilute the this compound stock solution to the desired final concentration (typically a 10- to 50-fold molar excess relative to the estimated surface amine density) in the amine-free reaction buffer.[10] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[8][9]
-
Immerse the amine-functionalized biomaterial in the reaction solution.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight.[3] The reaction time may need to be optimized depending on the substrate and desired level of modification.
-
-
Quenching the Reaction:
-
Remove the biomaterial from the reaction solution.
-
Immerse the surface in the quenching buffer for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Washing:
-
Wash the modified biomaterial surface thoroughly with DI water to remove any unreacted reagents and byproducts.
-
Dry the surface under a stream of nitrogen or argon gas.
-
Store the Fmoc-protected, PEGylated biomaterial in a dry, inert atmosphere.
-
Experimental Workflow for Surface Modification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Fmoc-NMe-PEG4-NHS este [myskinrecipes.com]
- 6. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 7. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Bioconjugation using Fmoc-NMe-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NMe-PEG4-NHS ester is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development.[1][2] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected N-methylated amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester, offers a powerful toolset for the precise construction of complex biomolecules.[3][4]
The Fmoc protecting group provides an orthogonal handle for sequential chemical modifications, making it particularly valuable in solid-phase peptide synthesis (SPPS) and the stepwise assembly of antibody-drug conjugates (ADCs) or other targeted therapeutics.[5][6] The N-methylation of the amine enhances the stability of the linker. The hydrophilic PEG4 spacer improves the solubility and pharmacokinetic properties of the resulting conjugate, reducing the risk of aggregation.[7] The NHS ester enables efficient and specific covalent bond formation with primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[8]
These application notes provide detailed protocols for the use of this compound in two key applications: the labeling of proteins and the incorporation of the linker during solid-phase peptide synthesis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 598.65 g/mol | [4] |
| CAS Number | 2228857-30-3 | [2] |
| Formula | C₃₁H₃₈N₂O₁₀ | [2] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF | [7] |
| Storage | Store at -20°C, desiccated | [7] |
Table 2: Recommended Reaction Conditions for Protein Labeling with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of Linker | 5-20 fold | The optimal ratio should be determined empirically for each protein. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.5; Sodium bicarbonate buffer, pH 8.0-8.5; Borate buffer, pH 8.0-8.5 | Avoid buffers containing primary amines (e.g., Tris, glycine). |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Lower temperatures can minimize non-specific reactions and protein degradation. |
| Reaction Time | 30 minutes to 2 hours | Can be extended overnight at 4°C. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Final concentration of 50-100 mM. |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the general procedure for conjugating this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the storage buffer contains primary amines, exchange it with the Reaction Buffer using dialysis or a desalting column.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. b. Gently mix the reaction mixture immediately. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by subjecting the reaction mixture to size-exclusion chromatography, dialysis, or using a desalting column.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Incorporation of Fmoc-NMe-PEG4-Linker during Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps to incorporate the Fmoc-NMe-PEG4 linker onto a solid support-bound peptide. This is typically done to introduce a spacer and a functional handle for subsequent modifications.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-NMe-PEG4-COOH (the carboxylic acid form of the linker)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous DMF
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Washing solvents (e.g., DMF, DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group of the peptide on the resin by treating it with 20% piperidine in DMF for 15-30 minutes.[5] Wash the resin thoroughly with DMF.
-
Linker Activation: In a separate vial, dissolve Fmoc-NMe-PEG4-COOH and a coupling reagent (e.g., HBTU) in DMF. Add a base like DIEA to activate the carboxylic acid. Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated linker solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[5]
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating successful coupling.
-
Fmoc Deprotection of the Linker (Optional): If a subsequent molecule is to be attached to the linker on the solid phase, the Fmoc group on the newly incorporated linker can be removed using 20% piperidine in DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide-linker conjugate can be cleaved from the resin and deprotected using a cleavage cocktail (e.g., TFA/TIS/water).[5]
Visualizations
Caption: Workflow for Protein Labeling with this compound.
Caption: Workflow for Incorporating the Linker in Solid-Phase Peptide Synthesis.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Fmoc-NMe-PEG4-NHS este [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 7. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 8. Fmoc-PEG4-NHS ester - Amerigo Scientific [amerigoscientific.com]
Optimal pH and buffer conditions for Fmoc-NMe-PEG4-NHS ester reactions.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NMe-PEG4-NHS ester is a bifunctional linker commonly employed in bioconjugation and drug development. This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected N-methylated amine and a highly reactive N-hydroxysuccinimide (NHS) ester. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance of the conjugated molecules. The NHS ester facilitates the covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable amide bonds. The Fmoc protecting group allows for subsequent, orthogonal deprotection and further modification of the conjugated molecule.
The efficiency of the conjugation reaction is critically dependent on the pH and buffer conditions, which must be carefully optimized to maximize the yield of the desired conjugate while minimizing side reactions, such as hydrolysis of the NHS ester and premature cleavage of the Fmoc group. These application notes provide a detailed guide to the optimal pH and buffer conditions for successful reactions with this compound.
Principle of the Reaction
The conjugation of this compound to a primary amine-containing molecule proceeds via nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
A critical competing reaction is the hydrolysis of the NHS ester by water, which also attacks the carbonyl carbon, leading to the formation of an unreactive carboxylic acid and rendering the linker incapable of conjugation. The rates of both the desired aminolysis and the undesired hydrolysis are pH-dependent.
Optimal Reaction Conditions
The key to a successful conjugation reaction is to find a balance between maximizing the rate of the reaction with the primary amine and minimizing the rate of hydrolysis of the NHS ester.
Optimal pH
The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[][2] For many applications, a pH of 8.3-8.5 is considered optimal.[3][4][5] At lower pH, the concentration of the reactive, deprotonated primary amine is low, leading to a slow reaction rate.[3][4] At higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.[3][6]
Recommended Buffers
The choice of buffer is crucial to maintain the desired pH and to avoid unwanted side reactions.
-
Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range.[][2] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at pH 8.3-8.5 is a frequent choice.[3][4]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided as they will compete with the target molecule for reaction with the NHS ester.[][2] However, these buffers can be used to quench the reaction.[][7]
Solvent
This compound is often insoluble in aqueous buffers. Therefore, it should first be dissolved in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[3][4] It is crucial to use high-quality, amine-free DMF.[3][5]
Data Presentation
The following tables summarize the quantitative data regarding the effect of pH on NHS ester stability and reaction kinetics.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [] |
| 8.6 | 4 | 10 minutes | [] |
| 7.4 | Not Specified | > 120 minutes | [3] |
| 9.0 | Not Specified | < 9 minutes | [3] |
Table 2: Recommended Buffer Conditions for this compound Reactions
| Parameter | Recommended Condition | Notes | Reference(s) |
| Optimal pH Range | 7.2 - 8.5 | pH 8.3-8.5 is often optimal for maximizing aminolysis over hydrolysis. | [][2][3][4][5] |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, HEPES, Borate | Ensure the buffer is free of primary amines. | [][2][3][4] |
| Buffer Concentration | 0.1 M | Higher concentrations may be needed for large-scale reactions to maintain pH. | [3][4] |
| Amine-free Buffers | Essential | Buffers like Tris and glycine will compete with the target molecule. | [][2] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Reaction Initiation: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10-20 fold molar excess of the NHS ester is a common starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
Protocol 2: Control Experiment to Assess Fmoc Group Stability
Objective: To determine if the Fmoc protecting group is stable under the conditions of the NHS ester reaction.
Procedure:
-
Prepare a solution of Fmoc-NMe-PEG4-OH (the hydrolyzed form of the NHS ester) or a similar Fmoc-protected, non-reactive PEGylated compound in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) at the same concentration as in the conjugation reaction.
-
Incubate this solution under the same conditions as the conjugation reaction (e.g., 4 hours at room temperature).
-
Analyze the sample at different time points (e.g., 0, 1, 2, and 4 hours) by reverse-phase HPLC with UV detection at a wavelength where the Fmoc group absorbs (around 265 nm and 301 nm).
-
The appearance of a new peak corresponding to the deprotected NMe-PEG4-OH would indicate premature cleavage of the Fmoc group. If significant deprotection is observed, consider lowering the pH of the reaction (e.g., to 7.5-8.0) and/or reducing the reaction time.
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting guide for low conjugation efficiency.
References
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [ouci.dntb.gov.ua]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Fmoc-NMe-PEG4-Amide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NMe-PEG4-NHS ester is a valuable heterobifunctional linker used in the synthesis of bioconjugates, including peptides, small molecules, and Proteolysis Targeting Chimeras (PROTACs). The N-methylated amine and the polyethylene (B3416737) glycol (PEG) spacer enhance solubility and can improve the pharmacokinetic properties of the final conjugate. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a temporary hydrophobic handle that can be strategically used during purification before its removal under basic conditions.
Following the conjugation of this compound to a primary amine-containing molecule, the NHS ester is displaced, forming a stable amide bond. The resulting Fmoc-NMe-PEG4-amide conjugate requires robust purification to remove unreacted starting materials, excess linker, and other reaction-related impurities. This document provides detailed application notes and protocols for the purification of these conjugates, focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography.
Key Considerations for Purification
The successful purification of an Fmoc-NMe-PEG4-amide conjugate depends on its unique physicochemical properties:
-
Hydrophobicity of the Fmoc Group: The bulky, nonpolar Fmoc group significantly increases the hydrophobicity of the conjugate, making it well-suited for retention on reverse-phase stationary phases. This property is the primary basis for separation from more polar impurities.
-
The Conjugated Molecule: The nature of the molecule to which the linker is attached (e.g., a hydrophilic peptide, a lipophilic small molecule) will greatly influence the overall polarity and solubility of the conjugate, and thus the choice of purification conditions.
-
PEG4 Spacer: The short, hydrophilic PEG4 spacer increases the water solubility of the conjugate.[1]
-
N-Methylation: The presence of an N-methyl group on the amide backbone can impact the conformational flexibility of the conjugate and may influence its interaction with the stationary phase. N-methylation is known to improve metabolic stability and membrane permeability.[2]
-
Stability: The Fmoc group is stable under acidic conditions, such as those used in typical RP-HPLC mobile phases (e.g., containing trifluoroacetic acid - TFA). However, it is labile to basic conditions and primary or secondary amines.[3][4] Care must be taken to avoid unintended deprotection during workup and purification.
Purification Method Selection
The two primary methods for purifying Fmoc-NMe-PEG4-amide conjugates are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Flash Chromatography. The choice between them depends on the scale of the synthesis, the polarity of the conjugate, and the required final purity.
-
RP-HPLC: This is the method of choice for high-resolution purification of peptides and other polar to moderately nonpolar conjugates.[5] It is highly effective at separating the desired product from closely related impurities. Analytical RP-HPLC can be used to assess purity, while preparative RP-HPLC is used for isolating the final product.
-
Flash Chromatography: This technique is suitable for larger scale purifications (milligrams to grams) and for conjugates that are soluble in organic solvents.[6] It is often used for purifying less polar small molecule conjugates and synthetic intermediates.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is generally applicable for the purification of Fmoc-NMe-PEG4-conjugated peptides and other polar to moderately nonpolar small molecules.
1. Sample Preparation: a. After the conjugation reaction, quench any remaining reactive species as per the reaction protocol. b. If the reaction solvent is DMF or DMSO, dilute the crude reaction mixture with a solution of 50:50 Acetonitrile (B52724):Water containing 0.1% TFA to ensure solubility and compatibility with the RP-HPLC mobile phase. c. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Configuration and Mobile Phases: a. Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. b. Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. c. Column: A C18 or C4 stationary phase is recommended. C18 columns are generally suitable for a wide range of hydrophobicities, while C4 columns may provide better peak shape for larger, more hydrophobic conjugates.[7] d. Detector: UV detector set to monitor at wavelengths where the Fmoc group and/or the conjugated molecule absorb (typically 265 nm and 301 nm for the Fmoc group, and often 220 nm for peptide backbones).
3. Purification by Preparative RP-HPLC: a. Equilibrate the preparative RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A. b. Inject the prepared sample onto the column. c. Elute the conjugate using a linear gradient of increasing Mobile Phase B. The gradient slope and duration should be optimized based on the hydrophobicity of the conjugate. A shallow gradient (e.g., 0.5-1% increase in Mobile Phase B per minute) generally provides better resolution. d. Collect fractions corresponding to the main product peak.
4. Fraction Analysis and Product Recovery: a. Analyze the collected fractions by analytical RP-HPLC to determine their purity. b. Pool the fractions that meet the desired purity level (typically >95%). c. Remove the acetonitrile from the pooled fractions using a rotary evaporator. d. Lyophilize the remaining aqueous solution to obtain the purified product as a fluffy solid.
Protocol 2: Normal-Phase Flash Chromatography Purification
This protocol is suitable for less polar, organic-soluble Fmoc-NMe-PEG4-amide conjugates, often used for small molecule or PROTAC intermediates.[6]
1. Sample Preparation: a. After the reaction workup, dissolve the crude product in a minimal amount of a strong organic solvent such as dichloromethane (B109758) (DCM) or the mobile phase. b. The crude material can also be adsorbed onto a small amount of silica (B1680970) gel or Celite, dried, and then dry-loaded onto the column.
2. Flash Chromatography Configuration and Mobile Phases: a. Stationary Phase: Silica gel (230-400 mesh).[6] b. Mobile Phase: A non-polar/polar solvent system is used. Common systems include Hexanes/Ethyl Acetate or Dichloromethane/Methanol. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of ~0.2-0.3 for the desired product.
3. Purification by Flash Chromatography: a. Load the prepared sample onto the silica gel column. b. Elute the conjugate using the predetermined mobile phase system. A gradient elution (gradually increasing the proportion of the polar solvent) is often used to improve separation. c. Collect fractions and monitor by TLC with UV visualization to identify the fractions containing the product.
4. Product Recovery: a. Pool the fractions containing the pure product. b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified conjugate.
Data Presentation
The following tables summarize typical parameters for the purification of Fmoc-NMe-PEG4-amide conjugates. Note that these are starting points and will require optimization based on the specific conjugate.
Table 1: Typical RP-HPLC Purification Parameters
| Parameter | Typical Value / Condition |
| Column Type | C18 or C4, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Analytical: 1.0 mL/min; Preparative: 10-20 mL/min (for 10-22 mm ID columns) |
| Gradient | Linear, e.g., 10-70% B over 30-60 minutes |
| Detection | UV at 220, 265, and 301 nm |
| Column Temperature | Ambient to 45°C |
Table 2: Typical Flash Chromatography Purification Parameters
| Parameter | Typical Value / Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Hexanes/Ethyl Acetate or Dichloromethane/Methanol |
| Elution Mode | Isocratic or Gradient |
| Monitoring | TLC with UV visualization (254 nm) |
Table 3: Expected Purity and Yield
Disclaimer: The following data are extrapolated from typical yields for solid-phase peptide synthesis and small molecule conjugation followed by chromatographic purification. Actual results will vary depending on the specific reaction and conjugate.
| Purification Method | Typical Purity | Typical Overall Yield (Post-Purification) |
| RP-HPLC | >95% - 99% | 20% - 60% |
| Flash Chromatography | >90% - 98% | 30% - 70% |
Visualizations
Caption: General experimental workflow for the synthesis and purification of Fmoc-NMe-PEG4-amide conjugates.
Caption: Decision tree for selecting the appropriate purification method for Fmoc-NMe-PEG4-amide conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Quantifying Conjugation Efficiency of Fmoc-NMe-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NMe-PEG4-NHS ester is a heterobifunctional linker commonly employed in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeracs (PROTACs) and other targeted drug delivery systems. This linker features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, an N-methylated polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester. The Fmoc group provides an orthogonal protecting group strategy for sequential conjugations, the N-methylated PEG4 spacer enhances solubility and provides spatial separation between conjugated molecules, and the NHS ester enables covalent linkage to primary amines on biomolecules such as proteins, peptides, and antibodies.
Accurate quantification of the conjugation efficiency is critical for the characterization and quality control of the resulting bioconjugate. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for quantifying the conjugation efficiency of this compound.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Chemical reaction of this compound with a primary amine.
Quantitative Data Summary
The conjugation efficiency of NHS esters is influenced by several factors, including pH, temperature, reaction time, and the ratio of reactants. While specific quantitative data for this compound is not extensively published, data from structurally similar PEG4-NHS esters provide a reliable estimate of expected efficiencies. The following table summarizes representative conjugation efficiencies of a porphyrin-NHS ester with mPEG4-NH2 at different pH values, as determined by HPLC analysis.
| pH | Reaction Time (minutes) | Conjugation Efficiency (%) | Reference Molecule | Analytical Method |
| 8.0 | 60 | ~80-85% | Porphyrin-NHS Ester | HPLC |
| 8.5 | 60 | ~87-92% | Porphyrin-NHS Ester | HPLC |
| 9.0 | 60 | ~87-92% | Porphyrin-NHS Ester | HPLC |
Note: This data is based on a similar molecule and should be used as a guideline. Optimal conditions for this compound may vary depending on the specific biomolecule being conjugated.
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein of interest
-
Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagent and byproducts using a suitable method such as size-exclusion chromatography.
Quantification of Conjugation Efficiency by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the unconjugated biomolecule, the conjugated product, and the free linker. By integrating the peak areas, the conjugation efficiency can be calculated.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column suitable for protein or peptide separation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Samples: Unconjugated biomolecule standard, and the purified conjugate reaction mixture.
Procedure:
-
Sample Preparation: Dilute the standards and the purified conjugate to a suitable concentration in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins, or a wavelength specific to a chromophore on the biomolecule).
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated biomolecule and the conjugated product based on their retention times (the conjugate will typically have a longer retention time).
-
Integrate the peak areas for both species.
-
Calculate the conjugation efficiency using the following formula: Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Biomolecule Peak)] x 100
-
Quantification of Conjugation Efficiency by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) provides a more definitive method for quantifying conjugation efficiency by confirming the mass of the conjugate.
Materials:
-
LC-MS system with an electrospray ionization (ESI) source
-
Appropriate column and mobile phases as described for RP-HPLC
Procedure:
-
Sample Preparation and LC Separation: Follow the same procedure as for RP-HPLC analysis.
-
MS Analysis:
-
The eluent from the LC is introduced into the ESI-MS.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Extract the mass spectra for the peaks corresponding to the unconjugated biomolecule and the conjugate.
-
Deconvolute the mass spectra to determine the molecular weights. The mass of the conjugate should be equal to the mass of the biomolecule plus the mass of the Fmoc-NMe-PEG4 moiety.
-
Quantification can be performed based on the peak areas from the total ion chromatogram (TIC) or by using extracted ion chromatograms (EICs) for the specific m/z values of the unconjugated and conjugated species.
-
Experimental and Troubleshooting Workflows
Caption: General experimental workflow for conjugation and quantification.
Caption: Troubleshooting workflow for low conjugation efficiency.
Application Note: Downstream Analysis of Peptides Modified with Fmoc-NMe-PEG4-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The modification of peptides with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides, including improved solubility, stability, and pharmacokinetic profiles.[1][2] The Fmoc-NMe-PEG4-NHS ester is a heterobifunctional linker that facilitates this modification. It contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amine groups (such as the N-terminus or lysine (B10760008) side chains) on a peptide, and an Fmoc-protected N-methylated amine.[3][4] This protected amine serves as a handle for subsequent, orthogonal conjugation steps after deprotection.
The heterogeneity of the modification process can present analytical challenges, making robust downstream analysis crucial for quality control, characterization, and ensuring batch-to-batch consistency.[1][2][5] This application note provides detailed protocols for the purification and characterization of peptides modified with this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Overall Workflow for Modification and Analysis
The process begins with the conjugation of the peptide with the this compound. This is followed by purification to isolate the desired modified peptide from unreacted starting materials and side products. The final, critical stage involves comprehensive characterization to confirm the identity, purity, and structural integrity of the conjugate before it proceeds to functional assays or further modification steps.
Caption: General workflow from peptide synthesis to downstream applications.
Part 1: Purification of the Modified Peptide
Purification is essential to remove unreacted peptide, excess PEG reagent, and any side products from the conjugation reaction. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for this purpose, separating molecules based on their hydrophobicity.[6] The addition of the PEG linker typically results in a noticeable shift in the retention time of the modified peptide compared to the unmodified precursor.
Experimental Protocol: RP-HPLC Purification
-
System Preparation:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a stable flow rate (e.g., 1.0 mL/min).
-
-
Sample Preparation:
-
Chromatographic Run:
-
Injection: Inject the prepared sample onto the column.
-
Gradient: Apply a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 30-40 minutes. This gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze small aliquots of the collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of the desired product.
-
Pool the pure fractions and lyophilize to obtain the purified peptide conjugate.
-
Data Presentation: Purification Summary
Quantitative data from the purification process should be tabulated for clear comparison and record-keeping.
| Sample | Retention Time (min) | Area (%) | Purity (%) | Status |
| Unmodified Peptide | 15.2 | 98.5 | >98% | Starting Material |
| Crude Reaction Mixture | 15.2 (Unreacted) | 25.1 | N/A | Mixture |
| 18.7 (Product) | 70.3 | N/A | Mixture | |
| Other Peaks | 4.6 | N/A | Impurities | |
| Purified Fmoc-PEG-Peptide | 18.8 | 99.2 | >99% | Final Product |
Part 2: Characterization of the Modified Peptide
Following purification, the conjugate must be thoroughly characterized to confirm its identity and quality. The primary technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS), which provides information on molecular weight, purity, and the specific site of modification.[8][9]
Caption: Workflow for the analytical characterization of the modified peptide.
Experimental Protocol: LC-MS and LC-MS/MS Analysis
-
LC System:
-
Use an analytical C18 column with a suitable gradient of ACN in water with 0.1% formic acid (preferred for MS compatibility).
-
The flow rate should be appropriate for the electrospray ionization (ESI) source (e.g., 0.2-0.4 mL/min).
-
-
MS System:
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is recommended.[9]
-
Ionization Mode: Use positive ion ESI mode.
-
Full Scan (MS1): Acquire spectra over a mass-to-charge (m/z) range that encompasses the expected charge states of the peptide (e.g., m/z 400-2000).
-
Deconvolution: Use software (e.g., ProMass, MaxEnt) to deconvolute the multiply charged ion series to determine the zero-charge mass of the intact peptide conjugate.[8]
-
-
Tandem MS (MS/MS) for Site Identification:
-
To identify the specific amino acid that was modified, perform LC-MS/MS.
-
Set the mass spectrometer to perform data-dependent acquisition (DDA), where the most intense ions from the MS1 scan are isolated and fragmented.
-
Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to fragment the peptide backbone.
-
Analysis: Analyze the resulting fragment ions (b- and y-ions). A mass shift corresponding to the Fmoc-NMe-PEG4 moiety on a specific fragment will pinpoint the site of modification.
-
Data Presentation: Mass Analysis Summary
The expected mass increase from the this compound modification (minus the leaving NHS group) should be calculated and compared against the experimental data.
-
Molecular Weight of Fmoc-NMe-PEG4- moiety: ~514.6 Da (C₂₉H₃₈N₂O₇)
| Peptide Species | Theoretical Mass (Da) | Observed Mass (Da) | Δ Mass (Da) | Confirmation |
| Unmodified Peptide | 2500.0 | 2500.1 | N/A | Confirmed |
| Fmoc-PEG-Peptide (Mono) | 3014.6 | 3014.7 | +514.6 | Confirmed |
| Fmoc-PEG-Peptide (Di) | 3529.2 | 3529.3 | +1029.2 | If Observed |
Logical Flow for Product Acceptance
After characterization, the data must be evaluated against predefined specifications to decide whether the material is suitable for its intended downstream use.
Caption: Decision-making flowchart based on analytical characterization results.
Conclusion
The downstream analysis of peptides modified with this compound is a multi-step process requiring careful purification and rigorous characterization. RP-HPLC provides an effective means of purification, while high-resolution LC-MS and LC-MS/MS are indispensable for confirming the molecular weight, assessing purity, and identifying the precise location of the modification.[6][8] Following these protocols will ensure a well-characterized and high-quality peptide conjugate, providing confidence for subsequent biological studies or further chemical transformations.
References
- 1. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. This compound, 2228857-30-3 | BroadPharm [broadpharm.com]
- 4. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-PEG4-NHS ester|lookchem [lookchem.com]
- 8. enovatia.com [enovatia.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
Troubleshooting & Optimization
Troubleshooting low yield in Fmoc-NMe-PEG4-NHS ester conjugation reactions.
Welcome to the technical support center for troubleshooting low yields in Fmoc-NMe-PEG4-NHS ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conjugation yield is very low. What are the most common causes?
Low conjugation efficiency is a frequent issue that can typically be traced back to one of four areas: reaction conditions (especially pH), reagent quality, buffer composition, or the properties of your target molecule.
A systematic approach to troubleshooting is the most effective way to identify and solve the problem. The following questions will guide you through the most likely culprits.
Q2: How critical is pH for the reaction, and what is the optimal range?
The pH of the reaction is the most critical factor for a successful conjugation.[1][2] The reaction between an NHS ester and a primary amine (like the N-terminus or the side chain of a lysine (B10760008) residue) is highly pH-dependent.[3][4]
-
Optimal pH Range: The recommended pH range for the conjugation reaction is 7.2 to 8.5 .[2][5][6] A pH of 8.3-8.5 is often cited as optimal.[1][4]
-
Why is pH so important?
-
Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), making them non-nucleophilic and unavailable to react with the NHS ester.[2][3][7]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically.[3][7] Hydrolysis is a competing reaction where water breaks down the ester, rendering it inactive and unable to conjugate to your molecule.[5]
-
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer immediately before use.
-
Monitor pH During Reaction: For large-scale or long reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of the mixture. Consider using a more concentrated buffer to maintain the pH.[1][4]
Q3: I suspect my this compound has degraded. How can I check its quality and prevent this?
NHS esters are highly sensitive to moisture and can hydrolyze over time if not stored and handled correctly.[8][9][10]
-
Proper Storage: Store the solid this compound reagent at -20°C in a desiccated container.[10][11]
-
Proper Handling: Before opening the vial, always allow it to equilibrate to room temperature.[9][10] This prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.
-
Solvent Quality: Use an anhydrous (dry) grade of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the reagent.[2][10] Old or degraded DMF can contain dimethylamine, which will react with the NHS ester.[1]
-
Solution Stability:
Troubleshooting Steps:
-
Perform a Reactivity Test: You can assess the activity of your NHS ester by intentionally hydrolyzing it with a strong base and measuring the release of NHS, which absorbs light around 260 nm. A detailed protocol is provided below.
-
Use Fresh Reagent: If you suspect your reagent has been compromised by moisture or improper storage, the most reliable solution is to use a new, unopened vial.
Q4: Which reaction buffers should I use, and which should I avoid?
The choice of buffer is critical. Using an incompatible buffer is a common cause of reaction failure.
-
Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, or borate (B1201080) buffers at the correct pH (7.2-8.5) are excellent choices.[1][5] 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are frequently recommended.[1][4]
-
Buffers to Avoid: NEVER use buffers containing primary amines. These include Tris (TBS), glycine, and ammonia-based buffers.[2][5][12] The primary amines in these buffers will compete with your target molecule for reaction with the NHS ester, significantly lowering or completely inhibiting your desired conjugation.[2]
Q5: How do reaction time, temperature, and concentration affect the yield?
Optimizing these parameters can significantly improve conjugation efficiency.
-
Temperature and Time: Reactions are typically run for 30-60 minutes at room temperature or for 2 hours on ice.[10] Longer incubations (e.g., 4 hours to overnight) can also be used, especially at 4°C.[2][4] Lowering the temperature to 4°C slows down the rate of hydrolysis, which can be beneficial if you suspect ester degradation is the primary issue.[2][5]
-
Concentration: The concentration of your protein or biomolecule can impact the competition between conjugation and hydrolysis.[2][5] Higher concentrations (ideally 1-10 mg/mL) favor the desired reaction.[4] It is often recommended to use a protein concentration of at least 2 mg/mL.[2]
-
Molar Ratio: A molar excess of the this compound is typically used to drive the reaction. A 10- to 20-fold molar excess is a common starting point, but the optimal ratio may need to be determined empirically.[4][10]
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The competing hydrolysis reaction directly impacts the amount of active reagent available for conjugation.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
|---|---|---|
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7.0 | Ambient | ~7 hours |
| 9.0 | Ambient | Minutes |
Table 2: Effect of pH on Amidation vs. Hydrolysis Reaction Kinetics
| pH | Amidation Half-life (t₁/₂) | Hydrolysis Half-life (t₁/₂) | Final Amide Yield |
|---|---|---|---|
| 8.0 | 25 min | 190 min | 87-92% |
| 8.5 | 10 min | 130 min | 87-92% |
| 9.0 | 5 min | 110 min | 87-92% |
Source: Data derived from studies on porphyrin-NHS esters, demonstrating that while hydrolysis increases with pH, the desired amidation reaction is accelerated more significantly, leading to high yields in the optimal pH range.[13]
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a general guideline. Optimization for your specific molecule is recommended.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5 or 0.1 M sodium bicarbonate, pH 8.3).
-
Target Molecule Preparation: Dissolve your amine-containing protein or molecule in the reaction buffer to a final concentration of 1-10 mg/mL.[4]
-
NHS Ester Preparation:
-
Allow the vial of this compound to warm completely to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of ~10 mM.[10] For example, dissolve ~6 mg in 1 mL of solvent. Vortex to ensure it is fully dissolved.
-
-
Reaction:
-
Quenching (Optional but Recommended): To stop the reaction, add a small amount of an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.[5] Incubate for 15 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts from the conjugated product using an appropriate method, such as gel filtration (desalting column) or dialysis.[1][4][10]
Protocol 2: Testing the Reactivity of NHS Ester Reagents
This method determines the percentage of active, unhydrolyzed NHS ester in your reagent.[9]
-
Reagent Preparation:
-
Weigh 1-2 mg of the NHS ester reagent into a microfuge tube.
-
Dissolve the reagent in 2 mL of an appropriate buffer (e.g., PBS, pH 7.2). If the reagent is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF, then add 2 mL of buffer.[9]
-
Prepare a "control" tube containing only the buffer and solvent (if used).
-
-
Initial Absorbance Measurement (A_initial):
-
Measure the absorbance of the reagent solution at 260 nm using a spectrophotometer. Use the control solution as the blank.
-
-
Base Hydrolysis:
-
Add 20 µL of 3 M NaOH to the reagent solution.
-
Vortex and incubate at room temperature for 15 minutes to force the complete hydrolysis of all active NHS esters.
-
-
Final Absorbance Measurement (A_final):
-
Measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Calculation:
-
Calculate the percentage of active NHS ester: % Active Ester = [(A_final - A_initial) / A_final] * 100
-
A result where A_final is not significantly greater than A_initial indicates the reagent is already hydrolyzed and inactive.[9]
-
Visual Guides
// Node Definitions reagent_prep [ label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124" ]; reaction [ label="2. Conjugation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF" ]; quenching [ label="3. Quenching (Optional)", fillcolor="#FBBC05", fontcolor="#202124" ]; purification [ label="4. Purification", fillcolor="#34A853", fontcolor="#FFFFFF" ]; final_product [ label="Final Conjugate", shape=ellipse, fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124" ];
// Sub-nodes for details sub_reagent [ label="Dissolve Amine-Molecule in Buffer (pH 7.2-8.5)\nDissolve Fmoc-NMe-PEG4-NHS in Anhydrous DMSO/DMF", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368" ]; sub_reaction [ label="Add NHS Ester to Amine-Molecule\nIncubate RT for 30-60 min or 4°C for 2h", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368" ]; sub_purification [ label="Remove excess reagent and byproducts\n(e.g., Desalting Column, Dialysis)", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368" ];
// Edges reagent_prep -> reaction; reaction -> quenching; quenching -> purification; purification -> final_product;
reagent_prep -> sub_reagent [style=dashed, arrowhead=none]; reaction -> sub_reaction [style=dashed, arrowhead=none]; purification -> sub_purification [style=dashed, arrowhead=none]; } }
Caption: General experimental workflow for this compound conjugation.
// Nodes start [label="Low Conjugation Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is pH between 7.2 and 8.5?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="Is NHS Ester Reagent Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_buffer [label="Is Buffer Amine-Free?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are Concentrations / Time Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solution Nodes adjust_ph [label="Adjust pH with calibrated meter.\nUse fresh buffer.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; new_reagent [label="Use fresh, properly stored reagent.\nHandle correctly (warm before opening).", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; change_buffer [label="Replace buffer with Phosphate,\nBicarbonate, or Borate.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Increase protein concentration (>1 mg/mL).\nOptimize molar excess and incubation time.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_ph; check_ph -> check_reagent [label=" Yes"]; check_ph -> adjust_ph [label="No "]; adjust_ph -> success;
check_reagent -> check_buffer [label=" Yes"]; check_reagent -> new_reagent [label="No "]; new_reagent -> success;
check_buffer -> check_conditions [label=" Yes"]; check_buffer -> change_buffer [label="No "]; change_buffer -> success;
check_conditions -> optimize_conditions [label="No / Unsure "]; optimize_conditions -> success; check_conditions -> success [label=" Yes"]; } }
Caption: A logical troubleshooting guide for diagnosing low conjugation yield.
Caption: The chemical pathways of NHS ester conjugation versus hydrolysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. labsolu.ca [labsolu.ca]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
How to prevent hydrolysis of Fmoc-NMe-PEG4-NHS ester during labeling.
Welcome to the technical support center for Fmoc-NMe-PEG4-NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments and prevent unwanted hydrolysis of the NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation during labeling?
The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[1][2] This reaction occurs when the ester reacts with water, leading to the formation of an inactive carboxylate and free NHS. Hydrolysis directly competes with the desired labeling reaction, where the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.[1][3]
Q2: How does pH affect the stability of the this compound?
The pH of the reaction buffer is a critical factor influencing the rate of NHS ester hydrolysis.[2][4][5] While a slightly alkaline pH (7.2-9.0) is necessary to ensure the target primary amines are deprotonated and nucleophilic for the labeling reaction, higher pH values significantly accelerate the rate of hydrolysis.[1][2][4] The optimal pH for most NHS ester labeling reactions is a compromise between maximizing amine reactivity and minimizing hydrolysis, typically falling within the range of 8.3-8.5.[2][4][6]
Q3: What is the recommended buffer for my labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][5] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH between 7.2 and 8.5.[1] Tris-based buffers (e.g., TBS) should be avoided as they contain primary amines.[1][5]
Q4: Can I use an organic solvent to dissolve the this compound?
Yes. Many NHS esters, including those with PEG linkers, may have limited aqueous solubility.[1] It is common practice to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing your target molecule.[3][4][6] Ensure the final concentration of the organic solvent in the reaction is low (typically 0.5-10%) to avoid denaturing your biomolecule.[1]
Q5: How can I monitor the hydrolysis of my NHS ester?
The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range.[1] You can monitor the increase in absorbance in this range in a solution of the NHS ester without any primary amines to determine the rate of hydrolysis under your specific buffer conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during labeling with this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | NHS Ester Hydrolysis: The reagent has been inactivated by water. | • Optimize pH: Ensure the reaction pH is within the optimal range of 8.3-8.5.[2][4][6] Verify the pH of your buffer with a calibrated pH meter. • Control Temperature: Perform the reaction at 4°C to slow down the rate of hydrolysis.[1][5] This may require a longer incubation time. • Fresh Reagent: Use freshly prepared solutions of the this compound. Avoid repeated freeze-thaw cycles. • Storage: Store the solid NHS ester desiccated at -20°C.[5] |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine). | • Switch Buffer: Use an amine-free buffer such as phosphate, bicarbonate, or borate.[1][5] | |
| Low Reactant Concentration: Dilute solutions can favor hydrolysis over the bimolecular labeling reaction. | • Increase Concentration: If possible, increase the concentration of your target molecule (recommended ≥ 2 mg/mL) and the molar excess of the NHS ester.[5] | |
| Inconsistent Results | Variability in Reagent Activity: The NHS ester may have degraded over time. | • Test Reagent Activity: Before critical experiments, you can test the activity of your NHS ester by intentionally hydrolyzing a small sample with a strong base (e.g., NaOH) and measuring the increase in absorbance at ~260 nm due to the release of NHS.[7] |
| pH Fluctuation: The pH of the reaction mixture may change during the reaction, especially in poorly buffered solutions. | • Use Adequate Buffer Concentration: Employ a buffer with sufficient buffering capacity (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[4] | |
| Precipitation in Reaction | Poor Solubility of NHS Ester: The reagent is not fully dissolved in the aqueous reaction mixture. | • Use a Co-solvent: Dissolve the NHS ester in a minimal amount of dry DMSO or DMF before adding it to the reaction.[3][4][6] Ensure the final organic solvent concentration is compatible with your target molecule. |
| Protein Aggregation: The addition of an organic solvent or changes in buffer conditions may cause the target protein to precipitate. | • Optimize Solvent Concentration: Use the lowest possible concentration of the organic co-solvent required to dissolve the NHS ester. • Screen Buffers: Test different amine-free buffers to find one that maintains the solubility of your target molecule. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific application.
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Perform the Labeling Reaction:
-
Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[8] A typical starting point is a 10-20 fold molar excess of the NHS ester over the protein.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][5][6] The longer incubation at a lower temperature can help minimize hydrolysis.[5]
-
-
Quench the Reaction (Optional):
-
Purify the Labeled Protein:
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of a typical NHS ester under different conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1] |
| 8.6 | 4 | 10 minutes[1] |
Note: This data is for a general NHS ester and should be used as a guideline. The specific half-life of this compound may vary.
Visualizations
Experimental Workflow for NHS Ester Labeling
Caption: A streamlined workflow for labeling target molecules with this compound.
Competing Reactions in NHS Ester Labeling
Caption: The competition between the desired labeling reaction and undesired hydrolysis of the NHS ester.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
Technical Support Center: Optimizing Fmoc-NMe-PEG4-NHS Ester to Protein Stoichiometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-NMe-PEG4-NHS ester for protein conjugation. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with my protein?
The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 8.3 and 8.5.[1][2][3] At a lower pH, the primary amine groups are protonated and less available to react.[4][5] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction and reduces efficiency.[1][5]
Q2: What buffers should I use for the conjugation reaction?
It is critical to use a buffer that is free of primary amines.[4][5] Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with your protein for reaction with the NHS ester, leading to significantly lower labeling efficiency.[3][4] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer.[1][6]
Q3: My this compound is not dissolving well. What should I do?
This compound, like many NHS esters, may have limited solubility in aqueous solutions. It is recommended to first dissolve the ester in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the protein solution.[1][6] Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid protein denaturation.[6] Always use fresh, high-quality anhydrous solvent, as NHS esters are moisture-sensitive.[6][7]
Q4: How can I determine the degree of labeling (DOL) after the reaction?
The degree of labeling (DOL), which is the average number of linker molecules per protein molecule, can be determined using spectrophotometry.[4] This typically involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at a wavelength specific to the Fmoc group if applicable, though removal of the Fmoc group is common in downstream applications. Alternatively, techniques like mass spectrometry can provide a more precise determination of the DOL.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of the this compound to protein ratio.
Issue 1: Low Labeling Efficiency
Low labeling efficiency is a frequent challenge. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter.[1][3] |
| Presence of Competing Amines | Ensure the buffer is free of primary amines like Tris or glycine.[3][4] Perform a buffer exchange if necessary. |
| Hydrolyzed/Inactive NHS Ester | Use a fresh aliquot of this compound. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[3][6] |
| Suboptimal Molar Ratio | Increase the molar excess of the this compound to the protein. A common starting point is a 10- to 20-fold molar excess.[3] |
| Low Protein Concentration | Increase the protein concentration. A concentration of 1-10 mg/mL is generally recommended to improve labeling efficiency.[1][6] |
| Inaccessible Primary Amines | The primary amines on your protein may be sterically hindered. Consider denaturing and refolding the protein if its function is not dependent on its native conformation. |
Issue 2: Protein Precipitation During or After Labeling
Protein precipitation can occur due to changes in solubility upon conjugation.
| Potential Cause | Troubleshooting Step |
| High Concentration of Organic Solvent | Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10%.[6] |
| Over-labeling of the Protein | Reduce the molar excess of the this compound. Over-labeling can alter the protein's surface charge and lead to aggregation.[8] |
| Suboptimal Buffer Conditions | Screen different buffer components or ionic strengths to improve the solubility of the conjugated protein. |
Experimental Protocols & Data
Recommended Reaction Conditions
The success of your conjugation reaction depends on several key parameters. The following table summarizes recommended starting conditions, which should be optimized for your specific protein.
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester stability.[1][3] |
| Molar Excess of NHS Ester | 5:1 to 20:1 | This should be empirically determined for your specific protein.[3][9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][6] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis but may require longer incubation times.[4] |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C) | Optimization may be required.[1][6] |
| Solvent | Anhydrous DMSO or DMF | For dissolving the NHS ester. Final concentration should be <10%.[6] |
General Protocol for Protein Labeling
This protocol provides a general guideline. Optimization will be necessary for your specific application.
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Adjust the protein concentration to 1-10 mg/mL.[6]
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF.[6]
-
The concentration will depend on the desired molar excess.
-
-
Labeling Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6] Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[10] This will react with any unreacted NHS ester.
-
-
Purification:
Visualizations
Experimental Workflow for Stoichiometry Optimization
Caption: A typical workflow for optimizing the stoichiometry of protein labeling with this compound.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree for troubleshooting and resolving issues of low labeling efficiency in protein conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Side reactions of Fmoc-NMe-PEG4-NHS ester and how to avoid them.
Welcome to the technical support center for Fmoc-NMe-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine.
-
NMe-PEG4 (N-methylated tetraethylene glycol) spacer: A hydrophilic spacer that enhances solubility and reduces steric hindrance.
-
NHS (N-hydroxysuccinimide) ester: An amine-reactive group for conjugation to primary amines on biomolecules.
This reagent is widely used in bioconjugation and peptide synthesis for applications such as:
-
Creating antibody-drug conjugates (ADCs).
-
Synthesizing complex peptides with modified linkers.
-
Labeling proteins and other biomolecules.
Q2: What are the most common side reactions associated with this compound?
The primary side reactions can be categorized by the reactive moiety:
-
NHS Ester Related:
-
Hydrolysis: The NHS ester can react with water, leading to an inactive carboxylic acid. This is a major competing reaction, especially at higher pH.[][4]
-
Reaction with non-target nucleophiles: Besides primary amines, NHS esters can react with other nucleophilic residues on proteins, such as the hydroxyl groups of serine and tyrosine, although these reactions are generally less favorable.[5][6]
-
-
Fmoc Group Related:
-
Premature deprotection: The Fmoc group is sensitive to basic conditions. Exposure to even mildly basic buffers can lead to its unintended removal.
-
Side reactions of dibenzofulvene (DBF): The byproduct of Fmoc deprotection, DBF, is a reactive electrophile that can form adducts with nucleophiles, including the target biomolecule or the deprotected amine itself.[7][8]
-
-
N-Methylated Amine Related:
Q3: How should I store and handle this compound to maintain its reactivity?
Proper storage and handling are crucial to prevent degradation of the NHS ester.
| Storage and Handling Guidelines |
| Storage Temperature |
| Handling |
| Solvent Preparation |
| Stock Solutions |
Troubleshooting Guide
Problem 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Step |
| Hydrolysis of NHS Ester | Work at the lower end of the optimal pH range (7.2-7.5). Perform the reaction at a lower temperature (4°C) for a longer duration. Prepare the NHS ester solution immediately before use. |
| Suboptimal Reaction pH | Ensure the reaction buffer is between pH 7.2 and 8.5 for the NHS ester reaction. Use a freshly calibrated pH meter.[4] |
| Presence of Amine-Containing Buffers | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule. Use phosphate (B84403), borate, or HEPES buffers. |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved before starting the reaction. The PEG4 linker enhances water solubility, but the entire conjugate may still require an organic co-solvent.[11] |
| Steric Hindrance | Consider using a longer PEG linker if steric hindrance is suspected to be a major issue. |
| Reduced Reactivity of N-methylated Amine | Increase the reaction time or the molar excess of the NHS ester to compensate for the lower nucleophilicity of the secondary amine. |
Problem 2: Unwanted Side Products Detected by Mass Spectrometry
| Potential Cause | Troubleshooting Step |
| Reaction with Non-Target Residues | Optimize the pH to the lower end of the recommended range (7.2-7.5) to increase the selectivity for primary amines. Reduce the molar excess of the NHS ester. |
| Dibenzofulvene Adduct Formation | If performing a one-pot reaction after Fmoc deprotection, ensure a sufficient excess of the deprotection agent (e.g., piperidine) is present to scavenge the DBF. Alternatively, purify the deprotected intermediate before the NHS ester reaction.[7] |
| Aggregation of Biomolecule | High degrees of labeling can lead to aggregation. Reduce the molar excess of the this compound. Perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: Two-Step Conjugation Protocol (Recommended)
This protocol involves the deprotection of the Fmoc group followed by the NHS ester conjugation in two separate steps to minimize side reactions.
Materials:
-
This compound
-
Target molecule with a primary amine
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Fmoc Deprotection: a. Dissolve the Fmoc-protected molecule in a minimal amount of DMF. b. Add the deprotection solution (20% piperidine in DMF) and incubate at room temperature for 30 minutes. c. Remove the deprotection solution and the dibenzofulvene-piperidine adduct by precipitation with cold diethyl ether or by using a desalting column. d. Lyophilize the deprotected product.
-
NHS Ester Conjugation: a. Dissolve the deprotected and purified molecule in the amine-free reaction buffer (pH 7.4). b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. c. Add a 5- to 20-fold molar excess of the NHS ester solution to the solution of the target molecule. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. d. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. e. Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes. f. Purify the conjugate using size-exclusion chromatography or another appropriate method to remove unreacted reagents and byproducts.
Protocol 2: One-Pot Conjugation Protocol (Advanced Users)
This protocol combines deprotection and conjugation in a single reaction vessel but requires careful optimization to minimize side reactions.
Materials:
-
Same as Protocol 1
Procedure:
-
Fmoc Deprotection: a. Dissolve the Fmoc-protected molecule in DMF containing a large excess of piperidine (e.g., 50%). b. Incubate at room temperature for 30 minutes to ensure complete deprotection and scavenging of dibenzofulvene.
-
In-situ NHS Ester Conjugation: a. Neutralize the reaction mixture by adding a suitable acid (e.g., acetic acid) to bring the pH to a range of 7.5-8.0. b. Immediately add a solution of the target molecule with a primary amine in an appropriate buffer. c. Add a freshly prepared solution of this compound in DMSO or DMF. d. Incubate, quench, and purify as described in Protocol 1.
Note: This one-pot protocol is less controlled and may lead to a higher incidence of side reactions. It is recommended for experienced users and requires significant optimization for each specific application.
Visualizations
Caption: Reaction pathway for the two-step conjugation using this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Quantitative Data Summary
| Parameter | Condition | Value | Significance | Reference |
| NHS Ester Half-life | pH 7.0, 0°C | 4-5 hours | Slower hydrolysis at neutral pH and low temperature. | [4] |
| pH 8.6, 4°C | 10 minutes | Rapid hydrolysis at higher pH, even at low temperature. | [4] | |
| Aminolysis vs. Hydrolysis | Low protein concentration | khydrolysis >> kaminolysis | Hydrolysis is a significant competing reaction, especially with dilute reactants. | [] |
| N-methylation Impact | Aqueous Solubility | Little impact on solubility of secondary amines. | N-methylation does not significantly alter the solubility profile of the deprotected linker. | |
| Lipophilicity (logD) | Increases | The N-methylated linker is more lipophilic than its primary amine counterpart. | ||
| Basicity (pKa) | Small reduction (~1 unit) | The N-methylated amine is slightly less basic. |
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US8703912B2 - Processes for removal of dibenzofulvene - Google Patents [patents.google.com]
- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JP5515738B2 - Dibenzofulvene derivative method - Google Patents [patents.google.com]
Fmoc-NMe-PEG4-NHS ester storage and handling best practices.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage, handling, and use of Fmoc-NMe-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C for long-term stability.[1][2][3] Some suppliers suggest storage at 2-8°C is also acceptable.[4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is crucial to keep the product in a dry environment and protected from light.[6]
Q2: How should I handle the compound upon receiving it?
A2: The compound is typically shipped at ambient temperature.[2][7] Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester. It is best practice to handle the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1][2][7][8]
Q4: What is the primary application of this compound?
A4: This compound is a polyethylene (B3416737) glycol (PEG)-based linker used in bioconjugation and peptide synthesis.[4][9] The NHS ester group reacts with primary amines on molecules like proteins or amine-modified oligonucleotides, while the Fmoc-protected amine can be deprotected for further conjugation, making it a useful tool in the synthesis of PROTACs and other complex biomolecules.[5][10][11] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[7][8][12]
Q5: What is the shelf life of this compound?
A5: One supplier indicates a shelf life of 1095 days when stored correctly.[1] However, it is always best to refer to the certificate of analysis provided with your specific lot.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Hydrolysis of NHS ester: The compound was exposed to moisture before or during the reaction. 2. Incorrect pH: The pH of the reaction buffer is not optimal for the reaction between the NHS ester and the primary amine. 3. Steric Hindrance: The primary amine on the target molecule is not easily accessible. | 1. Ensure the compound is warmed to room temperature before opening. Handle under an inert atmosphere. Use anhydrous solvents. 2. Maintain a pH between 7.2 and 8.5 for the conjugation reaction. 3. Increase the reaction time or temperature. Consider using a linker with a longer spacer arm. |
| Premature Fmoc Group Removal | 1. Basic conditions: The reaction or purification conditions are too basic, leading to the cleavage of the Fmoc protecting group. | 1. Avoid strongly basic conditions during the conjugation step. Use a neutral or slightly basic buffer (pH 7.2-8.5). If purification is required before Fmoc removal, use methods compatible with the Fmoc group, such as silica (B1680970) gel chromatography with non-basic eluents. |
| Poor Solubility of the Conjugate | 1. Insufficient PEGylation: The target molecule is highly hydrophobic. | 1. Consider using a PEG linker with a longer PEG chain to further enhance aqueous solubility. |
| Presence of Side Products | 1. Reaction with secondary amines: The NHS ester has reacted with secondary amines on the target molecule. 2. Hydrolysis of NHS ester: The NHS ester has hydrolyzed to the corresponding carboxylic acid. | 1. NHS esters can react with secondary amines, albeit at a slower rate than with primary amines. If your target molecule contains both, consider optimizing the stoichiometry and reaction time to favor reaction with the primary amine. 2. This is a common side reaction. Ensure anhydrous conditions and use the reagent promptly after preparing the solution. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Primary Amine
-
Preparation of Reagents:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the linker in an anhydrous polar aprotic solvent such as DMF or DMSO. A typical concentration is 10-100 mM.
-
Dissolve the amine-containing substrate in a suitable reaction buffer. A common choice is phosphate-buffered saline (PBS) at pH 7.4 or borate (B1201080) buffer at pH 8.5. The buffer should be free of primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the solution of the amine-containing substrate.
-
The final concentration of the organic solvent from the linker stock solution should ideally be kept below 10% (v/v) to avoid denaturation of protein substrates.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small molecule with a primary amine, such as Tris or glycine, at a final concentration of approximately 50 mM.
-
Purify the resulting conjugate using standard techniques such as dialysis, size exclusion chromatography, or reverse-phase HPLC.
-
Protocol 2: Fmoc Deprotection
-
Deprotection Reaction:
-
Dissolve the Fmoc-protected conjugate in a suitable solvent (e.g., DMF).
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the conjugate solution.
-
Let the reaction proceed at room temperature for 30-60 minutes.
-
-
Purification:
-
Remove the piperidine and the dibenzofulvene-piperidine adduct by repeated precipitation of the product in a suitable non-polar solvent (e.g., diethyl ether) or by purification using reverse-phase HPLC.
-
Visual Guides
Caption: Experimental workflow for a typical conjugation reaction.
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound, 2228857-30-3 | BroadPharm [broadpharm.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Fmoc-NMe-PEG4-NHS este [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-NH-PEG4-NHS | CAS:1314378-14-7 | Biopharma PEG [biochempeg.com]
- 7. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 8. Fmoc-PEG4-NHS ester - Amerigo Scientific [amerigoscientific.com]
- 9. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. xcessbio.com [xcessbio.com]
- 12. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
Removing unreacted Fmoc-NMe-PEG4-NHS ester post-conjugation.
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of unreacted Fmoc-NMe-PEG4-NHS ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing unreacted this compound?
The most common and effective methods for separating the larger, PEGylated conjugate from smaller, unreacted NHS esters are based on differences in molecular size.[1] The primary techniques used are Size Exclusion Chromatography (SEC) and Dialysis.[1][][3][4] SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius, which increases significantly upon successful PEGylation.[][5][6] Dialysis utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain the large conjugate while allowing small molecules like the unreacted ester to diffuse out.[1][4][7]
Q2: Why is it critical to remove the unreacted NHS ester?
Failing to remove the excess unreacted or hydrolyzed PEG-NHS ester is a major cause of background signal and non-specific binding in downstream applications.[8] Complete removal ensures the quality and reliability of subsequent experiments.[4] The NHS ester moiety readily hydrolyzes in aqueous solutions, becoming non-reactive; however, this hydrolyzed PEG linker must still be removed from the final product.[3][8][9]
Q3: How do I stop the conjugation reaction before purification?
Before proceeding with purification, the reaction should be quenched to deactivate any remaining reactive NHS esters. This is achieved by adding an amine-containing buffer, such as Tris-buffered saline (TBS) or glycine, which will react with and cap any unreacted NHS esters.[3][9]
Q4: How do I choose between Size Exclusion Chromatography (SEC) and Dialysis?
The choice of purification method depends on factors like sample volume, protein concentration, required purity, and available equipment.[1]
-
For rapid, small-scale purification, spin columns (a form of SEC) are ideal. They are fast, user-friendly, and offer good recovery for small volumes.[1]
-
For larger sample volumes or when buffer exchange is also required, traditional SEC on an FPLC system or dialysis are more suitable.[1]
-
For dilute protein samples, dialysis may be preferable as it does not further dilute the sample, which can be a drawback of SEC.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Conjugate | Protein loss on SEC column matrix: The protein may be non-specifically adsorbing to the column resin. | Ensure the column is fully equilibrated with the running buffer. Consider using a different type of SEC resin or adding a small amount of a non-ionic detergent to the buffer. |
| Sample loss during dialysis: The dialysis membrane may have a leak or an inappropriate MWCO. | Visually inspect the dialysis cassette or tubing for leaks before use. Ensure the MWCO is significantly smaller than the molecular weight of your conjugate.[7] Use appropriate clips and avoid tying knots in tubing.[10] | |
| Incomplete Removal of Unreacted PEG-NHS Ester | Inefficient SEC separation: The resolution between the conjugate and the free PEG may be poor. | Optimize the SEC method by using a longer column or a resin with a more appropriate fractionation range. Reduce the flow rate to increase resolution. |
| Insufficient dialysis: The dialysis time may be too short, or the buffer volume may be inadequate. | Dialyze for a longer period (an overnight step is recommended) and use a much larger volume of buffer relative to the sample (at least 100-200 times the sample volume).[1][7] Perform at least three buffer changes to maintain a high concentration gradient.[4][7] | |
| Conjugate Appears Aggregated Post-Purification | Improper reaction or buffer conditions: High concentrations or suboptimal buffer conditions during conjugation can lead to aggregation.[8] | Optimize the molar excess of the PEG-NHS ester during the reaction. Ensure the final concentration of organic solvent (like DMSO or DMF) used to dissolve the ester does not exceed 10% of the reaction volume.[3] |
| Harsh purification process: The conjugate may be sensitive to the purification method. | Dialysis is a very gentle method and is often preferred for sensitive proteins.[7] If using SEC, ensure the buffer conditions are optimal for your protein's stability. |
Comparison of Purification Methodologies
The following table summarizes the key characteristics of the most common purification methods.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis |
| Principle | Separation based on molecular size (hydrodynamic radius)[] | Diffusion across a semi-permeable membrane based on MWCO[1] |
| Processing Time | Fast (minutes for spin columns; hours for FPLC)[1][11] | Slow (hours to overnight)[1][4][11] |
| Sample Volume | 2 µL – 10 mL (Spin Columns); Larger for FPLC[11] | 10 µL – 250 mL[11] |
| Sample Dilution | Yes, the sample is diluted by the column buffer[1] | Minimal to no dilution; potential for slight volume increase |
| Key Advantage | High resolution and speed, especially for small samples[1] | Gentle on proteins, effective for large volumes, allows buffer exchange[4][7] |
| Key Disadvantage | Can cause sample dilution; potential for protein loss on the column[1] | Very time-consuming; requires large volumes of buffer[1] |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Spin Column Format)
This protocol is designed for the rapid desalting and removal of small molecules from protein samples.
Methodology:
-
Equilibrate the Column: Select a desalting spin column with a MWCO appropriate for your conjugate (e.g., >7 kDa). Remove the column's storage buffer and equilibrate it by adding your desired final buffer and centrifuging, as per the manufacturer's instructions. Repeat this step 2-3 times.[8]
-
Load the Sample: Apply the quenched conjugation reaction mixture slowly to the center of the compacted resin bed.[8]
-
Elute the Conjugate: Place the column into a clean collection tube. Centrifuge the column according to the manufacturer's protocol.[8]
-
Collect Purified Sample: The purified conjugate will be in the collection tube. The smaller, unreacted this compound and quenching molecules will be retained in the column resin.
Protocol 2: Purification using Dialysis
This protocol is suitable for larger sample volumes and for sensitive proteins.
Methodology:
-
Prepare the Dialysis Membrane: Select a dialysis membrane (cassette or tubing) with an appropriate MWCO (e.g., 10 kDa). Prepare the membrane according to the manufacturer's protocol, which often involves rinsing with deionized water to remove any preservatives.[1][10]
-
Load the Sample: Load the quenched reaction mixture into the dialysis device and seal it securely.
-
Perform Dialysis: Submerge the sealed device in a large beaker containing at least 200 times the sample volume of the desired buffer (e.g., PBS).[1] Place the beaker on a stir plate and stir gently at 4°C to maintain protein stability and facilitate diffusion.[1][4]
-
Change the Buffer: Allow dialysis to proceed for at least 2-4 hours.[4] Discard the used buffer and replace it with an equal volume of fresh, cold buffer. Repeat this buffer change at least two more times. An overnight final dialysis step is recommended for the complete removal of small molecules.[1][4]
-
Recover the Sample: Carefully remove the dialysis device from the buffer and recover the purified protein conjugate.
Visual Workflow
Caption: Workflow for removing unreacted NHS ester post-conjugation.
References
- 1. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Fmoc Deprotection of N-methylated PEGylated Peptides
Welcome to the technical support center for challenges in the Fmoc deprotection of N-methylated PEGylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solid-phase synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Fmoc deprotection of N-methylated PEGylated peptides?
The primary challenges stem from a combination of steric hindrance and altered reactivity. The bulky N-terminal Fmoc group, the attached polyethylene (B3416737) glycol (PEG) chain, and the N-methyl group on the peptide backbone create a sterically crowded environment.[1] This congestion can physically obstruct the piperidine (B6355638) base from efficiently accessing and removing the Fmoc group.[1] Consequently, this can lead to incomplete deprotection, resulting in deletion sequences where one or more amino acids are missing from the final peptide.[1]
Furthermore, N-methylated amino acids are known to slow down reaction kinetics, and the presence of a PEG chain can lead to poor solvation of the peptide-resin, further hindering reagent diffusion.[1]
Q2: How does the length of the PEG chain impact Fmoc deprotection?
Longer PEG chains generally increase the steric hindrance around the N-terminus of the peptide, which can slow down the kinetics of the Fmoc deprotection reaction.[1] While extensive quantitative data directly correlating PEG chain length to Fmoc removal efficiency in N-methylated peptides is limited, studies on protein PEGylation have shown that longer PEG chains create a more significant steric shield.[1] Therefore, when working with high molecular weight PEGs, it is crucial to consider optimizing the deprotection conditions.[1]
Q3: Are N-methylated peptides more prone to specific side reactions during Fmoc deprotection?
Yes, N-methylated dipeptides are particularly susceptible to diketopiperazine (DKP) formation. This side reaction is an intramolecular cyclization that cleaves the dipeptide from the resin, leading to a significant loss of yield. This is especially problematic when a secondary amino acid like proline or an N-methylated amino acid is at the C-terminus of the growing peptide chain. The use of alternative deprotection reagents such as piperazine (B1678402) has been shown to reduce DKP formation compared to piperidine.
Q4: What are the consequences of incomplete Fmoc deprotection?
Incomplete Fmoc deprotection has several detrimental effects on your peptide synthesis:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to a peptide that is missing one or more residues. These deletion sequences can be very difficult to separate from the desired full-length peptide.[1]
-
Fmoc-Adducts: The unremoved Fmoc group will remain on the peptide through the final cleavage from the resin, resulting in a final product with an unwanted Fmoc modification.[1]
-
Lower Yield and Purity: The presence of deletion sequences and Fmoc-adducts significantly reduces the overall yield and purity of the target N-methylated PEGylated peptide.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the Fmoc deprotection of N-methylated PEGylated peptides.
Problem 1: The Kaiser test is negative (yellow beads) after the standard Fmoc deprotection step, indicating incomplete deprotection.
-
Immediate Action:
-
Double Deprotection: Immediately repeat the deprotection step with a fresh 20% piperidine in DMF solution.[1]
-
-
Optimization Strategies:
-
Increase Reaction Time: Extend the deprotection time. For sterically hindered N-methylated PEGylated peptides, a total deprotection time of 30 minutes or longer may be necessary.[1]
-
Elevate Temperature: Gently heating the reaction vessel to 30-40°C can help to disrupt peptide aggregation and improve reagent diffusion.
-
Use a Stronger Deprotection Cocktail: For particularly challenging sequences, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU, 20% piperidine in DMF).[1] However, use DBU with caution as it can promote other side reactions.[1]
-
Problem 2: HPLC and/or LC-MS analysis of the crude peptide reveals significant deletion sequences.
-
Root Cause Analysis:
-
Identify the Problematic Residue: Use mass spectrometry (LC-MS) to determine which amino acid is missing. This will pinpoint the specific cycle where the deprotection failed.[1]
-
-
Corrective Actions for Future Syntheses:
-
Sequence-Specific Optimization: For the identified difficult coupling, significantly extend the deprotection time or employ a stronger deprotection reagent in that specific cycle.
-
Incorporate Chaotropic Agents: In cases of severe peptide aggregation, adding a small amount of a chaotropic agent like guanidinium (B1211019) chloride to the deprotection solution can help to disrupt secondary structures.
-
Quantitative Data Summary
The following tables provide a summary of common Fmoc deprotection conditions and a comparison of alternative reagents.
Table 1: Common Fmoc Deprotection Cocktails
| Deprotection Reagent | Concentration | Solvent | Standard Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF | 2 x 10 min | Standard condition for most sequences. |
| Piperidine | 20% (v/v) | NMP | 2 x 10 min | NMP can improve solvation for some sequences. |
| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 10 min | Similar kinetics to piperidine, can be a useful alternative.[2] |
| Piperazine | 10% (w/v) | DMF/EtOH | 2 x 10 min | Less basic alternative, may reduce side reactions like DKP formation. |
| DBU/Piperidine | 2% / 20% (v/v) | DMF | 1 x 10-15 min | Stronger base for difficult deprotections. Use with caution.[1] |
Table 2: Troubleshooting Guide for Incomplete Deprotection
| Symptom | Probable Cause | Recommended Action | Expected Outcome |
| Negative Kaiser test (yellow beads) | Incomplete Fmoc removal | Perform a double deprotection; Increase deprotection time to >30 min; Use a stronger deprotection cocktail (e.g., with DBU). | Successful Fmoc removal, allowing the subsequent coupling reaction to proceed. |
| Presence of deletion sequences in HPLC/LC-MS | Incomplete Fmoc removal at one or more cycles | Identify the problematic residue(s) with LC-MS; Optimize deprotection conditions for that specific cycle in future syntheses (longer time, stronger base). | Increased yield and purity of the target peptide in subsequent syntheses. |
| Presence of Fmoc-adducts in HPLC/LC-MS (Mass +222.2 Da) | Incomplete Fmoc removal during the final deprotection step | Ensure the final deprotection step is performed thoroughly, potentially with extended time. | A clean final product without the Fmoc group. |
Experimental Protocols
Protocol 1: Qualitative Monitoring of Fmoc Deprotection (Kaiser Test)
This test is used to detect the presence of free primary amines after the deprotection step. A positive result (blue beads) indicates successful Fmoc removal.
Materials:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Small glass test tubes.
-
Heating block or water bath.
Procedure:
-
Collect a small sample of the peptide-resin (a few beads) and place it in a clean test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.[1]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat the test tube to 100-110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.[1]
Protocol 2: Quantitative Monitoring of Fmoc Deprotection (UV-Vis Spectrophotometry)
This method quantifies the amount of Fmoc group removed by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic absorbance maximum at approximately 301 nm.
Materials:
-
Filtrate from the deprotection step.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Volumetric flasks.
-
Deprotection solvent (e.g., DMF).
Procedure:
-
Collect the filtrate from the deprotection steps in a volumetric flask of a known volume (e.g., 10 mL).
-
Dilute the solution to the mark with the deprotection solvent. If the solution is highly concentrated, perform a known serial dilution.
-
Measure the absorbance of the diluted solution at ~301 nm, using the deprotection solvent as a blank.
-
The concentration of the DBF-piperidine adduct, and therefore the extent of Fmoc removal, can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct (~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol 3: Analysis of Crude Peptide by RP-HPLC and LC-MS
This protocol is used to assess the purity of the final cleaved peptide and to identify any byproducts resulting from incomplete deprotection.
Materials:
-
Crude peptide sample.
-
Reversed-phase HPLC system with a C18 column.
-
Mass spectrometer (optional but highly recommended).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5-95% B over 30-60 minutes). The gradient will need to be optimized for your specific peptide.[1]
-
Monitor the elution profile at 220 nm and 280 nm.[1]
-
Analyze the chromatogram to identify the main product peak and any impurity peaks.
-
If using a mass spectrometer, identify the masses of the eluted peaks to confirm the identity of the desired product, as well as any deletion sequences (mass will be lower than expected) or Fmoc-adducts (mass will be 222.2 Da higher than expected).[1]
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
Impact of buffer choice on Fmoc-NMe-PEG4-NHS ester reaction efficiency.
Welcome to the technical support center for Fmoc-NMe-PEG4-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[1][2] The reaction is highly pH-dependent. At a lower pH, the primary amine is protonated and therefore not sufficiently nucleophilic, which slows down or prevents the reaction.[2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine (aminolysis) and reduces the overall yield.[1][2] For many applications, a pH of 8.3-8.5 is considered a good compromise to achieve a high reaction rate while minimizing hydrolysis.[2]
Q2: Which buffers are recommended for this compound conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1] A 0.1 M sodium bicarbonate or phosphate buffer is a frequent choice.[2] For proteins or molecules that are sensitive to higher pH, a phosphate-buffered saline (PBS) at pH 7.4 can be used, although this will slow down the reaction rate and may necessitate longer incubation times.[3]
Q3: Are there any buffers that should be avoided?
Yes, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1] These buffers will compete with your target molecule for reaction with the this compound, leading to lower conjugation efficiency and the formation of undesired byproducts. However, Tris or glycine buffers can be useful for quenching the reaction once it is complete.[1]
Q4: My this compound has low solubility in my aqueous reaction buffer. What should I do?
This compound, like many non-sulfonated NHS esters, may have limited solubility in aqueous buffers. It is recommended to first dissolve the ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[4][5][6] This stock solution can then be added to your protein or molecule in the aqueous reaction buffer. It is important to ensure that the final concentration of the organic solvent in the reaction mixture is low (typically not exceeding 10%) to avoid denaturation of proteins or other adverse effects.[5][6] Always use high-purity, amine-free DMF, as impurities can react with the NHS ester.
Q5: How can I monitor the progress of the reaction?
The progress of the conjugation reaction can be monitored by various analytical techniques. High-performance liquid chromatography (HPLC) is a common method to separate the conjugated product from the unreacted starting materials and byproducts. Mass spectrometry (MS) can be used to confirm the identity of the desired product by its molecular weight.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | pH of the reaction buffer is outside the optimal range of 7.2-8.5. [2] | Verify the pH of your buffer before starting the reaction. Adjust to the 8.3-8.5 range for optimal results.[2] |
| Use of an inappropriate buffer containing primary amines (e.g., Tris or glycine). [1] | Switch to a non-amine-containing buffer such as phosphate, bicarbonate, or borate.[1] | |
| Inactive this compound due to hydrolysis. | NHS esters are moisture-sensitive.[6] Store the reagent in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution in a dry organic solvent immediately before use.[4][7] | |
| Low concentration of the target molecule. | The rate of hydrolysis is more significant at lower concentrations of the target amine.[1] Increase the concentration of your protein or amine-containing molecule if possible. | |
| Protein Aggregation or Precipitation | High concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester. | Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%.[5][6] |
| The protein is not stable at the reaction pH or temperature. | Consider performing the reaction at a lower pH (e.g., 7.4), which will slow the reaction but may improve protein stability. Running the reaction at 4°C instead of room temperature can also help. | |
| Inconsistent Results | Variability in the quality of the organic solvent (DMF). | Use high-purity, amine-free DMF, as dimethylamine (B145610) impurities can react with the NHS ester. |
| Inconsistent reaction times or temperatures. | Standardize your protocol with consistent incubation times and temperatures. |
Data Presentation
The following tables summarize quantitative data on the hydrolysis and amidation kinetics of NHS esters that are structurally similar to this compound. This data is intended to serve as a reference to illustrate the impact of pH on reaction efficiency.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 to 5 hours[1] |
| 7.4 | Not Specified | > 120 minutes[8] |
| 8.0 | Not Specified | 1 hour[3] |
| 8.6 | 4 | 10 minutes[1] |
| 9.0 | Not Specified | < 9 minutes[8] |
Table 2: Kinetics and Yield of Porphyrin-NHS Ester Reactions with mPEG4-NH2 in Carbonate Buffer. (Data from Siwawannapong et al., 2025)[9]
This study used porphyrin-NHS esters and mPEG4-NH2, which are structurally different from but functionally related to this compound and its reaction partners.
| Compound | pH | Hydrolysis Half-life (t½) | Amidation Half-life (t½) | Final Amide Yield (%) |
| P3-NHS | 8.0 | 210 min | 80 min | 80-85 |
| 8.5 | 180 min | 20 min | 80-85 | |
| 9.0 | 125 min | 10 min | 80-85 | |
| P4-NHS | 8.0 | 190 min | 25 min | 87-92 |
| 8.5 | 130 min | 10 min | 87-92 | |
| 9.0 | 110 min | 5 min | 87-92 |
Experimental Protocols
General Protocol for Conjugating this compound to a Primary Amine-Containing Molecule (e.g., a Protein)
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate buffer at the same pH.[2] Ensure the buffer does not contain any primary amines.
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the appropriate reaction buffer using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF to create a concentrated stock solution (e.g., 10 mg/mL).[4][6]
-
Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[6] Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.[5]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7] Gentle mixing during incubation is recommended.
-
Quenching (Optional): To stop the reaction, a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, can be added to a final concentration of 20-50 mM. This will react with any remaining NHS ester.
-
Purification: Remove the excess, unreacted this compound and byproducts (like N-hydroxysuccinimide) from the conjugated product. This is typically achieved by size exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. nanocomposix.com [nanocomposix.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Mass spectrometry artifacts with Fmoc-NMe-PEG4-NHS ester labeled peptides.
This guide provides troubleshooting advice and answers to frequently asked questions regarding mass spectrometry analysis of peptides labeled with Fmoc-NMe-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an amine-reactive labeling reagent. It is composed of three key parts:
-
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group that is stable under acidic conditions but can be removed with a weak base like piperidine.[1]
-
NMe-PEG4: A monodispersed polyethylene (B3416737) glycol (PEG) linker with an N-methyl group. This hydrophilic spacer enhances solubility and reduces steric hindrance.[2]
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that forms a stable, covalent amide bond with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue.[3]
This reagent is used to attach the Fmoc-NMe-PEG4 moiety to peptides for various applications, including modifying their therapeutic properties, improving solubility, or preparing them for subsequent analytical steps.
Q2: What are the key reaction parameters for successful labeling?
Successful labeling with an NHS ester is critically dependent on several factors:
-
pH: The reaction is highly pH-dependent. The optimal range is typically between pH 7.2 and 8.5.[4] Below this range, the target amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes significantly faster, reducing labeling efficiency.[5][6]
-
Buffer Choice: Use amine-free buffers such as phosphate (B84403), carbonate-bicarbonate, or borate.[3] Buffers containing primary amines, like Tris or glycine, are incompatible as they will compete with the peptide for reaction with the NHS ester.[4][7]
-
Reagent Purity: Always use high-quality, anhydrous solvents like DMSO or DMF to dissolve the NHS ester immediately before use.[6][8] Old DMF can contain dimethylamine (B145610) impurities that react with the label.[6] The NHS ester itself is moisture-sensitive and can hydrolyze over time.[7]
Q3: What are the exact masses of the labeling reagent and its common byproducts?
Accurate mass information is crucial for interpreting mass spectra. The table below lists the key molecular weights.
| Compound/Modification | Molecular Formula | Monoisotopic Mass (Da) | Average Mass (Da) | Notes |
| This compound | C₃₁H₃₈N₂O₁₀ | 598.2524 | 598.64 | The intact, reactive labeling reagent.[2] |
| Fmoc-NMe-PEG4- (Label Moiety) | C₂₇H₃₃NO₈ | 483.2206 | 483.55 | The mass added to the peptide after reaction (loss of NHS). |
| Hydrolyzed Label | C₂₇H₃₄O₉ | 502.2198 | 502.54 | The unreactive carboxylic acid form, resulting from NHS ester hydrolysis.[3][9] |
| N-hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.0269 | 115.09 | The byproduct released during the labeling reaction.[3] |
Troubleshooting Mass Spectrometry Artifacts
Q4: I see a large peak corresponding to my unlabeled peptide. What went wrong?
This indicates low or failed labeling efficiency. Several factors could be the cause:
-
Incorrect pH: If the pH was too low (<7.0), the peptide's primary amines were protonated and unavailable for reaction. If the pH was too high (>9.0), the NHS ester likely hydrolyzed before it could react with the peptide.
-
Reagent Hydrolysis: The NHS ester reagent is moisture-sensitive.[7] If the reagent was old, exposed to moisture, or dissolved in an aqueous buffer long before use, it may have hydrolyzed into its inactive carboxylic acid form.[8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3][9]
-
Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will quench the reaction by competing with the peptide.[3][7]
-
Poor Reagent Solubility: Ensure the NHS ester, which may be dissolved in a small amount of organic solvent like DMSO or DMF, is fully mixed into the reaction buffer to avoid precipitation.[6]
Q5: My mass spectrum shows multiple peaks with regular mass differences. What are they?
This pattern can arise from several sources:
-
Multiple Labeling: If your peptide contains multiple primary amines (e.g., an N-terminus and one or more lysine residues), you may see species corresponding to single, double, or multiple labeling events.[10] Each additional label will increase the mass by 483.22 Da.
-
PEG Fragmentation (In-Source Decay): The PEG4 linker can fragment during the ionization process, particularly with MALDI.[11][12] This can result in a series of peaks corresponding to the loss of ethylene (B1197577) glycol units (44.03 Da). In-source fragmentation can also occur in electrospray ionization (ESI), leading to artifact peaks that can complicate analysis.[13][14]
-
Adduct Formation: It is very common to see adducts in ESI-MS. You may see peaks corresponding to your labeled peptide plus sodium ([M+Na]⁺, +21.98 Da) or potassium ([M+K]⁺, +37.96 Da).[15] The presence of multiple adducts on a multiply-charged peptide ion can lead to a complex series of peaks.
Q6: I see unexpected peaks that don't match my labeled peptide, adducts, or fragments. What could they be?
Unexpected peaks often originate from side-products or impurities:
-
Hydrolyzed Label: A peak corresponding to the hydrolyzed, unreactive form of the labeling reagent (Mass: 502.22 Da) may be present.
-
Fmoc Group Fragmentation: The Fmoc group itself can undergo characteristic fragmentation.[16] Depending on the MS method, you may see peaks related to the loss of the Fmoc group or its fragments.
-
Solvent/Buffer Artifacts: Impurities from solvents or buffers can sometimes be observed. For example, using phosphate buffers can sometimes lead to phosphoric acid adducts ([M+H₃PO₄+H]⁺, +98.00 Da).[17]
Experimental Protocols
Protocol 1: Peptide Labeling with this compound
This protocol provides a general guideline for labeling a peptide with a single primary amine. Optimization may be required based on the specific peptide's properties.
-
Peptide Preparation:
-
Labeling Reagent Preparation:
-
Reaction:
-
Calculate the required amount of NHS ester. A 5- to 10-fold molar excess of the NHS ester over the peptide is a common starting point for mono-labeling.[6][18]
-
Add the calculated volume of the NHS ester stock solution to the peptide solution while vortexing gently. The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3][18] Lower temperatures can help minimize the competing hydrolysis reaction.[4]
-
-
Quenching (Optional):
-
To stop the reaction, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This will consume any unreacted NHS ester.[3]
-
-
Purification:
-
Remove excess, unreacted label and byproducts from the labeled peptide. Common methods include:
-
Reverse-Phase HPLC (RP-HPLC): This is the preferred method for purifying peptides, as it provides excellent separation of labeled, unlabeled, and hydrolyzed species.
-
Gel Filtration/Desalting Columns: Effective for removing small molecules from the much larger labeled peptide.[18]
-
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Quantification: Determine the concentration of the purified, labeled peptide using a suitable method (e.g., UV-Vis absorbance at 280 nm if the peptide contains Trp or Tyr residues).
-
Dilution: Dilute the sample to the appropriate concentration for your mass spectrometer (typically in the low micromolar to nanomolar range) using a solvent compatible with ESI or MALDI. For ESI, a common solvent is 50:50 acetonitrile:water with 0.1% formic acid.
-
Analysis: Acquire the mass spectrum. For complex results, consider tandem mass spectrometry (MS/MS) to confirm the peptide sequence and locate the site of modification.
Visual Guides
Experimental Workflow
Caption: Workflow for peptide labeling and subsequent MS analysis.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low peptide labeling efficiency.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Fmoc-NMe-PEG4-NHS este [myskinrecipes.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. interchim.fr [interchim.fr]
Technical Support Center: Confirmation of Fmoc-NMe-PEG4-NHS Ester Conjugation
Welcome to the technical support center for the successful conjugation of Fmoc-NMe-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on confirming successful conjugation, troubleshooting common issues, and understanding the analytical methodologies involved.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to confirm if my conjugation reaction with this compound was successful?
A qualitative confirmation can often be achieved by observing a change in the chromatographic profile of your starting material (e.g., protein, peptide, or amine-modified oligonucleotide) after the reaction. Techniques like HPLC are excellent for this initial assessment. A successful conjugation will result in a new peak with a different retention time compared to the unconjugated molecule.
Q2: My conjugation efficiency is low. What are the common causes?
Low conjugation efficiency with NHS esters is a frequent issue. Key factors to investigate include:
-
Reaction pH: The optimal pH for NHS ester reactions with primary amines is typically between 7.2 and 8.5.[] At lower pH, the amine is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the NHS ester.[]
-
Reagent Quality: NHS esters are moisture-sensitive. Ensure your this compound is stored in a desiccated environment and brought to room temperature before opening to prevent condensation.[2][3] Use high-quality, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use.[][4]
-
Concentration of Reactants: Low concentrations of your target molecule can lead to inefficient conjugation due to the competing hydrolysis of the NHS ester.[]
Q3: How can I remove the unreacted this compound and byproducts after the reaction?
Several methods can be used for purification, depending on the nature of your conjugate:
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugate from smaller molecules like unreacted NHS ester and the N-hydroxysuccinimide byproduct.[5][6]
-
Precipitation: For larger molecules like proteins and oligonucleotides, precipitation with ethanol (B145695) or acetone (B3395972) can be an effective way to remove organic impurities.[6][7]
-
Dialysis: For macromolecular conjugates, dialysis against a suitable buffer can remove small molecule impurities.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the confirmation of your this compound conjugation.
| Problem | Potential Cause | Suggested Solution |
| No new peak observed in HPLC after conjugation reaction. | Reaction failure. | - Verify the pH of your reaction buffer is between 7.2-8.5. - Ensure your buffer is free of primary amines (e.g., Tris, glycine). - Use fresh, high-quality this compound and anhydrous solvent (DMSO or DMF). - Increase the molar excess of the NHS ester. |
| Multiple new peaks in HPLC or Mass Spectrometry. | - Multiple conjugation sites on the target molecule. - Polydispersity of the starting material or PEG reagent. - Side reactions. | - For multiple conjugation sites, this may be expected. Use mass spectrometry to identify the different species. - If polydispersity is an issue, consider purifying the starting material or using a more defined PEG linker. - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. |
| Mass spectrum is complex and difficult to interpret. | - Presence of multiple charge states. - Heterogeneity of the PEGylated product. | - Use charge-reducing agents like triethylamine (B128534) (TEA) post-column in LC-MS to simplify the spectrum. - Employ deconvolution software to determine the molecular weights of the different species. |
| Broad peaks in NMR spectrum. | Increased molecular size and conformational heterogeneity of the conjugate. | This is often expected for PEGylated molecules. Focus on the characteristic peaks of the Fmoc group and the PEG backbone for qualitative confirmation. |
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of the conjugation reaction and assessing the purity of the final conjugate. Both Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can be employed.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound conjugates.
Protocol for Reversed-Phase HPLC (RP-HPLC):
-
Column: C4 or C8 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient is 5-95% Mobile Phase B over 30-60 minutes. This may need to be optimized based on the hydrophobicity of your conjugate.
-
Detection: UV detection at 220 nm (for peptide bonds) and 265 nm or 301 nm (for the Fmoc group). An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used if the conjugate lacks a strong chromophore.[5][7]
Expected Results:
| Analyte | Expected Retention Time | Rationale |
| Unconjugated Molecule | Shorter | Generally more polar than the PEGylated conjugate. |
| This compound | Varies | Depends on hydrolysis product. |
| Conjugated Product | Longer | The addition of the hydrophobic Fmoc group and the PEG chain increases retention on a reverse-phase column. |
Mass Spectrometry (MS)
Mass spectrometry provides a direct and accurate measurement of the molecular weight of the conjugate, confirming the covalent attachment of the Fmoc-NMe-PEG4 linker.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis of this compound conjugates.
Protocol for LC-MS (Electrospray Ionization - ESI):
-
Sample Preparation: The purified conjugate should be in a volatile buffer (e.g., ammonium acetate (B1210297) or ammonium bicarbonate).
-
LC Conditions: Use RP-HPLC conditions as described above, but ensure the mobile phases are compatible with MS (e.g., using formic acid instead of TFA).
-
MS Settings:
-
Ionization Mode: Positive ion mode.
-
Post-Column Addition: A charge-stripping agent like triethylamine (TEA) can be added post-column to reduce the complexity of the mass spectrum.
-
-
Data Analysis: Use deconvolution software to determine the zero-charge mass of the conjugate.
Expected Results:
The molecular weight of the conjugate should be the sum of the molecular weight of the starting molecule and the mass of the attached Fmoc-NMe-PEG4 moiety (minus the mass of water from the condensation reaction).
| Component | Approximate Molecular Weight ( g/mol ) |
| This compound | 598.64 |
| Fmoc-NMe-PEG4- | ~482.5 (after loss of NHS) |
| Expected Mass Shift upon Conjugation | ~482.5 Da per conjugation |
Note: The exact mass shift should be calculated based on the precise molecular weights of the reactants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide structural confirmation of the conjugation. While spectra of large biomolecules can be complex, the characteristic signals of the Fmoc group and the PEG backbone can often be identified.
Protocol for ¹H NMR:
-
Sample Preparation: Lyophilize the purified conjugate and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Look for the characteristic proton signals of the Fmoc group and the repeating ethylene (B1197577) glycol units.
Expected Results:
| Group | Characteristic ¹H NMR Chemical Shift (ppm) |
| Fmoc group | ~7.2 - 7.9 (aromatic protons) |
| PEG backbone | ~3.5 - 3.7 (-(CH₂)₂-O-) |
| N-Methyl group | ~2.8 - 3.0 |
The presence of signals from both the starting molecule and the Fmoc-NMe-PEG4 linker in the same spectrum is strong evidence of successful conjugation.
By utilizing these FAQs, troubleshooting guides, and detailed protocols, researchers can confidently confirm the successful conjugation of this compound and effectively troubleshoot any issues that may arise during their experiments.
References
- 2. toolify.ai [toolify.ai]
- 3. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Strategies for Reducing Non-specific Binding in Labeling Experiments
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the reduction of non-specific binding in various labeling experiments. Find detailed protocols and clear visual guides to help you achieve high-quality, specific signals in your research.
Troubleshooting Guides
High Background Staining in Your Assay?
High background staining can obscure your target signal, making data interpretation difficult. This issue often arises from the non-specific binding of primary and/or secondary antibodies.
Question: I'm observing high background across my entire sample (e.g., western blot membrane, IHC slide, or ELISA plate). What are the likely causes and how can I fix this?
Answer: A uniform high background is often due to issues with blocking or antibody concentrations. Here’s a step-by-step guide to troubleshoot this problem:
-
Inadequate Blocking: The blocking step is crucial to prevent antibodies from binding non-specifically to the support (e.g., membrane or plate). If blocking is insufficient, antibodies will adhere to unoccupied sites, causing a high background.[1][2][3]
-
Solution: Optimize your blocking agent and incubation time. Try switching between common blocking agents like non-fat dry milk and Bovine Serum Albumin (BSA). For detection of phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[1] Increase the blocking incubation period or the concentration of the blocking agent.[2][4][5]
-
-
Antibody Concentration is Too High: Using an excessive concentration of either the primary or secondary antibody is a common cause of high background.[6][7]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave residual, unbound antibodies, leading to a high background signal.[4][6]
-
Solution: Increase the number and duration of your wash steps.[4][6] Ensure you are using a sufficient volume of wash buffer to completely cover the sample and that there is gentle agitation.[6] Adding a non-ionic detergent like Tween 20 (typically at 0.05-0.1%) to your wash and antibody dilution buffers can also help reduce non-specific interactions.[8][10]
-
-
Secondary Antibody Non-Specific Binding: The secondary antibody may be binding non-specifically to your sample.[4][11]
-
Solution: Run a control without the primary antibody. If you still observe staining, the secondary antibody is the likely culprit.[4][11][12] Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.[4][11] Also, ensure the secondary antibody was raised in a species different from your sample's species.[4][11]
-
-
Endogenous Enzyme Activity: If you are using an enzyme-conjugated detection system (like HRP or AP), endogenous enzymes in your sample can produce a false positive signal.[11][8]
-
Solution: Block endogenous peroxidase activity with a 3% hydrogen peroxide (H₂O₂) solution before primary antibody incubation.[11][8] For alkaline phosphatase, levamisole (B84282) can be used as an inhibitor.[11] If using a biotin-based detection system, endogenous biotin (B1667282) can be blocked with an avidin/biotin blocking kit.[11][8]
-
Non-Specific Bands or Off-Target Staining Visible?
The appearance of unexpected bands on a Western blot or staining in incorrect cellular locations can indicate off-target binding.
Question: I'm seeing multiple non-specific bands on my Western blot / off-target staining in my immunofluorescence. How can I improve the specificity?
Answer: Off-target signals often point to issues with the antibodies themselves or cross-reactivity.
-
Primary Antibody Specificity: The primary antibody may not be specific enough for your target protein.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in your sample.
-
Solution: Use a secondary antibody that has been pre-adsorbed against the immunoglobulin species of your sample to minimize cross-reactivity.[4][11] Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[11][8][12]
-
-
Use of F(ab')2 Fragments: The Fc region of a whole antibody can sometimes bind non-specifically to Fc receptors on cells.
Visual Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting high background and non-specific binding issues.
Caption: A flowchart for systematically troubleshooting non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the best blocking agent to use?
A1: The choice of blocking agent depends on the specific assay system.[16] Non-fat dry milk (typically 3-5%) is a cost-effective and common choice.[16] Bovine Serum Albumin (BSA) (typically 3-5%) is another popular option and is recommended for detecting phosphorylated proteins, as milk contains phosphoproteins that can cause interference.[1][2][16] Normal serum (5-10%) from the same species as the secondary antibody is also highly effective for blocking.[4][17]
Q2: How long should I incubate with the blocking buffer?
A2: A typical blocking incubation is for 1 hour at room temperature.[4][14] However, for persistent background issues, you can try increasing the incubation time or performing the blocking step overnight at 4°C.[14][18]
Q3: Should I add detergent to my buffers?
A3: Yes, adding a small amount of a non-ionic detergent, such as Tween 20 (typically 0.05% to 0.1%), to your antibody dilution and wash buffers is recommended.[6][8][10] Detergents help to reduce hydrophobic interactions that can lead to non-specific binding.
Q4: Can the type of membrane I use in a Western blot affect background?
A4: Yes, both nitrocellulose and polyvinylidene difluoride (PVDF) membranes are used for Western blotting. PVDF has a higher protein binding capacity which can sometimes lead to higher background if not blocked properly. It's important to ensure the membrane is fully wetted (e.g., with methanol (B129727) for PVDF) before transfer and that blocking is thorough.
Q5: My fluorescently labeled probe is binding non-specifically. What can I do?
A5: Non-specific binding of fluorescent probes can be due to their physicochemical properties, such as hydrophobicity.[19] Adding a non-ionic surfactant like Tween 20 to the buffer can help mitigate this by blocking non-specific interactions.[20] Additionally, ensuring proper blocking of the sample, similar to antibody-based experiments, is crucial.
Data Presentation: Blocking Buffer Comparison
| Blocking Agent | Typical Concentration | Buffer System | Advantages | Disadvantages |
| Non-fat Dry Milk | 3-5% (w/v) | PBS or TBS | Inexpensive, readily available, effective for most applications.[16] | Can interfere with detection of phosphoproteins and biotin-based systems.[2][16][21] |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | PBS or TBS | Compatible with phosphoprotein detection and biotin/avidin systems.[2][16] | More expensive than milk.[2][16] |
| Normal Serum | 5-10% (v/v) | PBS or TBS | Very effective at reducing background from Fc receptor binding.[17] | Must be from the same species as the secondary antibody to avoid cross-reactivity.[21] More expensive.[2] |
| Protein-Free Blockers | Varies by manufacturer | PBS or TBS | Eliminates potential cross-reactivity with protein-based blockers. Good for phospho-specific antibodies. | Can be more expensive. May require more optimization. |
Experimental Protocols
Protocol: Optimizing Blocking Conditions
This protocol describes a method to determine the optimal blocking buffer for your specific antibody and sample combination in a Western blot experiment.
Materials:
-
Your protein lysate
-
SDS-PAGE and Western blotting equipment
-
Transfer membrane (e.g., Nitrocellulose or PVDF)
-
Primary and secondary antibodies
-
Blocking Buffers to test (e.g., 5% non-fat milk in TBS-T, 5% BSA in TBS-T, Normal Goat Serum in TBS)
-
Wash Buffer (e.g., TBS with 0.1% Tween 20)
-
Detection reagent (e.g., ECL substrate)
Methodology:
-
Sample Preparation and Gel Electrophoresis: Prepare your protein samples and separate them using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Membrane Sectioning: After transfer, you can cut the membrane into strips, ensuring each strip contains all relevant lanes. This allows for testing multiple blocking conditions simultaneously.
-
Blocking: Place each membrane strip into a separate container and incubate with a different blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the strips briefly with wash buffer. Then, incubate each strip with your primary antibody (diluted in the corresponding blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the strips extensively with wash buffer (e.g., 3 washes of 5-10 minutes each).
-
Secondary Antibody Incubation: Incubate each strip with the appropriate secondary antibody (diluted in the corresponding blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the extensive washing steps from step 6.
-
Detection: Incubate all strips with the detection reagent according to the manufacturer's instructions.
-
Imaging and Analysis: Image all strips simultaneously. Compare the signal-to-noise ratio for your band of interest across the different blocking conditions. The optimal blocking buffer will show a strong specific band with minimal background on the rest of the strip.
Signaling Pathway and Experimental Logic Visualization
The following diagram illustrates the factors contributing to non-specific binding and the strategic countermeasures.
Caption: Relationship between causes of non-specific binding and mitigation strategies.
References
- 1. clyte.tech [clyte.tech]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. ucallmlab.com [ucallmlab.com]
- 4. High background in immunohistochemistry | Abcam [abcam.com]
- 5. Blocking Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. arp1.com [arp1.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. bma.ch [bma.ch]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. researchgate.net [researchgate.net]
- 15. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 18. licorbio.com [licorbio.com]
- 19. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-NMe-PEG4-NHS Ester Versus Traditional Amine-Reactive Crosslinkers
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Fmoc-NMe-PEG4-NHS ester against other widely used amine-reactive crosslinkers, supported by structural data, experimental protocols, and performance insights.
This compound is a heterobifunctional crosslinker that combines three key chemical moieties: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination offers distinct advantages in specific applications, particularly in peptide synthesis and the development of antibody-drug conjugates (ADCs). In this guide, we will compare its properties and performance with those of classic homobifunctional crosslinkers, Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).
Quantitative Comparison of Crosslinker Properties
The selection of an appropriate crosslinker is often dictated by its physicochemical properties. The following table summarizes the key characteristics of this compound, DSS, and BS3.
| Feature | This compound | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Molecular Weight | 598.64 g/mol [1] | 368.35 g/mol [2] | 572.43 g/mol [3] |
| Spacer Arm Length | ~26.9 Å | 11.4 Å[2] | 11.4 Å[3] |
| Reactive Groups | NHS ester, Fmoc-protected N-methyl amine | 2 x NHS ester | 2 x Sulfo-NHS ester |
| Solubility | Soluble in DMSO, DMF, DCM; Hydrophilic PEG spacer enhances aqueous solubility[4] | Water-insoluble; requires organic solvents like DMSO or DMF[3] | Water-soluble (up to ~100 mM)[5] |
| Cell Membrane Permeability | Permeable | Permeable | Impermeable[3] |
| Key Features | Hydrophilic PEG spacer, orthogonal Fmoc protecting group for sequential conjugation | Hydrophobic, simple homobifunctional crosslinker | Hydrophilic, ideal for cell-surface crosslinking[3] |
Performance Insights: The PEG Advantage
The presence of the PEG4 spacer in this compound is a significant differentiator. PEGylation, the process of attaching PEG chains, is known to confer several advantageous properties to molecules, including:
-
Increased Hydrophilicity and Solubility: The PEG chain enhances the water solubility of the crosslinker and the resulting conjugate, which can be crucial when working with hydrophobic molecules or in aqueous buffer systems.[6]
-
Reduced Aggregation: The hydrophilic nature of PEG can help prevent the aggregation of conjugated proteins.
-
Enhanced Biocompatibility and Reduced Immunogenicity: PEG chains can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life.
Recent studies have provided experimental evidence supporting the benefits of PEGylated crosslinkers. A systematic comparison of a methylene (B1212753) backbone crosslinker (DSS) and a PEG backbone crosslinker (BS(PEG)₂) demonstrated that the PEG-based crosslinker had a superior ability to capture the inter-domain dynamics of proteins. The study also found that BS(PEG)₂ was more efficient at capturing cross-linked sites compared to DSS.[7] This suggests that the flexibility and polarity of the PEG backbone enhance the accessibility of the crosslinker to the protein surface.[7]
Experimental Protocols
Below are detailed protocols for a typical protein labeling experiment and a workflow for solid-phase peptide synthesis, highlighting the use of this compound and its comparison with traditional crosslinkers.
Protein Labeling with NHS Esters: A Comparative Protocol
This protocol outlines a general procedure for labeling a protein with an amine-reactive NHS ester crosslinker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.
-
Crosslinker: this compound, DSS, or BS3.
-
Anhydrous DMSO or DMF (for DSS and this compound).
-
Quenching buffer: 1 M Tris-HCl, pH 7.5.
-
Desalting column for purification.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution:
-
For this compound and DSS: Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
For BS3: Dissolve directly in the conjugation buffer to a concentration of 10-25 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with the desired storage buffer.
Expected Differences:
-
Solubility: When adding the DSS stock solution to the aqueous protein solution, some turbidity may be observed due to its low aqueous solubility. In contrast, the BS3 and this compound solutions should remain clear.
-
Conjugate Properties: The resulting protein conjugate from the this compound reaction is expected to exhibit enhanced water solubility compared to the DSS conjugate.
Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc Protecting Group
The Fmoc group on this compound allows for its use in a controlled, sequential manner, particularly in solid-phase peptide synthesis.
Workflow:
-
Resin Preparation: The first amino acid is attached to a solid support resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of piperidine (B6355638) in DMF.[8] This exposes a free amine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the peptide chain.
-
Repeat: The deprotection and coupling steps are repeated to elongate the peptide chain.
-
Final Cleavage: Once the desired peptide sequence is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed.
The N-methylated amine on the this compound, once deprotected, can be used for further conjugation, for example, to link the peptide to another molecule. The N-methylation can also enhance peptide stability and cell permeability.[9]
Visualizing the Workflows
To better illustrate the experimental processes and logical relationships, the following diagrams were generated using Graphviz.
Caption: Workflow for protein labeling with NHS esters.
Caption: The iterative cycle of Fmoc-based SPPS.
Conclusion
This compound presents a compelling alternative to traditional amine-reactive crosslinkers, particularly for applications requiring enhanced solubility, biocompatibility, and the ability for sequential conjugation. While DSS and BS3 remain valuable tools for protein crosslinking, the hydrophilic and flexible PEG spacer of this compound offers distinct performance advantages, as supported by studies on similar PEGylated crosslinkers. The presence of the Fmoc protecting group further expands its utility in the controlled synthesis of complex biomolecules. The choice between these crosslinkers will ultimately depend on the specific requirements of the experiment, including the properties of the molecules to be conjugated and the desired characteristics of the final product.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound, 2228857-30-3 | BroadPharm [broadpharm.com]
- 7. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Strategic Advantage of N-Methylation in PEG Linker Technology for Bioconjugation
A Comparative Guide for Researchers and Drug Developers
In the realm of bioconjugation, particularly in the development of advanced therapeutics like antibody-drug conjugates (ADCs), the linker connecting the biological moiety to the payload is a critical determinant of efficacy and safety. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2] A key challenge, however, is the potential for premature cleavage of the linker in systemic circulation, leading to off-target toxicity and reduced therapeutic index.[3][4] This guide provides a comprehensive comparison of N-methylated versus non-N-methylated PEG linkers, presenting experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.
N-Methylation: A Subtle Modification with Profound Impact
N-methylation involves the substitution of a hydrogen atom with a methyl group on the nitrogen of an amide or carbamate (B1207046) bond within the linker structure. This seemingly minor alteration can significantly enhance the stability of the linker by sterically hindering the approach of proteolytic enzymes that would otherwise recognize and cleave the amide bond.[5] This increased stability in circulation can lead to more efficient delivery of the payload to the target site and an improved safety profile.
Comparative Analysis of Linker Performance
While direct head-to-head comparisons of N-methylated and non-N-methylated PEG linkers are not extensively documented in publicly available literature, compelling evidence from studies on related linker chemistries demonstrates the significant advantages of N-methylation. The primary benefits lie in enhanced stability against enzymatic degradation, which in turn can lead to improved pharmacokinetic properties.
Enhanced Stability and Reduced Premature Cleavage
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[5] Proteases often recognize and bind to the peptide backbone through hydrogen bonding, and N-methylation disrupts this by removing the amide proton.[5]
A key study on linker-payloads for ADCs, while not using PEG linkers, provides strong evidence for the stabilizing effect of N-methylation. In this study, the stability of various linkers was assessed in mouse and human serum. The results, summarized in the table below, show a dramatic improvement in stability for the N-methylated amide linker.
Table 1: Comparative Stability of N-Methylated vs. Non-N-Methylated Amide Linker-Payloads in Serum
| Linker Type | Modification | % Hydrolysis in Mouse Serum (24h) | % Hydrolysis in Human Serum (24h) |
| Non-N-methylated | Val-Cit-PABC | >95% | <5% |
| N-methylated | m-amide-PABC | 7% | <5% |
Data adapted from a study on uncialamycin (B1248839) linker-payloads. The Val-Cit-PABC linker is a widely used dipeptide linker in ADCs.
This data strongly suggests that incorporating N-methylation into the amide bonds of PEG linkers could confer a similar significant increase in stability, particularly in preclinical mouse models where esterase activity can lead to rapid linker cleavage.
Pharmacokinetics and In Vivo Performance
The enhanced stability of N-methylated linkers is expected to have a positive impact on the pharmacokinetic profile of bioconjugates.[6][7] By preventing premature payload release, a higher concentration of the intact bioconjugate can reach the target tissue, potentially leading to improved efficacy.[3] While specific pharmacokinetic data for N-methylated PEG linkers is limited, the increased in vivo stability of ADCs with more stable linkers has been shown to correlate with better therapeutic outcomes.[8]
Immunogenicity
A significant concern with PEGylated therapeutics is the potential for the generation of anti-PEG antibodies, which can lead to accelerated blood clearance and reduced efficacy.[9][10][11] The impact of N-methylation of the linker on the immunogenicity of the PEG moiety has not been extensively studied. It is plausible that by increasing the stability of the bioconjugate and preventing the release of PEGylated fragments, N-methylation could potentially reduce the exposure of the immune system to immunogenic forms of PEG. However, further experimental investigation is required to confirm this hypothesis.
Experimental Protocols
Synthesis of an N-Methylated PEG Linker
The following is a representative protocol for the synthesis of an N-methylated PEG linker, specifically Fmoc-N-methyl-amino-PEG-acid. This protocol is based on established methods for N-methylation of amino acids and PEGylation.[12][13][14]
Materials:
-
Fmoc-amino-PEG-acid
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Mercaptoethanol
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Protection of the primary amine: Dissolve Fmoc-amino-PEG-acid in DCM and add collidine. Cool the solution to 0°C and slowly add a solution of o-NBS-Cl in DCM. Stir the reaction at room temperature until completion, as monitored by TLC.
-
N-methylation: To the solution from step 1, add DBU followed by the methylating agent (DMS or MeI). Stir the reaction at room temperature for 2-4 hours.
-
Deprotection of the nosyl group: Add mercaptoethanol and piperidine to the reaction mixture and stir for 1 hour at room temperature.
-
Work-up and purification: Wash the reaction mixture with dilute HCl and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired Fmoc-N-methyl-amino-PEG-acid.
In Vitro Plasma Stability Assay
This protocol outlines a general method for comparing the stability of bioconjugates with N-methylated and non-N-methylated linkers in plasma.[15]
Materials:
-
Bioconjugate with N-methylated linker
-
Bioconjugate with non-N-methylated linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) with an internal standard (e.g., a stable isotopically labeled version of the payload)
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the bioconjugates to a final concentration of 10 µM in pre-warmed plasma at 37°C.
-
Time points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding three volumes of cold acetonitrile containing the internal standard. This will precipitate the plasma proteins.
-
Sample preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact bioconjugate remaining at each time point.
-
Data analysis: Calculate the percentage of intact bioconjugate remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of each bioconjugate in plasma.
Visualizing the Impact and Workflow
Diagrams created using the DOT language can effectively illustrate the concepts and processes discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Characterization of Fmoc-NMe-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugation reagents is paramount to ensure the quality, efficacy, and reproducibility of the final conjugated product. Fmoc-NMe-PEG4-NHS ester is a heterobifunctional linker widely used in peptide synthesis and the development of antibody-drug conjugates (ADCs) and PROTACs. Its accurate characterization is essential for confirming identity, purity, and stability. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with supporting experimental protocols and data.
Comparison of Key Performance Characteristics
The selection of an analytical technique is often a trade-off between the desired information, sensitivity, sample requirements, and analysis time. The following table summarizes the quantitative performance of each method for the characterization of this compound.
| Parameter | HPLC (RP-HPLC with UV) | Mass Spectrometry (ESI/MALDI-TOF) | NMR Spectroscopy (¹H & ¹³C) |
| Primary Information | Purity Assessment & Quantification | Molecular Weight Confirmation & Impurity Identification | Definitive Structural Elucidation |
| Typical Precision | High (<1% RSD for peak area) | High (Mass accuracy <5 ppm for ESI) | High (for structural integrity) |
| Limit of Detection | Low (∼1-10 ng on column) | Very Low (fmol to pmol range) | High (∼0.1-1 mg) |
| Typical Analysis Time | 20-30 minutes | 5-20 minutes | 15-60 minutes |
| Sample Requirement | Low (µg) | Very Low (ng) | High (mg) |
| Destructive Analysis? | Yes | Yes | No (sample is recoverable) |
Experimental Protocols
Detailed methodologies for each characterization technique are provided below. These protocols are optimized for this compound and similar PEGylated linkers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for assessing the purity of the linker by separating the main component from any synthesis-related impurities or degradants.
Methodology:
-
System: A standard HPLC or UHPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
Gradient Program:
-
0-2 min: 30% B
-
2-22 min: 30% to 90% B (linear gradient)
-
22-25 min: 90% B (hold)
-
25-26 min: 90% to 30% B (linear gradient)
-
26-30 min: 30% B (re-equilibration)
-
Mass Spectrometry (MS)
MS is essential for confirming the identity of the compound by providing an accurate molecular weight. Both Electrospray Ionization (ESI), often coupled with LC, and MALDI-TOF are suitable.
a) Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
Methodology:
-
LC System: Use the HPLC conditions described above. The flow can be split before entering the mass spectrometer if necessary.
-
MS System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: m/z 100 - 1000.
-
Data Analysis: The expected monoisotopic mass for C₃₁H₃₈N₂O₁₀ is 598.2525. Look for the protonated molecule [M+H]⁺ at m/z 599.2603 and common adducts like the sodium adduct [M+Na]⁺ at m/z 621.2422.
b) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Methodology:
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA). Prepare a 10 mg/mL solution in 50:50 acetonitrile:water with 0.1% TFA.
-
Cationizing Agent: Sodium Trifluoroacetate (NaTFA). Prepare a 1 mg/mL solution in the matrix solvent.
-
Sample Preparation: Prepare a 1 mg/mL solution of the linker in acetonitrile.
-
Spotting: Mix the sample, matrix, and cationizing agent solutions in a 1:5:1 ratio (v/v/v). Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Acquisition: Acquire spectra in positive reflector mode. The primary ion observed will be the sodium adduct [M+Na]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous structural confirmation of the molecule by mapping the ¹H and ¹³C atomic environments.
Methodology:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Expected chemical shifts (δ) in CDCl₃ include: ~7.7-7.3 ppm (Fmoc aromatic protons), ~4.4-4.2 ppm (Fmoc CH and CH₂), ~3.7-3.5 ppm (PEG backbone), ~3.3 ppm (N-Me protons), and ~2.8 ppm (NHS ester protons).
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ) in CDCl₃ include: ~170-168 ppm (carbonyls of NHS ester and carbamate), ~144-120 ppm (Fmoc aromatic carbons), ~70 ppm (PEG backbone carbons), and ~47 ppm (Fmoc aliphatic carbons).
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of each analytical technique from sample preparation to final data output.
Caption: A typical workflow for purity analysis by RP-HPLC.
Caption: Workflow for molecular weight confirmation by Mass Spectrometry.
Caption: Workflow for structural elucidation by NMR Spectroscopy.
Mass Spectrometry Analysis for Confirmation of Fmoc-NMe-PEG4-NHS Ester Modification: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the successful modification of peptides and proteins is a critical step in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of mass spectrometry techniques to verify modification with Fmoc-NMe-PEG4-NHS ester, a commonly used PEG linker. We present a comparison with an alternative linker, Maleimide-PEG4, and include detailed experimental protocols and data interpretation guidelines.
Introduction
This compound is a heterobifunctional linker used to conjugate molecules, often in the synthesis of PROTACs. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group can be removed to reveal a secondary amine for further conjugation. Mass spectrometry is an indispensable tool for confirming the successful covalent attachment of this linker to a target peptide. This guide will focus on two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) Mass Spectrometry.
Comparison of this compound and Maleimide-PEG4 Modification
The choice of linker chemistry is crucial for successful bioconjugation. Below is a comparison of this compound and a common alternative, Maleimide-PEG4, which reacts with free sulfhydryl groups on cysteine residues.
| Feature | This compound | Maleimide-PEG4 |
| Target Residue | Primary amines (N-terminus, Lysine) | Thiols (Cysteine) |
| Reaction pH | Typically 7.5-8.5 | Typically 6.5-7.5 |
| Bond Formed | Amide bond | Thioether bond |
| Specificity | Can react with multiple primary amines | Highly specific for cysteines |
| Mass Shift (Da) | 598.64 | ~425.46 (for a generic Maleimide-PEG4) |
| MS Confirmation | Observation of expected mass increase | Observation of expected mass increase |
Table 1. Comparison of this compound and Maleimide-PEG4 linkers for peptide modification.
Mass Spectrometry Data Analysis
The primary goal of mass spectrometry analysis is to detect the mass shift corresponding to the covalent addition of the linker to the peptide.
| Analysis Parameter | Expected Outcome for this compound Modification | Expected Outcome for Maleimide-PEG4 Modification |
| Parent Peptide [M+H]⁺ (m/z) | 1500.0 | 1500.0 |
| Modified Peptide [M+H]⁺ (m/z) | 2098.64 | 1925.46 |
| Observed Mass Shift (Da) | +598.64 | +425.46 |
| MALDI-TOF Spectrum | A single major peak corresponding to the modified peptide. | A single major peak corresponding to the modified peptide. |
| ESI-MS Spectrum | A charge state envelope corresponding to the modified peptide. | A charge state envelope corresponding to the modified peptide. |
| Tandem MS (MS/MS) | Fragmentation pattern consistent with the peptide sequence, with modification localized to a specific amine-containing residue. | Fragmentation pattern consistent with the peptide sequence, with modification localized to a specific cysteine residue. |
Table 2. Hypothetical comparative mass spectrometry data for a model peptide (MW = 1499.0 Da) modified with this compound versus Maleimide-PEG4.
Experimental Protocols
Peptide Modification with this compound
-
Peptide Preparation: Dissolve the peptide containing a primary amine (e.g., a lysine residue or a free N-terminus) in a suitable buffer, such as 100 mM sodium phosphate (B84403) buffer, pH 8.0, to a final concentration of 1 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5-fold molar excess of the dissolved this compound to the peptide solution.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0.
-
Purification: Purify the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the molecular weight of the purified product by mass spectrometry.
MALDI-TOF Mass Spectrometry Analysis
-
Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix 1 µL of the purified modified peptide solution (approximately 10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.
-
Drying: Allow the mixture to air-dry completely at room temperature.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear or reflector mode. Calibrate the instrument using a standard peptide mixture.
ESI-MS Mass Spectrometry Analysis
-
Sample Preparation: Dilute the purified modified peptide in a solution of 50% acetonitrile/0.1% formic acid to a final concentration of approximately 1 pmol/µL.
-
Infusion/LC-MS: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected mass of the modified peptide.
-
Data Analysis: Deconvolute the resulting charge state envelope to determine the molecular weight of the modified peptide. For localization of the modification, perform tandem MS (MS/MS) on the precursor ion of the modified peptide.
Visualizations
Caption: Experimental workflow for peptide modification and mass spectrometry confirmation.
Caption: PROTAC-mediated degradation of PI3K in the PI3K/AKT/mTOR signaling pathway.
A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-NMe-PEG4-NHS Ester Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of antibody-drug conjugates (ADCs) or other targeted therapeutics, ensuring the purity of linker molecules is of paramount importance. Fmoc-NMe-PEG4-NHS ester is a commonly employed bifunctional linker, featuring a base-labile Fmoc protecting group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The presence of impurities, such as unreacted starting materials or degradation products, can significantly impact the efficiency of subsequent conjugation reactions and the quality of the final bioconjugate.
High-Performance Liquid Chromatography (HPLC) is the gold-standard for assessing the purity of such critical reagents. This guide provides a comparative overview of two principal HPLC methodologies for the purity analysis of this compound: Reversed-Phase HPLC (RP-HPLC) for general purity assessment and Hydrophilic Interaction Chromatography (HILIC) as a stability-indicating method to monitor hydrolysis, a critical degradation pathway for NHS esters.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific purity attribute being investigated. While RP-HPLC is a robust technique for separating the target compound from non-polar and many polar impurities, a stability-indicating method like HILIC is crucial for quantifying the extent of hydrolysis, a key factor in determining the reactivity and shelf-life of the NHS ester.
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Stability-Indicating HILIC |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity. |
| Primary Use | General purity assessment, separation of starting materials and by-products. | Quantifying hydrolysis products (NHS and the corresponding carboxylic acid). |
| Stationary Phase | C18, 5 µm, 100 Å (e.g., Agilent Zorbax Eclipse Plus C18) | Silica-based HILIC, 3 µm (e.g., Thermo Syncronis HILIC) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 7.5 |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) | Acetonitrile |
| Elution | Gradient elution (e.g., 30-70% B over 20 min) | Isocratic elution (e.g., 90% B) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 265 nm and 301 nm | UV at 220 nm and 260 nm |
| Key Advantages | Excellent separation of non-polar impurities, widely available columns and established methodology. | Directly quantifies the primary degradation product (NHS), indicating the stability and reactivity of the ester. |
| Potential Issues | Peak broadening of PEGylated compounds, potential on-column degradation of the NHS ester. | The main compound may be poorly retained. |
Experimental Protocols
Sample Preparation
For both methods, a standardized sample preparation protocol is essential for reproducible results.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the this compound in anhydrous acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition of the respective HPLC method.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to remove any particulates.[1]
Method A: Reversed-Phase HPLC (RP-HPLC) for General Purity
This method is designed to separate the this compound from potential non-polar impurities arising from synthesis.
-
Column: C18, 5 µm, 100 Å, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 265 nm and 301 nm. The Fmoc group has characteristic absorbance maxima which can be monitored.[2]
Method B: Stability-Indicating HILIC for Hydrolysis Monitoring
This method is adapted from established protocols for the quantification of N-hydroxysuccinimide (NHS), the primary hydrolysis by-product of NHS esters.[3]
-
Column: Silica-based HILIC, 3 µm, 3.0 x 150 mm.
-
Mobile Phase: Isocratic elution with 90% acetonitrile and 10% 10 mM aqueous ammonium acetate (pH adjusted to 7.5 before mixing).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV absorbance at 220 nm and 260 nm. NHS has a UV absorbance that can be monitored at these wavelengths.[3]
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the decision-making for method selection, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic for selecting the appropriate HPLC method.
References
A Comparative Guide to the In Vitro and In Vivo Stability of Amine-Reactive Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker's stability profoundly impacts the efficacy, safety, and pharmacokinetic profile of the final product. This guide provides an objective comparison of the in vitro and in vivo stability of the Fmoc-NMe-PEG4-NHS ester linker and common alternatives, supported by available experimental data.
Introduction to this compound Linker
The this compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester allows for covalent conjugation to primary amines on proteins, while the Fmoc group provides a stable protecting group for the amine on the other end, which can be deprotected under basic conditions for subsequent conjugation.[1][2] The PEG4 spacer enhances solubility and reduces steric hindrance.[1][2]
While specific quantitative in vitro and in vivo stability data for the this compound linker is not extensively available in the public domain, its stability can be inferred from the behavior of its constituent parts: the NHS ester, the PEG spacer, and the Fmoc protecting group.
Comparative Stability of Linker Chemistries
The stability of a linker is paramount to prevent premature cleavage of a conjugated payload, which can lead to off-target toxicity and reduced therapeutic efficacy. The following tables summarize the stability of NHS esters and compare it with other widely used linker technologies.
In Vitro Stability Data
Table 1: In Vitro Hydrolysis of NHS Ester Linkers
| Linker Type | Condition | Half-life (t½) | Reference(s) |
| NHS Ester | pH 7.0, 0°C | 4 - 5 hours | [4] |
| NHS Ester | pH 8.6, 4°C | 10 minutes | [4] |
| NHS Ester | pH 7.5, Room Temp | ~1 hour | [5] |
Note: The N-methyl group in the this compound may provide some steric hindrance that could slightly increase its stability compared to standard NHS esters.
Table 2: Comparative In Vitro Plasma Stability of Common ADC Linkers
| Linker Type | Matrix | Stability Metric (% Intact Conjugate) | Time Point | Reference(s) |
| Val-Cit-PABC | Human Plasma | High (>95%) | 7 days | [5][6] |
| Mouse Plasma | Lower (variable, susceptible to carboxylesterases) | 4.5 days | [6] | |
| SMCC (non-cleavable) | Human Plasma | High (>90%) | 7 days | [6] |
| Maleimide-PEG | Human Plasma | Moderate (susceptible to retro-Michael reaction) | 3 days | [7] |
In Vivo Stability Data
Table 3: Comparative In Vivo Stability of Common ADC Linkers
| Linker Type | Animal Model | Key Findings | Reference(s) |
| Val-Cit-PABC | Mouse | Relatively unstable due to carboxylesterase activity. | [6] |
| SMCC (non-cleavable) | Mouse | Generally stable, with payload loss primarily through antibody catabolism. | [6] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the rational design of bioconjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma from various species to predict its behavior in circulation.
Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of the linker-conjugated molecule (e.g., ADC) in an appropriate buffer (e.g., PBS).
-
Incubation: Spike the linker-conjugated molecule into fresh plasma (e.g., human, mouse, rat) to a final concentration of 1 mg/mL. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing:
-
To quantify the intact conjugate, subject the plasma samples to affinity capture (e.g., using Protein A beads for antibodies).
-
To quantify released payload, precipitate plasma proteins using a solvent like acetonitrile.
-
-
Analysis:
-
Analyze the captured conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates linker instability.
-
Analyze the supernatant from the protein precipitation by LC-MS/MS to quantify the amount of released payload.
-
-
Data Interpretation: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the linker's half-life in plasma.
In Vivo Stability Assessment
This study evaluates the pharmacokinetic profile and stability of the linker in a living organism.
Protocol:
-
Animal Model: Utilize appropriate animal models (e.g., mice or rats).
-
Administration: Administer the linker-conjugated molecule intravenously (IV) at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours) post-administration.
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Analysis: Quantify the concentration of the total antibody, intact conjugate (antibody with payload), and free payload in the plasma samples using validated ELISA and/or LC-MS/MS methods.[4][6]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, such as clearance, volume of distribution, and half-life for each analyte to assess the in vivo stability of the linker.
Visualizing the Experimental Workflow
Caption: Workflow for assessing linker stability in vitro.
Conclusion
For applications requiring high plasma stability, non-cleavable linkers like SMCC or specifically designed cleavable linkers such as Val-Cit-PABC (for use in human systems) are well-characterized alternatives. The choice of linker should be guided by the specific requirements of the application, including the desired mechanism of payload release and the biological environment in which the conjugate will be active. Rigorous in vitro and in vivo stability studies are essential to de-risk and optimize the performance of any novel bioconjugate.
References
- 1. This compound, 2228857-30-3 | BroadPharm [broadpharm.com]
- 2. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Validating Modified Biomolecules: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the validation of a modified biomolecule's activity is a critical step in the development pipeline. This guide provides an objective comparison of key functional assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The modification of biomolecules, such as proteins, antibodies, and nucleic acids, is a cornerstone of modern biotechnology and drug discovery. These modifications can enhance therapeutic efficacy, improve stability, or introduce novel functionalities. However, it is imperative to verify that these changes have not adversely affected, and have ideally improved, the intended biological activity. A variety of functional assays are available for this purpose, each with its own set of advantages and limitations. This guide will compare five widely used techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Förster Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), and Reporter Gene Assays.
Binding Kinetics and Affinity: SPR vs. BLI
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two label-free techniques that provide real-time data on the kinetics and affinity of biomolecular interactions.[1][2] They are particularly valuable for characterizing the binding of modified antibodies, proteins, and other molecules to their targets.[2][3]
Comparison of SPR and BLI Performance for Antibody-Antigen Interaction
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Principle | Measures changes in the refractive index on a sensor surface caused by mass changes upon binding.[4] | Measures changes in the interference pattern of light reflected from the biosensor tip as molecules bind.[5] |
| Sensitivity | High, suitable for small molecules and low-concentration samples.[1][4] | Moderate, better suited for larger molecules and less sensitive to buffer composition changes.[1][5] |
| Throughput | Moderate, depends on the number of flow cells. | High, compatible with 96- and 384-well plates.[1] |
| Sample Type | Requires purified samples to avoid clogging of microfluidics.[5] | Tolerant of crude and complex samples like cell lysates.[1] |
| Data Output | Provides high-quality kinetic data (ka, kd) and affinity constants (KD).[4] | Provides kinetic and affinity data, though precision for very fast or slow rates can be lower than SPR.[4] |
A direct comparison of SPR and BLI for the analysis of antibody-antigen binding kinetics has shown that both platforms can yield similar results when experiments are well-designed. However, SPR is often favored for its higher sensitivity and ability to provide more precise kinetic data, especially for interactions with very fast or slow off-rates.[6]
Monitoring Protein-Protein Interactions and Conformational Changes in Live Cells: FRET vs. BRET
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying dynamic protein-protein interactions and conformational changes within living cells.[7][8] They are particularly well-suited for investigating signaling pathways, such as those involving G-protein coupled receptors (GPCRs).[9][10]
Comparison of FRET and BRET for GPCR Signaling Assays
| Parameter | Förster Resonance Energy Transfer (FRET) | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | Non-radiative energy transfer from an excited donor fluorophore to an acceptor fluorophore.[7] | Non-radiative energy transfer from a bioluminescent donor (luciferase) to a fluorescent acceptor.[8] |
| Signal-to-Noise Ratio | Can be affected by background fluorescence and photobleaching.[11] | Generally higher signal-to-noise ratio due to the absence of external excitation light.[12] |
| Live Cell Imaging | Well-suited for high-resolution imaging in single cells.[9] | Can be challenging for single-cell imaging due to lower light emission, but newer luciferases are improving this.[11] |
| Temporal Resolution | High temporal resolution for monitoring rapid kinetic events.[9] | Temporal resolution is dependent on the kinetics of the luciferase enzyme. |
| Phototoxicity | Potential for phototoxicity and photobleaching with intense or prolonged light exposure.[11] | Minimal phototoxicity as it does not require external illumination.[11] |
The choice between FRET and BRET often depends on the specific application. FRET is advantageous for high-resolution spatial and temporal imaging within single cells, while BRET offers a higher signal-to-noise ratio and is less prone to phototoxicity, making it suitable for longer-term studies and high-throughput screening.[9][11][12]
Quantifying Gene Expression and Signaling Pathway Activity: Reporter Gene Assays
Reporter gene assays are a versatile tool for measuring the activity of a promoter or the activation of a signaling pathway that culminates in changes in gene expression.[13][14] These assays typically involve linking a regulatory DNA element to a gene encoding a readily detectable protein, such as a luciferase or a fluorescent protein.[15]
Comparison of Luciferase and Fluorescent Protein Reporter Assays
| Parameter | Luciferase Reporter Assays | Fluorescent Protein (e.g., GFP) Reporter Assays |
| Principle | Enzymatic reaction that produces light upon addition of a substrate.[16] | Intrinsic fluorescence of the protein upon excitation with light of a specific wavelength.[17] |
| Sensitivity | Extremely high sensitivity and wide dynamic range.[18][19] | Lower sensitivity compared to luciferase, with a more limited dynamic range.[18] |
| Signal-to-Noise Ratio | Very high, as there is virtually no endogenous luciferase activity in most mammalian cells.[18] | Can be affected by cellular autofluorescence.[20] |
| Live Cell Analysis | Endpoint assays typically require cell lysis, although secreted luciferases allow for live-cell monitoring.[19] | Well-suited for continuous live-cell imaging and analysis.[21] |
| High-Throughput Screening | Amenable to HTS, with "glow" assays providing stable signals for batch processing.[16] | Can be used in HTS, especially with plate readers capable of fluorescence detection.[18] |
Luciferase assays are generally more sensitive and have a wider dynamic range, making them ideal for detecting subtle changes in transcriptional activity.[18][19] Fluorescent protein reporters, on the other hand, are excellent for visualizing and tracking reporter gene expression in real-time within living cells.[21]
Visualizing the Concepts
To further clarify the principles and workflows of these assays, the following diagrams are provided.
References
- 1. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 2. news-medical.net [news-medical.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 5. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring the formation of dynamic G-protein-coupled receptor–protein complexes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 11. Imaging protein interactions with bioluminescence resonance energy transfer (BRET) in plant and mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]
- 15. interchim.fr [interchim.fr]
- 16. bitesizebio.com [bitesizebio.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. Multiplexing Bioluminescent and Fluorescent Reporters to Monitor Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. When To Use Fluorescent Reporter, Luciferase Or LacZ? | VectorBuilder [en.vectorbuilder.com]
- 21. Enhanced green fluorescent protein as an alternative control reporter to Renilla luciferase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to PEGylation: Evaluating Alternatives to Fmoc-NMe-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Fmoc-NMe-PEG4-NHS ester is a widely utilized reagent for this purpose, valued for its amine-reactive N-hydroxysuccinimide (NHS) ester and the temporary Fmoc protecting group. However, the expanding landscape of bioconjugation chemistry offers a diverse toolkit of alternative reagents that may provide advantages in terms of reaction specificity, stability, and the biological performance of the final conjugate.
This guide provides an objective comparison of various alternatives to this compound, supported by experimental data and detailed protocols to empower researchers in selecting the optimal PEGylation strategy for their specific application.
Understanding the Alternatives: A Comparative Overview
The choice of a PEGylation reagent extends beyond the reactive group to include the nature of the PEG linker itself. Key considerations include the target functional group on the biomolecule, the desired stability of the resulting linkage, and the overall architecture of the PEG chain.
Amine-Reactive Alternatives to NHS Esters
While NHS esters are highly efficient for targeting primary amines (lysine residues and N-termini), their susceptibility to hydrolysis presents a competing reaction pathway that can reduce conjugation efficiency.[][2][3] Several alternatives offer different reactivity profiles and stability.
-
p-Nitrophenyl Carbonates (NPC): These reagents also react with amines to form stable urethane (B1682113) linkages and are noted for their reactivity.[4]
-
Isocyanates and Isothiocyanates: These form stable urethane and thiourea (B124793) bonds with amines, respectively.[5]
-
Aldehydes: PEG-aldehydes react with amines via reductive amination, forming a stable secondary amine linkage. This chemistry can be highly specific for the N-terminus of a protein by controlling the reaction pH.[5][6]
Targeting Other Functional Groups
Site-specific PEGylation can often be achieved by targeting less abundant functional groups on a biomolecule, leading to a more homogeneous product with potentially better preservation of biological activity.
-
Thiol-Reactive Reagents (for Cysteine):
-
Maleimides: PEG-maleimides react specifically with free sulfhydryl groups on cysteine residues to form stable thioether bonds. This is a widely used method for site-specific modification.[4][7][8][9]
-
Vinyl Sulfones: These reagents also target thiols, forming a stable linkage.[4]
-
Ortho-pyridyldisulfide (OPSS): This reagent forms a cleavable disulfide bond with thiols, which can be advantageous for prodrug strategies.[10]
-
-
Carboxyl-Reactive Reagents (for Aspartic and Glutamic Acid): PEGylation of carboxyl groups typically involves activation with a carbodiimide (B86325) (e.g., EDC) followed by reaction with a PEG-amine or PEG-hydrazide to form stable amide or hydrazide bonds, respectively.[5]
-
"Click Chemistry" Reagents: This class of bioorthogonal reactions offers exceptional specificity. A PEG reagent containing an azide (B81097) or alkyne group will react exclusively with its counterpart introduced onto the biomolecule, forming a stable triazole linkage.[11][12] This approach minimizes side reactions and can be performed under mild, aqueous conditions.[11]
Modifying the PEG Linker: Linear vs. Branched and Cleavable vs. Non-Cleavable
-
Linear vs. Branched PEG: Branched or multi-arm PEGs offer a larger hydrodynamic volume for a given molecular weight, which can provide enhanced shielding of the biomolecule from proteolytic enzymes and the immune system.[] Recent studies suggest that highly branched PEG architectures can lead to superior cellular uptake and efficacy for oligonucleotide therapeutics.[]
-
Cleavable (Biodegradable) vs. Non-Cleavable Linkers:
-
Non-Cleavable Linkers, such as the amide bond formed by NHS esters, provide a permanent attachment of the PEG chain. This generally leads to high plasma stability.[8]
-
Cleavable Linkers are designed to break under specific physiological conditions, releasing the native biomolecule.[7] This can be advantageous for prodrugs where the full activity of the parent molecule is desired at the target site. Common cleavable linkages include:
-
Disulfide bonds: Cleaved in the reducing environment inside cells.[7]
-
Hydrazones: Cleaved at the acidic pH found in endosomes and lysosomes.
-
Esters: Susceptible to hydrolysis by esterases.
-
-
Quantitative Data Comparison
The selection of a PEGylation reagent should be guided by quantitative data on its performance. The following tables summarize key parameters for various alternatives.
Table 1: Stability of Amine-Reactive PEG Esters
| PEG NHS Ester Type | Linkage to PEG | Hydrolysis Half-life (minutes) at pH 8.0, 25°C |
| Succinimidyl Valerate (SVA) | -CH2CH2CH2CH2-CO2-NHS | 33.6 |
| Succinimidyl Butanoate (SBA) | -O-CH2CH2CH2-CO2-NHS | 23.3 |
| Succinimidyl Carbonate (SC) | -O-CO2-NHS | 20.4 |
| Succinimidyl Glutarate (SG) | -O2C-CH2CH2CH2-CO2-NHS | 17.6 |
| Succinimidyl Propionate (SPA) | -O-CH2CH2-CO2-NHS | 16.5 |
| Succinimidyl Succinate (SS) | -O2C-CH2CH2-CO2-NHS | 9.8 |
| mPEG2-NHS | -O2CHN-CH(R)a-CO2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | -NHCO-CH2CH2-CO2-NHS | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | -O-CH2-CO2-NHS | 0.75 |
Data sourced from Laysan Bio, Inc.
Table 2: Performance Characteristics of Different PEGylation Chemistries
| PEGylation Chemistry | Target Functional Group | Resulting Linkage | Key Advantages | Key Considerations |
| NHS Ester | Primary Amines | Amide | High reactivity, well-established chemistry. | Susceptible to hydrolysis, can lead to a heterogeneous product mixture. |
| Maleimide (B117702) | Thiols (Cysteine) | Thioether | High specificity for site-directed modification. | Potential for retro-Michael addition (reversibility), maleimide ring can hydrolyze at high pH. |
| Aldehyde (Reductive Amination) | Primary Amines | Secondary Amine | Can be highly specific for N-terminus at controlled pH. | Requires a reducing agent (e.g., NaCNBH₃). |
| Click Chemistry (e.g., CuAAC) | Azide/Alkyne | Triazole | Bioorthogonal, highly specific, high yield, mild reaction conditions. | Requires introduction of non-native functional groups onto the biomolecule. |
| Cleavable Linkers (e.g., Disulfide) | Varies | Disulfide, Hydrazone, Ester, etc. | Allows for controlled release of the biomolecule. | Stability in circulation must be carefully optimized. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful PEGylation. Below are methodologies for key experiments.
Protocol 1: General NHS Ester-Mediated Protein PEGylation
This protocol describes a general procedure for the conjugation of an NHS-ester activated PEG, such as this compound, to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
PEG NHS Ester reagent (e.g., this compound).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Dialysis or size-exclusion chromatography (SEC) materials for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
-
PEG NHS Ester Preparation: Immediately before use, dissolve the PEG NHS Ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG NHS Ester to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Protocol 2: Thiol-Specific PEGylation with PEG-Maleimide
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.
Materials:
-
Cysteine-containing protein.
-
PEG-Maleimide reagent.
-
Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation).
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol).
-
Purification materials (dialysis or SEC).
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer. If necessary, reduce any existing disulfide bonds with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
PEG-Maleimide Preparation: Dissolve the PEG-Maleimide reagent in the reaction buffer immediately before use.
-
PEGylation Reaction: Add a 10 to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.[7][8][9]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[7][8][9]
-
Quenching the Reaction (Optional): Add a molar excess of a free thiol (e.g., L-cysteine) to quench any unreacted maleimide groups.
-
Purification: Purify the PEGylated protein using dialysis or size-exclusion chromatography to remove unreacted PEG reagent and quenching agent.
Visualization of Workflows and Concepts
To further clarify the experimental processes and the relationships between different PEGylation strategies, the following diagrams are provided.
Caption: General experimental workflow for NHS ester-mediated PEGylation.
Caption: Logical relationships between different PEGylation reagent characteristics.
Conclusion
The selection of a PEGylation reagent is a critical decision in the development of therapeutic biomolecules. While this compound and other NHS esters are effective and widely used for amine-reactive PEGylation, a comprehensive evaluation of alternatives is warranted to optimize the performance of the final conjugate. Thiol-reactive reagents and click chemistry offer pathways to more homogeneous, site-specifically PEGylated products. Furthermore, the choice between linear and branched PEG architectures, as well as cleavable and non-cleavable linkers, can have a profound impact on the in vivo stability, efficacy, and safety profile of the therapeutic. By carefully considering the experimental data and protocols presented in this guide, researchers can make informed decisions to advance their drug development programs.
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. furthlab.xyz [furthlab.xyz]
- 6. purepeg.com [purepeg.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
Performance of Fmoc-NMe-PEG4-NHS ester in different biological applications.
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, and biological activity. This guide provides an objective comparison of the performance of Fmoc-NMe-PEG4-NHS ester with other common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterobifunctional crosslinker that features a fluorenylmethyloxycarbonyl (Fmoc)-protected N-methylated amine, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functional groups makes it a versatile tool for bioconjugation. The NHS ester reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds.[1][2] The PEG4 spacer enhances the solubility and reduces steric hindrance of the resulting conjugate.[3] The Fmoc protecting group allows for orthogonal deprotection to reveal a secondary amine, which can then be used for subsequent conjugation steps, a feature particularly useful in the stepwise synthesis of complex molecules like PROTACs.
Performance Comparison with Alternative Linkers
The choice of a linker is dictated by the specific requirements of the biological application. Here, we compare this compound to other commonly used linker classes based on their reactivity, the stability of the resulting bond, and their impact on the biological activity of the conjugate.
Table 1: Comparison of Key Characteristics of Different Linker Chemistries
| Feature | This compound | Maleimide-PEG-NHS Ester | "Click Chemistry" Linkers (e.g., DBCO-PEG-NHS Ester) | Aldehyde/Hydrazide Linkers |
| Reactive Group 1 | NHS Ester | NHS Ester | NHS Ester | Hydrazide/Aminooxy |
| Target for Group 1 | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Aldehydes/Ketones |
| Reactive Group 2 | Fmoc-protected N-methyl Amine | Maleimide (B117702) | DBCO (Dibenzocyclooctyne) | N/A (for simple PEGylation) |
| Target for Group 2 | Activated Carboxylic Acids (after deprotection) | Thiols (e.g., Cysteine) | Azides | N/A |
| Bond Stability | Amide bond: Very High | Amide bond: Very High; Thioether bond: High | Amide bond: Very High; Triazole bond: Very High | Hydrazone bond: pH-dependent stability |
| Reaction pH (Group 1) | 7.2 - 8.5[2] | 7.2 - 8.5[2] | 7.2 - 8.5[4] | 4.5 - 7.0 |
| Key Advantages | Orthogonal protection for stepwise synthesis, N-methylation can improve metabolic stability. | High reactivity and specificity towards thiols. | Bioorthogonal reaction, high efficiency, and specificity. | Site-specific conjugation to glycans. |
| Key Considerations | Requires a separate Fmoc deprotection step. | Potential for maleimide hydrolysis at higher pH. | Requires an azide-modified partner. | Hydrazone bond can be reversible. |
Performance in PROTAC Synthesis
In the context of PROTACs, the linker plays a crucial role in determining the efficacy of the final molecule.[5][6] The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6]
The N-methylated amine in this compound can offer an advantage in terms of metabolic stability compared to a non-methylated amine, potentially leading to a longer half-life of the PROTAC in vivo.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
This protocol describes a two-step process: first, the conjugation of the NHS ester to primary amines on a protein, and second, the deprotection of the Fmoc group to reveal the secondary amine for further modification.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
20% Piperidine (B6355638) in DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Fmoc Deprotection:
-
To the purified conjugate, add a solution of 20% piperidine in DMF. The final concentration of piperidine should be around 20%.
-
Incubate for 30 minutes at room temperature.
-
Remove the piperidine and byproducts by purification using a desalting column or dialysis. The resulting conjugate will have a free secondary amine ready for further reactions.
-
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the crucial role of the linker in bringing the target protein and the E3 ubiquitin ligase into proximity.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
This diagram outlines a typical experimental workflow for evaluating the performance of a newly synthesized PROTAC.
Caption: Experimental workflow for PROTAC development and evaluation.
Conclusion
This compound is a valuable tool in the bioconjugation toolbox, particularly for applications requiring a stepwise synthesis approach, such as in the development of PROTACs. Its key features—a reactive NHS ester, a solubilizing PEG spacer, and a protected secondary amine—offer a high degree of control and versatility. While direct quantitative comparisons with every other linker type are not always available in a side-by-side format, the principles of linker chemistry and the extensive research on the impact of linker properties in applications like targeted protein degradation provide a strong framework for rational linker selection. The choice of this compound should be considered when orthogonal chemistry and the potential for improved metabolic stability are desired. As with any bioconjugation strategy, empirical optimization of the linker length and conjugation conditions is crucial for achieving the desired performance of the final bioconjugate.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fmoc-NMe-PEG4-NHS este [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on Conjugate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the development of bioconjugates, influencing a spectrum of physicochemical and biological properties. The length of the PEG chain, in particular, can significantly modulate a conjugate's stability, pharmacokinetic profile, and biological activity. This guide provides an objective comparison of how varying PEG linker lengths affect conjugate properties, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative effects of PEG linker length on key properties of various conjugates, including proteins, antibody-drug conjugates (ADCs), and nanoparticles.
Table 1: Effect of PEG Linker Length on Conjugate Stability
| Conjugate Type | PEG Linker Molecular Weight (kDa) | Stability Metric | Observation |
| a-1 Antitrypsin | 5, 10, 20, 40 (2-armed) | Thermal Aggregation | PEGylation significantly decreased heat-induced aggregation, with the 40 kDa 2-armed PEG showing the most significant effect.[1][2] |
| a-1 Antitrypsin | 5, 10, 20, 40 (2-armed) | Proteolytic Resistance | Conjugation to PEG, especially the 40 kDa 2-armed variant, greatly improved resistance to proteolysis.[1][2] |
| T4 Lysozyme | 2 (linear vs. cyclic) | Melting Temperature (Tm) | Both linear and cyclic 2 kDa PEG conjugates showed a similar increase in Tm (63.2°C and 62.6°C respectively) compared to the unmodified protein (56.8°C).[3] |
| Antibody-Drug Conjugate | 12-unit (pendant) vs. 24-unit (linear) | Physical and Chemical Stability | ADCs with two pendant 12-unit PEG chains exhibited superior stability under thermal stress compared to those with a linear 24-unit PEG.[4] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics (Half-life)
| Conjugate Type | PEG Linker Molecular Weight (kDa) | Pharmacokinetic Parameter | Observation |
| PEG Polymer | 6 vs. 50 | Half-life (t1/2) | The circulating half-life of PEG itself increases with molecular weight, from 18 minutes for 6 kDa to 16.5 hours for 50 kDa.[] |
| Poly l-lysine (B1673455) Dendrimers | < 20 vs. > 30 | Elimination Half-life (t1/2) | Larger dendrimers (>30 kDa) exhibited extended elimination half-lives (1–3 days) compared to smaller ones (<20 kDa) which were rapidly cleared (1–10 hours).[6] |
| Affibody-Drug Conjugate | 4 vs. 10 | Circulation Half-life | The 10 kDa PEG chain significantly prolonged the circulation half-life of the conjugate compared to the 4 kDa PEG.[2] |
| Chitosan (B1678972) Nanoparticles | 0.75, 2, 5 | Area Under the Curve (AUC) | AUC increased with increasing PEG molecular weight, indicating prolonged circulation.[7][8] |
Table 3: Influence of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| ADC Target | PEG Linker Length | IC50 (nM) | General Trend |
| HER2 | No PEG Linker | Variable | Can be highly potent but may have poor solubility.[9] |
| HER2 | Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Often in the low nM range | Generally maintains high potency.[9] |
| HER2 | Long-Chain PEG (e.g., PEG8 and longer) | Often higher than short-chain PEGs | Longer chains can lead to reduced cytotoxicity due to steric hindrance.[9] |
| HER2 | 4 kDa vs. 10 kDa | ~6.5-fold and ~22.5-fold decrease in cytotoxicity, respectively | Longer PEG chains negatively impacted the cytotoxicity of the conjugates.[10] |
Table 4: Effect of PEG Linker Length on Cellular Uptake of Nanoparticles
| Nanoparticle Type | PEG Linker Molecular Weight (kDa) | Cellular Uptake Efficiency | Observation |
| Gold Nanoparticles (50 nm) | 2 vs. 5 | Higher with 2 kDa PEG | Shorter PEG chain lengths resulted in higher cellular uptake by HeLa, MDA-MB-231, and MCF-7 cells.[10][11] |
| Methotrexate-loaded Chitosan Nanoparticles | 0.75, 2, 5 | Decreased with increasing MW | Cellular uptake by J774A.1 macrophage cells decreased as the PEG molecular weight increased.[7] |
| Gold Nanoparticles (4 nm) | 1, 2, 5 | Decreased with increasing MW | The longer the PEG chain, the lower the uptake by macrophage cells.[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Size Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins
Objective: To separate and quantify the PEGylated protein from the unreacted protein and free PEG based on hydrodynamic volume.
Materials:
-
Size Exclusion Chromatography system with a UV and/or Refractive Index (RI) detector.
-
SEC column (e.g., Shodex Protein KW803 and KW804 in series).
-
Mobile Phase: 20 mM HEPES buffer, pH 6.5.
-
PEGylated protein sample.
-
Protein and PEG standards of known molecular weights.
Procedure:
-
System Equilibration: Equilibrate the SEC system and column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Standard Calibration: Inject a series of protein and PEG standards of known molecular weights to generate a calibration curve of log(MW) versus retention time.
-
Sample Analysis: Inject the PEGylated protein sample onto the column.
-
Data Acquisition: Monitor the elution profile using UV detection (for protein) and RI detection (for PEG).
-
Data Analysis: Determine the retention times of the different species (PEG-conjugate, non-PEGylated protein, and free PEG). Quantify the amount of each species by integrating the peak areas and comparing them to the calibration curve.
Dynamic Light Scattering (DLS) for Nanoparticle Size Measurement
Objective: To determine the hydrodynamic diameter and size distribution of PEGylated nanoparticles in suspension.
Materials:
-
Dynamic Light Scattering instrument.
-
Cuvettes (quartz or disposable).
-
Nanoparticle suspension.
-
Appropriate solvent (e.g., deionized water, PBS).
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration in the desired solvent to avoid multiple scattering effects. Filter the sample if necessary to remove dust or large aggregates.
-
Instrument Setup: Set the laser wavelength, scattering angle, and temperature for the measurement.
-
Measurement: Place the cuvette containing the sample into the DLS instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: The instrument measures the fluctuations in scattered light intensity over time caused by the Brownian motion of the nanoparticles.
-
Data Analysis: The autocorrelation function of the intensity fluctuations is analyzed to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter and size distribution.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an antibody-drug conjugate (ADC) on a specific cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive cells).
-
Cell culture medium and supplements.
-
96-well plates.
-
Antibody-drug conjugates with varying PEG linker lengths.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths. Remove the old medium from the cells and add the ADC solutions. Include a negative control (cells with medium only).
-
Incubation: Incubate the cells with the ADCs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the negative control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.
Enzyme-Linked Immunosorbent Assay (ELISA) for PEGylated Protein Quantification
Objective: To quantify the concentration of a PEGylated protein in a sample.
Materials:
-
Microtiter plates pre-coated with an anti-PEG monoclonal antibody.
-
PEGylated protein standards of known concentrations.
-
Biotinylated PEGylated protein.
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution.
-
Wash buffer.
-
Sample diluent.
-
Microplate reader.
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the PEGylated protein standard. Dilute the unknown samples.
-
Competitive Binding: Add the standards and samples to the wells of the microtiter plate, followed by the biotinylated PEGylated protein. The PEGylated protein in the sample competes with the biotinylated PEGylated protein for binding to the anti-PEG antibody on the plate.
-
Incubation and Washing: Incubate the plate and then wash the wells to remove unbound reagents.
-
Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well, which binds to the captured biotinylated PEGylated protein.
-
Incubation and Washing: Incubate the plate and wash the wells again.
-
Substrate Reaction: Add TMB substrate to each well. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm. The intensity of the color is inversely proportional to the amount of PEGylated protein in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the PEGylated protein in the samples by interpolating their absorbance values on the standard curve.[13][14]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships discussed in this guide.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medcraveonline.com [medcraveonline.com]
- 12. mdpi.com [mdpi.com]
- 13. abcam.com [abcam.com]
- 14. content.abcam.com [content.abcam.com]
A Comparative Guide to Fmoc-NMe-PEG4-NHS Ester in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the design of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive review of Fmoc-NMe-PEG4-NHS ester, a heterobifunctional linker, and compares its properties and applications with relevant alternatives, supported by experimental data from scientific literature.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs and other bioconjugates.[1] Its structure is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a four-unit PEG chain with N-methylation, and a reactive N-hydroxysuccinimide (NHS) ester. This combination of features offers researchers precise control over the synthetic process and allows for the modulation of the final conjugate's physicochemical properties.
The Fmoc group provides a stable, base-labile protecting group for the terminal amine, enabling orthogonal protection strategies in peptide synthesis and multi-step conjugations.[2][3] The NHS ester is highly reactive towards primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, forming stable amide bonds.[2][3] The PEG4 spacer enhances the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and optimize pharmacokinetic properties.[4]
Comparison with Alternatives
The primary alternatives to this compound often include variations in the PEG chain length, the presence or absence of N-methylation, and different reactive end groups.
| Feature | This compound | Fmoc-PEG4-NHS Ester (Non-methylated) | Alkyl Chain Linkers (e.g., DSG, DSS) |
| Solubility | High | High | Low to Moderate |
| Flexibility | High | High | Moderate to High |
| Immunogenicity | Low | Low | Variable |
| Control over Conformation | Enhanced due to N-methylation | Moderate | Low |
| Oral Bioavailability (in PROTACs) | Potentially enhanced | Baseline | Generally lower |
| Synthetic Accessibility | Readily available | Readily available | Readily available |
| Key Advantage | Improved pharmacokinetic properties and conformational control.[5] | Standard hydrophilic spacer.[6] | Simple, flexible spacers.[7] |
The Significance of N-Methylation
Recent studies have highlighted the strategic importance of linker modifications, such as N-methylation, in optimizing the performance of complex molecules like PROTACs. The introduction of a methyl group on the linker backbone can have several positive effects:
-
Enhanced Oral Bioavailability: Linker methylation has been shown to be an effective strategy for improving the oral bioavailability of PROTACs. This is attributed to the molecule's ability to adopt different conformations in polar and nonpolar environments, a property referred to as "chameleonic folding," which can influence the efflux ratio and ultimately enhance absorption.[5][8]
-
Conformational Control: The methylation of the linker can introduce a degree of rigidity, influencing the overall conformation of the PROTAC. This can be critical for stabilizing the ternary complex formed between the E3 ligase, the PROTAC, and the target protein, which is essential for efficient protein degradation.[5]
-
Improved Physicochemical Properties: N-methylation can modulate the lipophilicity and polarity of the linker, providing a tool for fine-tuning the drug-like properties of the final conjugate.[5]
Experimental Protocols
While direct literature citing the use of this compound with detailed protocols is limited, a study by Zhou et al. (2021) in the Journal of Nuclear Medicine provides a robust methodology for the site-specific labeling of a single-domain antibody fragment (sdAb) using the closely related Fmoc-PEG4-NHS ester.[9][10][11][12][13] This protocol can be adapted for use with the N-methylated version.
Protocol: Site-Specific Antibody Conjugation and Radiolabeling (Adapted from Zhou et al., 2021)
This workflow describes the site-specific conjugation of a tetrazine-bearing agent to an engineered cysteine residue on an antibody fragment, followed by radiolabeling. The initial conjugation step is analogous to the use of this compound to attach a molecule of interest to a primary amine.
1. Antibody Preparation:
- An anti-HER2 single-domain antibody fragment (sdAb) with a C-terminal engineered cysteine (5F7GGC) is used.[11]
- The sdAb is prepared in an amine-free buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.
2. Conjugation of Tetrazine-Maleimide:
- A tetrazine-bearing agent with a maleimide (B117702) group is reacted with the engineered cysteine on the sdAb via a thiol-maleimide reaction.[12]
- This step creates a site-specifically modified antibody ready for "click" chemistry.
3. Radiolabeling via Inverse Electron Demand Diels-Alder Cycloaddition (IEDDA):
- A trans-cyclooctene (B1233481) (TCO) attached to a 6-¹⁸F-fluoronicotinoyl moiety via a PEG4 chain and a cleavable linker is prepared.[12]
- The ¹⁸F-labeled TCO agent is reacted with the tetrazine-modified sdAb.[12]
- The reaction proceeds rapidly under mild conditions to yield the final ¹⁸F-labeled sdAb conjugate.[12]
4. Characterization:
- The final conjugate is characterized to confirm radiochemical yield, binding affinity, and immunoreactivity.[12]
- In vivo performance is assessed through small-animal PET/CT imaging to evaluate tumor uptake and clearance.[12]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. polysciences.com [polysciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Site-Specific and Residualizing Linker for 18F Labeling with Enhanced Renal Clearance: Application to an Anti-HER2 Single-Domain Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Specific and Residualizing Linker for 18F Labeling with Enhanced Renal Clearance: Application to an Anti-HER2 Single-Domain Antibody Fragment | Journal of Nuclear Medicine [jnm.snmjournals.org]
Safety Operating Guide
Navigating the Disposal of Fmoc-NMe-PEG4-NHS Ester: A Guide to Safe and Compliant Practices
Core Principles of Disposal
Fmoc-NMe-PEG4-NHS ester, much like its counterparts such as Fmoc-PEG6-NHS ester and Fmoc-NH-PEG(8)-NHS, is not classified as a hazardous substance according to available safety data. However, as a standard laboratory chemical, it necessitates careful handling and disposal through designated chemical waste streams. The primary and recommended method for disposal is to engage a licensed chemical waste disposal service.
Comparative Safety and Handling Information
To provide a clear reference, the following table summarizes handling and disposal information from related PEGylated compounds. This data underscores the general approach that should be adopted for this compound.
| Parameter | Fmoc-PEG6-NHS ester | Fmoc-NH-PEG(8)-NHS | N-Hydroxysuccinimide (NHS) |
| Hazard Classification | Not classified as a hazard.[1] | Not classified as hazardous.[2] | Causes skin irritation and serious eye damage. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles.[1] | Protective gloves, protective clothing, eye protection, face protection.[2] | Protective gloves, eye protection, face protection. |
| Engineering Controls | Use only in a chemical fume hood.[1] | Provide adequate ventilation.[2] | Ensure adequate ventilation. |
| Disposal Recommendation | Arrange disposal as special waste by a licensed disposal company.[1] | No special measures are necessary, but follow local regulations. | Dispose of properly; do not let product enter drains. |
| Spill Cleanup | Mix with sand or inert absorbent, sweep up, and place in a closed container for disposal.[1] | Take up dry. | Take up dry; avoid generation of dusts. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound in solid form, in solution, and for contaminated labware.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all unused or expired solid this compound in a designated, clearly labeled, and sealable container.
-
The container must be compatible with the chemical.
-
Clearly label the container with the full chemical name: "this compound".
-
-
Liquid Waste (Solutions):
-
Contaminated Labware:
-
Dispose of all materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[3]
-
Step 2: Storage Pending Disposal
Proper storage of waste is as important as its collection.
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
Step 3: Arrange for Professional Disposal
The final and most critical step is to ensure the waste is handled by professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the full chemical name and any available safety information.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, from identification to final disposal.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on available data for similar compounds. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for any chemical you are working with. Final disposal must be in accordance with local, state, and federal regulations.
References
Personal protective equipment for handling Fmoc-NMe-PEG4-NHS ester
Essential Safety and Handling Guide for Fmoc-NMe-PEG4-NHS Ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this reagent, fostering a secure laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The hazard information presented here is based on the SDS for the closely related compound, Fmoc-PEG6-NHS ester, and general knowledge of N-hydroxysuccinimide (NHS) esters and their common solvents. It is imperative to handle this chemical with caution and adhere to all institutional safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a moisture-sensitive compound that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is essential to use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For handling solvents such as DMF and DMSO, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for integrity before use. |
| Eye & Face Protection | Safety glasses with side shields or safety goggles | Required for all handling procedures. |
| Face shield | Recommended when there is a risk of splashes, particularly when handling larger quantities or during quenching procedures. | |
| Body Protection | Laboratory coat | A standard lab coat is required. |
| Chemical-resistant apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Chemical fume hood | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Chemical Properties and Storage
Proper storage is critical to maintain the reactivity of this compound, as it is sensitive to moisture.
| Property | Information |
| Storage Temperature | -20°C.[2] |
| Storage Conditions | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) with a desiccant.[3][4] |
| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[2] |
| Moisture Sensitivity | The NHS ester moiety is readily hydrolyzed by water, rendering it non-reactive. Avoid exposure to moisture. |
Step-by-Step Operational Plan
This section outlines the procedural guidance for the entire lifecycle of handling this compound in the laboratory.
-
Upon receipt, inspect the container for any damage.
-
If the container is intact, transfer it to a designated -20°C freezer for storage.
-
Log the chemical in your laboratory's inventory system.
-
Before opening, allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of moisture onto the cold product.[3][4]
-
All handling of the solid and its solutions must be conducted in a chemical fume hood.
-
Prepare all necessary anhydrous solvents (e.g., DMF or DMSO) and inert gas (argon or nitrogen) supplies.
-
Under a gentle stream of inert gas, carefully open the vial.
-
Quickly weigh the desired amount of this compound into a clean, dry vial.
-
Immediately reseal the stock container, purge with inert gas, and return it to the -20°C freezer.
-
Add the appropriate volume of anhydrous solvent to the weighed ester. Do not prepare stock solutions for long-term storage, as the NHS ester will hydrolyze over time. Use freshly prepared solutions.
-
Unreacted this compound in reaction mixtures must be quenched before disposal.
-
Quenching can be achieved by adding an excess of a primary amine-containing buffer, such as Tris or glycine, or by adding a solution of a nucleophile like hydroxylamine.[5]
-
Allow the quenching reaction to proceed for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Quenched Liquid Waste:
-
Collect the quenched reaction mixture in a designated hazardous waste container labeled "Halogenated Organic Waste" or "Non-Halogenated Organic Waste," depending on the solvents used.
-
Ensure the pH of the waste is neutral before adding it to the container.
-
-
Unused Solid Compound:
-
If the compound is expired or no longer needed, it should be disposed of as hazardous chemical waste.
-
Do not attempt to quench the solid directly. Package the original vial in a sealed secondary container and label it clearly for waste pickup.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and weighing paper that have come into contact with the compound should be collected in a designated solid hazardous waste container.
-
Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before routine cleaning.
-
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Workflow Diagram
The following diagram illustrates the complete handling workflow for this compound, from receiving to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
